Product packaging for 8-Hydroxyquinoline citrate(Cat. No.:CAS No. 134-30-5)

8-Hydroxyquinoline citrate

Cat. No.: B092591
CAS No.: 134-30-5
M. Wt: 337.28 g/mol
InChI Key: GTOQWWQKBBZILU-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline citrate (CAS 134-30-5), a salt form of oxyquinoline, is a heterocyclic phenol recognized for its potent antiseptic, disinfectant, and pesticide properties . It serves as a valuable reagent in scientific research and industrial processes due to its dual functionality as a metal chelator and a broad-spectrum antimicrobial agent . A primary and well-documented research application is in postharvest physiology, where it is used to significantly extend the vase life of cut flowers, such as gerberas . In this context, its efficacy stems from its ability to inhibit microbial growth in vase water, thereby preventing stem vascular blockages and improving water uptake . The compound's antimicrobial mechanism is largely attributed to its capacity to chelate essential metal ions such as Zn²⁺, Cu²⁺, and Mn²⁺, disrupting metal homeostasis in microbial cells . Recent advanced research explores its complexation with metal ions like Fe(III) to form compounds such as Fe(8-hq)₃, which exhibits a dual antimicrobial mechanism and demonstrates enhanced potency against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . Beyond biological studies, this compound is utilized in molecular biology as a partial inhibitor of RNase, an antioxidant to stabilize phenol in organic extraction buffers, and a chelator to remove heavy metals from cell lysates during nucleic acid purification . It also finds a role as a stabilizer for hydrogen peroxide in various formulations . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO8 B092591 8-Hydroxyquinoline citrate CAS No. 134-30-5

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol
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InChI

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOQWWQKBBZILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1040326
Record name 8-Hydroxyquinoline citrate
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Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

134-30-5
Record name 8-Hydroxyquinoline citrate
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Record name 8-Hydroxyquinoline citrate
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Record name 8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
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Record name 8-Hydroxyquinoline citrate
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Record name 8-hydroxyquinolinium citrate
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Record name 8-HYDROXYQUINOLINE CITRATE
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Foundational & Exploratory

8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) is a heterocyclic organic compound with a well-established history as a potent metal-chelating agent.[1][2] This fundamental property underpins its diverse range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3] The citrate salt of 8-hydroxyquinoline is often utilized to enhance its solubility and bioavailability. This technical guide provides an in-depth exploration of the core mechanisms of action of 8-hydroxyquinoline, with a focus on its metal chelating and ionophoric properties. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Metal Chelation and Ionophore Activity

The primary mechanism through which 8-hydroxyquinoline exerts its biological effects is its ability to act as a bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][4] This chelation disrupts the normal physiological roles of these essential metal ions.

Furthermore, 8-hydroxyquinoline and its derivatives can act as ionophores, which are lipid-soluble molecules that can transport ions across biological membranes.[1][4] This dual functionality of chelation and ion transport is central to its therapeutic and toxicological profiles. The lipophilic nature of the 8-hydroxyquinoline-metal complexes allows them to readily cross cell membranes, leading to an influx or redistribution of metal ions within the cell and its organelles.[1][4]

Figure 1: General mechanism of 8-Hydroxyquinoline as a metal chelator and ionophore.

Antimicrobial Mechanism of Action

The antimicrobial properties of 8-hydroxyquinoline are primarily attributed to its ability to chelate essential metal ions that are crucial for microbial survival and enzymatic function.[4][5] By sequestering these metal ions, 8-hydroxyquinoline disrupts vital metabolic processes in bacteria and fungi.[4] For instance, it can inhibit metalloenzymes involved in respiration and replication.

The ionophoric activity of 8-hydroxyquinoline can also contribute to its antimicrobial effects by transporting metal ions into the microbial cell, leading to toxic concentrations and the generation of reactive oxygen species (ROS), which can damage cellular components.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentrations (MIC) of 8-hydroxyquinoline and its derivatives against various microorganisms.

CompoundMicroorganismMIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureus16.0 - 32.0[6]
8-HydroxyquinolineGram-positive bacteria, fungi, yeast3.44 - 13.78[7]
CloxyquinListeria monocytogenes5.57[7]
CloxyquinPlesiomonas shigelloides11.14[7]
5,7-diCl-8HQNeisseria gonorrhoeae0.28 - 0.56[7]
IodoquinolNeisseria gonorrhoeae0.08 - 0.15[7]
ClioquinolNeisseria gonorrhoeae0.10 - 0.20[7]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[8][9]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium smegmatis1.56[8][9]
5,7-Dichloro-8-hydroxy-2-methylquinolineMethicillin-sensitive S. aureus (MSSA)2.2[8][9]
5,7-Dichloro-8-hydroxy-2-methylquinolineMethicillin-resistant S. aureus (MRSA)1.1[8][9]

Anticancer Mechanism of Action

The anticancer activity of 8-hydroxyquinoline is multifaceted and is also rooted in its interaction with metal ions. Several proposed mechanisms include:

  • Induction of Oxidative Stress: 8-hydroxyquinoline, particularly in complex with redox-active metals like copper, can catalyze the production of reactive oxygen species (ROS).[1] Elevated ROS levels can induce cellular damage and trigger apoptosis in cancer cells.

  • Proteasome Inhibition: 8-hydroxyquinoline-metal complexes, especially with copper and zinc, have been shown to inhibit the proteasome, a key cellular machinery for protein degradation.[1][4] Inhibition of the proteasome leads to the accumulation of misfolded proteins, ER stress, and ultimately, apoptosis.

  • Induction of Apoptosis: 8-hydroxyquinoline can induce apoptosis through both ROS-dependent and -independent pathways. This can involve the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[10][11]

Figure 2: Key anticancer mechanisms of 8-Hydroxyquinoline-Copper complexes.
Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of 8-hydroxyquinoline derivatives in various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
α-aminophosphonate derivativesEsophageal (Eca109)2.26 - 7.46[12]
α-aminophosphonate derivativesHepatocellular (Huh7)2.26 - 7.46[12]
Tris-quinolinone compoundMCF-7 (Breast)21.02[12]
Tris-quinolinone compoundHeLa (Cervical)27.73[12]
Zinc(II)-8-hydroxyquinoline complexesSK-OV-3/DDP (Ovarian)2.25[13]
(8-Hydroxyquinoline) Gallium(III) Complex (CP-4)HCT116 (Colon)1.2[14]
V(IV)O and Ni(II) complexes with 8-HQ derivativesA375 (Melanoma)<10[15]
V(IV)O and Ni(II) complexes with 8-HQ derivativesHCT-116 (Colon)<10[15]

Neuroprotective Mechanism of Action

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the ability of 8-hydroxyquinoline to chelate metal ions is considered a key therapeutic mechanism.[16][17] An imbalance in metal ion homeostasis, particularly of copper, zinc, and iron, is implicated in the aggregation of amyloid-beta peptides and the formation of neurotoxic plaques.[17]

8-hydroxyquinoline and its derivatives can cross the blood-brain barrier and sequester excess metal ions, thereby preventing their participation in neurotoxic reactions and promoting the dissolution of amyloid aggregates.[16][17] Its antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress in the brain.[18]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Preparation of Compound Stock Solution: Dissolve the 8-hydroxyquinoline compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the 8-hydroxyquinoline compound. A control plate with no compound is also prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate the surface of each agar plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Figure 3: Experimental workflow for the MTT assay to determine cytotoxicity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the 8-hydroxyquinoline compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[21][22]

Metal Chelation Study (Spectrophotometric Titration)

This method can be used to determine the stoichiometry of the metal-ligand complex.

Methodology:

  • Preparation of Solutions: Prepare standard solutions of the 8-hydroxyquinoline compound and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer.

  • Spectrophotometric Measurement: Keep the concentration of the metal ion constant while varying the concentration of 8-hydroxyquinoline.

  • Data Analysis: Measure the absorbance at the wavelength of maximum absorption for the complex. Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.[23][24]

References

The Discovery and History of 8-Hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline, a heterocyclic organic compound with the chemical formula C₉H₇NO, has carved a significant niche in the annals of chemical and pharmacological sciences. First emerging in the late 19th century, its journey from a laboratory curiosity to a versatile scaffold in medicinal chemistry and analytical reagents is a testament to its unique chemical properties. This technical guide provides an in-depth exploration of the discovery, history, and fundamental characteristics of 8-hydroxyquinoline, tailored for professionals in research and drug development.

The Genesis of 8-Hydroxyquinoline: A Historical Account

The initial discovery of 8-hydroxyquinoline is credited to the work of Hugo Weidel and his student Albert Cobenzl in 1880. However, the concurrent and independent work of the Czech chemist Zdenko Hans Skraup in 1881 was pivotal. Skraup not only synthesized the compound but also correctly identified its molecular structure, a feat that laid the groundwork for its future exploration. His eponymous reaction, the Skraup synthesis, became a cornerstone for the synthesis of quinolines and their derivatives.

The early 20th century marked a turning point for 8-hydroxyquinoline as its potent metal-chelating properties were recognized. This discovery unlocked a vast array of applications, propelling it into the realms of analytical chemistry as a precipitating and colorimetric reagent for metal ion detection. Subsequently, its biological activities, including antiseptic and antifungal properties, were unveiled, paving the way for its investigation in medicinal chemistry.

Physicochemical Properties of 8-Hydroxyquinoline

The utility of 8-hydroxyquinoline is intrinsically linked to its distinct physicochemical characteristics. A summary of its key quantitative data is presented below for comparative analysis.

PropertyValue
Molecular Formula C₉H₇NO
Molar Mass 145.16 g/mol
Melting Point 73-76 °C
Boiling Point 267 °C
Appearance White to yellowish crystalline powder
Solubility in Water 0.5 g/L at 20 °C
pKa 9.89 (phenolic proton), 5.02 (protonated nitrogen)
LogP 2.02

Key Historical Experimental Protocol: The Skraup Synthesis

The Skraup synthesis remains a classic and historically significant method for the preparation of quinolines, including 8-hydroxyquinoline. The following protocol is a representative historical methodology for its synthesis.

Objective: To synthesize 8-hydroxyquinoline from o-aminophenol and glycerol.

Reactants:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (as an oxidizing agent)

  • Ferrous sulfate (to moderate the reaction)

Procedure:

  • A mixture of glycerol, concentrated sulfuric acid, and o-aminophenol is carefully prepared. The temperature is controlled to not exceed 120°C during this initial mixing phase.

  • This mixture is then gradually added to a reaction vessel containing o-nitrophenol and a small amount of ferrous sulfate. The initial temperature of the reaction vessel is maintained between 100°C and 120°C.

  • The rate of addition is carefully controlled to ensure the reaction temperature does not surpass 140°C. The reaction is exothermic and can be vigorous if the addition is too rapid.

  • After the addition is complete, the reaction mixture is refluxed at a temperature not exceeding 140°C until the reaction is substantially complete. The progress of the reaction can be monitored by observing the cessation of the vigorous reaction.

  • Upon completion, the mixture is allowed to cool to room temperature.

  • The 8-hydroxyquinoline product is then isolated from the tarry mixture. A common historical method for purification is steam distillation. The reaction mixture is neutralized with a sodium hydroxide solution, and the 8-hydroxyquinoline is distilled over with steam.

  • Alternatively, the product can be precipitated as a metallic salt, for example, by the addition of a copper salt solution, and then regenerated.

Mechanism of Action: Antifungal Activity as a Transcription Inhibitor

8-Hydroxyquinoline exhibits a broad spectrum of antimicrobial activity, including potent antifungal effects. One of its key mechanisms of action is the inhibition of transcription, a fundamental process for cell viability. This inhibitory action is a direct consequence of its potent metal-chelating ability.

RNA polymerase, the enzyme responsible for transcribing DNA into RNA, requires divalent metal cations, specifically magnesium (Mg²⁺) and manganese (Mn²⁺), as essential cofactors for its catalytic activity. 8-Hydroxyquinoline readily chelates these metal ions within the fungal cell, effectively sequestering them and making them unavailable to the RNA polymerase enzyme. The depletion of these crucial cofactors leads to the inactivation of RNA polymerase, thereby halting the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This cessation of transcription ultimately leads to the inhibition of protein synthesis and cell death.

G Mechanism of 8-Hydroxyquinoline as a Fungal Transcription Inhibitor cluster_cell Fungal Cell HQ 8-Hydroxyquinoline Ions Mg²⁺ / Mn²⁺ Cofactors HQ->Ions Chelation RNAP RNA Polymerase HQ->RNAP Inhibition (indirect) Ions->RNAP Required Cofactor RNA RNA Transcripts RNAP->RNA Transcription DNA Fungal DNA DNA->RNAP Template Proteins Protein Synthesis RNA->Proteins Translation Death Fungal Cell Death Proteins->Death Inhibition leads to

Caption: Mechanism of 8-hydroxyquinoline as a fungal transcription inhibitor.

Conclusion

From its initial synthesis in the late 19th century to its established role in modern science, 8-hydroxyquinoline has proven to be a molecule of enduring importance. Its rich history, coupled with its versatile chemical properties, continues to inspire new avenues of research in drug development, analytical chemistry, and beyond. This guide provides a foundational understanding for researchers and scientists, encouraging further exploration into the vast potential of this remarkable compound.

8-Hydroxyquinoline Citrate: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline citrate, a salt of the organic compound 8-hydroxyquinoline, has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides an in-depth analysis of its core biological functions, including its antimicrobial, anticancer, neuroprotective, antioxidant, and anti-inflammatory properties. The primary mechanism underpinning these activities is attributed to its potent metal chelating and ionophoric capabilities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways influenced by this compound.

Core Biological Activities

8-Hydroxyquinoline (8HQ) and its citrate salt exhibit a broad spectrum of biological effects, making them promising candidates for therapeutic development. The core activities are intrinsically linked to its ability to bind and transport metal ions, thereby modulating various cellular processes.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects against a wide array of bacteria and fungi.[1][2] The citrate salt enhances the antimicrobial activity, in part by lowering the pH of solutions.[3] The primary mechanism of its antimicrobial action is believed to be the chelation of essential metal ions that are vital for microbial growth and enzymatic function, potentially disrupting cell membranes and other cellular processes.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of 8-Hydroxyquinoline and its Derivatives against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
8-HydroxyquinolineE. coli (ATCC35218)-[5]
8-HydroxyquinolineS. aureus (ATCC29213)-[5]
8-HydroxyquinolineV. parahaemolyticus (ATCC17802)-[5]
8-HydroxyquinolineP. aeruginosa (ATCC27853)-[5]
8-Hydroxyquinoline Derivative (5)V. parahaemolyticus10⁻⁶[5][6]
8-Hydroxyquinoline Derivative (5)S. aureus10⁻⁶[5][6]
Penicillin (Reference)V. parahaemolyticus / S. aureus10⁻³[5][6]
8-HydroxyquinolineM. tuberculosis3.6 µM[7]
8-Hydroxyquinoline Derivative (24)M. tuberculosis14 µM (5x MIC)[7]
8-Hydroxyquinoline Derivative (4)M. tuberculosis12 µM (2.5x MIC)[7]

Note: Some MIC values in the source were presented in molarity or relative to the MIC, and have been noted as such.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant potential as anticancer agents.[1] Their mode of action is multifaceted, involving the induction of apoptosis (programmed cell death) in malignant cells, inhibition of the proteasome, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[8][9] The ability of 8-hydroxyquinoline to act as a copper ionophore is crucial for its proteasome-inhibitory and apoptosis-inducing effects in cancer cells.[8][10]

Table 2: IC50 Values of 8-Hydroxyquinoline Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
8-Hydroxyquinoline-2-carbaldehyde (3)Hep3B6.25 ± 0.034 µg/mL[5]
8-Hydroxyquinoline-2-carbaldehyde (3)MDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[5]
8-Hydroxyquinoline Derivative (1)K562> 50 µg/mL[5]
8-Hydroxyquinoline Derivative (1)T47D> 50 µg/mL[5]
8-Hydroxyquinoline Derivative (2a)K56225–50 µg/mL[5]
8-Hydroxyquinoline Derivative (2b)K56225–50 µg/mL[5]
8-Hydroxyquinoline Derivative (2c)K56212.5–25 µg/mL[5]
Cisplatin (Reference)T-47D> 50 µg/mL[5]
8-HydroxyquinolineHepG2 (Cytotoxicity)7.6 µM[7]
Neuroprotective Activity

The metal-chelating properties of 8-hydroxyquinoline and its derivatives are being explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] The hypothesis is that by chelating excess metal ions like copper and zinc in the brain, these compounds can mitigate metal-induced toxicity, reduce oxidative stress, and inhibit the aggregation of proteins like β-amyloid, which are hallmarks of Alzheimer's disease.[11][12]

Antioxidant and Anti-inflammatory Activities

8-Hydroxyquinoline exhibits antioxidant properties by scavenging free radicals and protecting cells against oxidative stress.[1] It has also been shown to possess anti-inflammatory activity, which is likely linked to its ability to modulate signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[6]

Table 3: Antioxidant and Enzyme Inhibitory Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeAssayIC50 ValueReference
8-Hydroxyquinoline derivativesDPPH radical scavenging0.8–2.49 mg/mL[1]
L-Ascorbic acid (Reference)DPPH radical scavenging0.1 mg/mL[1]
Quinolylnitrone 19hBChE inhibition1.06 ± 0.31 nmol/L[13]
Quinolylnitrone 19hMAO-B inhibition4.46 ± 0.18 µmol/L[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][13][14]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: From a pure bacterial culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

  • Serial Dilution of Antimicrobial Agent: Prepare a series of twofold dilutions of the this compound stock solution in the 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension 1:20 in MHB. Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[13] The results can also be read using a microplate reader at a wavelength of 492 nm.[14]

MTT Assay for Cell Viability and Cytotoxicity

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the cytotoxic effects of a compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilizing agent to each well and shake the plate gently for 10-15 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of a compound.

Materials:

  • 96-well microtiter plates

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (typically 0.1 mM)

  • This compound stock solution

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid, Trolox)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various dilutions of the this compound stock solution and the positive control in methanol or ethanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the sample or control dilutions to the wells.

  • DPPH Addition: Add 100 µL of the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration. The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its influence on several key signaling pathways.

Metal Chelation and Ionophore Activity

The fundamental mechanism of 8-Hydroxyquinoline's action is its ability to chelate metal ions and act as an ionophore, transporting these ions across biological membranes. This disrupts metal homeostasis within cells, which is critical for many of its biological effects.

Metal_Chelation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 8HQ 8-Hydroxyquinoline Citrate Metal_ion_ext Metal Ion (e.g., Cu²⁺, Zn²⁺) 8HQ->Metal_ion_ext Chelation Metal_ion_ext->Membrane Ionophore Activity (Transport across membrane) Metal_ion_int Metal Ion Membrane->Metal_ion_int Cellular_Targets Disruption of Cellular Processes Metal_ion_int->Cellular_Targets Altered Homeostasis

Caption: Metal chelation and ionophore activity of 8-Hydroxyquinoline.

Induction of Apoptosis in Cancer Cells

In cancer cells, 8-Hydroxyquinoline induces apoptosis through both the intrinsic and extrinsic pathways. It can activate initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase-3, leading to the cleavage of cellular proteins and cell death. This process is often linked to its ability to inhibit the proteasome, leading to an accumulation of pro-apoptotic proteins.

Apoptosis_Pathway cluster_pathways 8HQ 8-Hydroxyquinoline Citrate Proteasome Proteasome Inhibition 8HQ->Proteasome Caspase8 Caspase-8 Activation (Extrinsic Pathway) 8HQ->Caspase8 Caspase9 Caspase-9 Activation (Intrinsic Pathway) 8HQ->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 8-Hydroxyquinoline-induced apoptosis signaling cascade.

Neuroprotection in Alzheimer's Disease

In the context of Alzheimer's disease, 8-Hydroxyquinoline's metal chelation activity is thought to interfere with the metal-ion-mediated aggregation of β-amyloid (Aβ) peptides, a key pathological feature of the disease. By sequestering zinc and copper ions, it can prevent the formation of toxic Aβ oligomers and plaques.

Alzheimer_Pathway Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺) Abeta_Aggregation Aβ Aggregation (Oligomers & Plaques) Metal_Ions->Abeta_Aggregation Abeta β-Amyloid Monomers Abeta->Abeta_Aggregation Neurotoxicity Neurotoxicity Abeta_Aggregation->Neurotoxicity 8HQ 8-Hydroxyquinoline Citrate 8HQ->Metal_Ions Chelation

Caption: Mechanism of 8-Hydroxyquinoline in preventing Aβ aggregation.

Anti-inflammatory Signaling

The anti-inflammatory effects of 8-Hydroxyquinoline are associated with the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. By interfering with these pathways, it can reduce the production of pro-inflammatory cytokines and mediators.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_MAPK NF-κB & MAPK Signaling Pathways Inflammatory_Stimuli->NFkB_MAPK Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Mediators NFkB_MAPK->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation 8HQ 8-Hydroxyquinoline Citrate 8HQ->NFkB_MAPK Inhibition

Caption: 8-Hydroxyquinoline's role in modulating inflammatory pathways.

Conclusion

This compound demonstrates a remarkable portfolio of biological activities, primarily driven by its metal chelating and ionophoric properties. Its potential applications as an antimicrobial, anticancer, and neuroprotective agent are well-supported by a growing body of scientific evidence. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into novel therapeutic strategies for a range of human diseases. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of 8-hydroxyquinoline-based therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyquinoline Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-hydroxyquinoline citrate, a compound of interest for its potential applications in pharmaceuticals and materials science. Given the limited availability of direct experimental data for this compound, this guide details the synthesis and characterization of its precursor, 8-hydroxyquinoline, and the expected transformation upon the formation of its citrate salt.

Introduction

8-Hydroxyquinoline, also known as oxine, is a versatile heterocyclic organic compound with a long history of use as a chelating agent for metal ions.[1][2] Its derivatives are of significant interest in medicinal chemistry due to their demonstrated antimicrobial, antiseptic, and potential neuroprotective properties.[3] The formation of a citrate salt of 8-hydroxyquinoline is intended to enhance its solubility and bioavailability, making it a more viable candidate for drug development.[4] This guide will first focus on the well-established synthesis and characterization of 8-hydroxyquinoline, followed by a discussion on the formation and expected characteristics of its citrate salt.

Synthesis of 8-Hydroxyquinoline

The most common and economically viable method for the synthesis of 8-hydroxyquinoline is the Skraup reaction.[5][6] This method involves the cyclization of an o-aminophenol with glycerol in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a generalized procedure based on established methods.[5][7]

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (or another suitable oxidizing agent)

  • Sodium Hydroxide solution (30%)

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, carefully add glycerol to concentrated sulfuric acid while stirring.

  • To this mixture, add o-aminophenol and o-nitrophenol.

  • Heat the mixture to approximately 125°C. The reaction is exothermic and the temperature will naturally rise. Maintain the temperature between 130-140°C for the duration of the reaction (typically 2-4 hours).[7]

  • After the reaction is complete, cool the mixture to below 100°C.

  • Slowly and carefully add the reaction mixture to a larger volume of water.

  • Neutralize the acidic solution with a 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the crude 8-hydroxyquinoline.[7]

  • Filter the precipitate while hot and allow it to cool and solidify.

  • The crude product can be purified by sublimation under reduced pressure or by recrystallization from ethanol.[7]

Formation of this compound

The synthesis of this compound involves a straightforward acid-base reaction between 8-hydroxyquinoline and citric acid.

Theoretical Experimental Protocol

Materials:

  • Purified 8-hydroxyquinoline

  • Citric acid

  • Suitable solvent (e.g., ethanol or water)

Procedure:

  • Dissolve a known molar equivalent of 8-hydroxyquinoline in a suitable solvent (e.g., ethanol).

  • In a separate container, dissolve one molar equivalent of citric acid in the same solvent.

  • Slowly add the citric acid solution to the 8-hydroxyquinoline solution while stirring.

  • The this compound salt is expected to precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • The resulting solid should be filtered, washed with a small amount of cold solvent, and dried under vacuum.

Characterization Methods

A variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

Characterization of 8-Hydroxyquinoline

The following tables summarize the expected quantitative data from the characterization of 8-hydroxyquinoline.

Table 1: Physical and Chemical Properties of 8-Hydroxyquinoline

PropertyValue
Molecular FormulaC₉H₇NO
Molecular Weight145.16 g/mol [2]
AppearanceWhite to off-white crystalline powder[2]
Melting Point76 °C[2]
Boiling Point276 °C[2]

Table 2: 1H NMR Spectral Data of 8-Hydroxyquinoline

Solvent: CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.78dd1HH2
8.15dd1HH4
7.45m1HH3
7.43m1HH5
7.33t1HH6
7.19dd1HH7

(Data sourced from publicly available spectral databases)[8]

Table 3: 13C NMR Spectral Data of 8-Hydroxyquinoline

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
152.5C8
148.0C2
136.5C4
129.5C8a
127.5C5
122.0C3
118.0C6
110.0C7
108.0C4a

(Data sourced from publicly available spectral databases)

Table 4: FTIR Spectral Data of 8-Hydroxyquinoline

Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (phenolic)
~3050C-H stretch (aromatic)
~1600C=N stretch (quinoline ring)
~1500C=C stretch (aromatic ring)
~1380C-N stretch
~1280C-O stretch (phenolic)

(Data interpreted from typical spectra of 8-hydroxyquinoline and its complexes)

Table 5: Mass Spectrometry Data of 8-Hydroxyquinoline

m/zAssignment
145.05[M]⁺ (Molecular Ion)
117.04[M-CO]⁺

(Data sourced from publicly available spectral databases)[1][9]

Table 6: UV-Vis Spectral Data of 8-Hydroxyquinoline

Solventλmax (nm)
Ethanol~320
Methanol~325

(Data sourced from a study on 8-hydroxyquinoline-citric acid complex formation)[4]

Expected Characterization of this compound

Table 7: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₅NO₈[3][]
Molecular Weight337.28 g/mol [3][]
AppearanceExpected to be a colorless or pale yellow solid

Expected Spectroscopic Changes:

  • 1H NMR: The spectrum will be a composite of the signals from both 8-hydroxyquinoline and citric acid. The characteristic methylene protons of citric acid will appear as two doublets around 2.7-2.9 ppm. The phenolic proton of 8-hydroxyquinoline may broaden or shift significantly due to the acid-base interaction. The aromatic protons of the 8-hydroxyquinoline moiety will likely experience slight shifts.

  • 13C NMR: The spectrum will show signals for all 15 carbons. The carboxylic acid and hydroxyl-bearing carbons of the citrate moiety will be present in the downfield region (around 170-180 ppm and 73 ppm, respectively), in addition to the signals from the 8-hydroxyquinoline ring.

  • FTIR: The broad O-H stretch of the carboxylic acid groups in citric acid (typically around 3000 cm⁻¹) will be a prominent feature. The C=O stretch of the carboxylic acid groups (around 1700-1750 cm⁻¹) will also be present. The phenolic O-H stretch of 8-hydroxyquinoline may be altered due to hydrogen bonding with the citrate.

  • Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, one would expect to observe the individual ions for 8-hydroxyquinoline (m/z 146, [M+H]⁺) and citric acid (m/z 191, [M-H]⁻), or a non-covalent complex of the two.

  • UV-Vis: The UV-Vis spectrum is expected to be dominated by the chromophore of the 8-hydroxyquinoline moiety. The λmax may show a slight shift compared to free 8-hydroxyquinoline due to the change in the chemical environment upon salt formation.

Visualizations

Synthesis and Characterization Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_salt_formation Salt Formation cluster_characterization Characterization o-Aminophenol o-Aminophenol Skraup_Reaction Skraup Reaction o-Aminophenol->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction H2SO4 H2SO4 H2SO4->Skraup_Reaction Oxidizing_Agent o-Nitrophenol Oxidizing_Agent->Skraup_Reaction Crude_8HQ Crude 8-Hydroxyquinoline Skraup_Reaction->Crude_8HQ Purification Purification (Recrystallization/ Sublimation) Crude_8HQ->Purification Pure_8HQ Pure 8-Hydroxyquinoline Purification->Pure_8HQ Acid_Base_Reaction Acid-Base Reaction (in Ethanol) Pure_8HQ->Acid_Base_Reaction Citric_Acid Citric_Acid Citric_Acid->Acid_Base_Reaction 8HQ_Citrate This compound Acid_Base_Reaction->8HQ_Citrate NMR NMR (1H, 13C) 8HQ_Citrate->NMR FTIR FTIR 8HQ_Citrate->FTIR MS Mass Spec. 8HQ_Citrate->MS UV_Vis UV-Vis 8HQ_Citrate->UV_Vis

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Characterization Techniques

Characterization_Logic cluster_structure Structural Elucidation cluster_identity Identity and Purity Compound This compound NMR NMR Spectroscopy (Connectivity, Chemical Environment) Compound->NMR Provides detailed atomic arrangement FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Identifies key bonding vibrations MS Mass Spectrometry (Molecular Weight) Compound->MS Confirms molecular formula and mass UV_Vis UV-Vis Spectroscopy (Electronic Transitions, Purity) Compound->UV_Vis Analyzes electronic structure NMR->FTIR Complementary Information MS->NMR Confirms Structure

References

An In-depth Technical Guide on the Metal Chelating Properties of 8-Hydroxyquinoline Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ), a heterocyclic organic compound, is a potent and versatile metal chelating agent.[1] Its planar structure and lipophilic nature allow it to readily cross biological membranes, making it and its derivatives subjects of intense research in medicinal chemistry and drug development.[2][3][4] The citrate salt of 8-Hydroxyquinoline is often utilized in pharmaceutical formulations.[5] The biological activities of 8HQ are intrinsically linked to its ability to bind with a variety of metal ions, thereby influencing numerous physiological and pathological processes.[2][6] This guide provides a comprehensive overview of the metal chelating properties of 8-Hydroxyquinoline, focusing on quantitative data, experimental protocols for characterization, and the implications for signaling pathways and drug development workflows.

Core Concept: The Mechanism of Chelation

8-Hydroxyquinoline is a monoprotic, bidentate chelating agent, meaning it forms two bonds with a central metal ion.[1] The chelation occurs through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable five-membered ring with the metal ion. This ability to form complexes is unique among the seven isomers of monohydroxyquinoline.[2][6] The formation of these stable metal complexes alters the physicochemical properties of both the metal ion and the 8HQ molecule, leading to a wide range of biological effects.[7]

Quantitative Analysis of Metal Chelation

The stability of the metal-8HQ complexes is a critical factor in determining their biological activity. This is quantified by the stability constant (log K) or formation constant (log β), where a higher value indicates a more stable complex. The stoichiometry of the complex, typically 1:1 or 1:2 (metal:ligand), is also a key parameter.

Below is a summary of the stability constants for 8-Hydroxyquinoline with various biologically relevant metal ions.

Metal Ionlog K1log K2log β (Overall Stability)ConditionsReference
Cu(II)12.3511.3923.7450% v/v aq. dioxane, 0.3M NaClO4[8]
Ni(II)10.929.8020.7250% v/v aq. dioxane, 0.3M NaClO4[8]
Co(II)10.058.8518.9050% v/v aq. dioxane, 0.3M NaClO4[8]
Zn(II)9.818.7918.6050% v/v aq. dioxane, 0.3M NaClO4[8]
Fe(II)8.497.6016.0950% v/v aq. dioxane, 0.3M NaClO4[8]
Cd(II)8.276.7815.0550% v/v aq. dioxane, 0.3M NaClO4[8]
Mn(II)7.906.6014.5050% v/v aq. dioxane, 0.3M NaClO4[8]
Fe(III)12.3311.2723.60Potentiometric Titration[9]
Al(III)Not SpecifiedNot Specified11.10Potentiometric Titration[9]

Note: Stability constants can vary depending on the experimental conditions such as solvent, ionic strength, and temperature.

Experimental Protocols for Characterizing Metal Chelation

Several analytical techniques are employed to determine the extent and nature of metal chelation by 8-Hydroxyquinoline.[10]

Potentiometric Titration

This is a classical method for determining the stability constants of metal complexes.[9]

Objective: To determine the formation constants of metal-8HQ complexes by monitoring pH changes upon titration with a strong base.

Methodology:

  • Solution Preparation:

    • Prepare a solution of 8-Hydroxyquinoline in a suitable solvent (e.g., 50% v/v aqueous dioxane) of known concentration.[8]

    • Prepare solutions of the metal salts (e.g., nitrates or perchlorates) of known concentrations.[9]

    • Prepare a standardized solution of a strong base (e.g., NaOH).

    • An electrolyte (e.g., NaClO4) is added to maintain a constant ionic strength.[8]

  • Titration:

    • A solution containing 8-Hydroxyquinoline and the metal ion of interest is titrated with the standardized strong base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter and glass electrode.[9]

  • Data Analysis:

    • The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software or by plotting the formation curves (ń vs. pL).[9]

UV-Vis Spectrophotometry

This method is used to determine the stoichiometry of the metal-ligand complex and can also be used to calculate stability constants.[1]

Objective: To determine the molar ratio of metal to ligand in the complex and its stability.

Methodology:

  • Job's Method of Continuous Variation:

    • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.[1]

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of 8-Hydroxyquinoline.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.

Ferrozine-Based Assay for Iron Chelation

This is a colorimetric assay to specifically quantify the iron-chelating capacity.[11][12]

Objective: To measure the ability of 8-Hydroxyquinoline to compete with ferrozine for the binding of Fe(II).

Methodology:

  • Reaction Mixture:

    • A solution of the sample (8-Hydroxyquinoline citrate) is mixed with a solution of FeCl2.[11]

  • Complex Formation:

    • Ferrozine solution is added to the mixture. Ferrozine forms a stable, magenta-colored complex with Fe(II) that absorbs at 562 nm.[12]

  • Measurement:

    • The absorbance of the ferrozine-Fe(II) complex is measured at 562 nm.[11]

    • The chelating activity of 8-Hydroxyquinoline is determined by the decrease in the absorbance of the ferrozine-Fe(II) complex, indicating that 8HQ has bound to the iron, preventing it from reacting with ferrozine. The results are often expressed as an equivalent of a standard chelator like EDTA.[12]

Signaling Pathways and Biological Implications

The metal chelating properties of 8-Hydroxyquinoline and its derivatives give them a wide range of biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[2][13]

Antineurodegenerative Activity

Metal dyshomeostasis is a key factor in several neurodegenerative diseases like Alzheimer's and Parkinson's.[3] 8HQ can cross the blood-brain barrier and chelate excess metal ions, such as copper and iron, which are implicated in the generation of reactive oxygen species (ROS) and the aggregation of amyloid-beta plaques.[4][14]

Neuroprotection_Pathway node_8HQ 8-Hydroxyquinoline node_Chelation Chelation node_8HQ->node_Chelation Crosses BBB node_Metals Excess Metal Ions (Fe, Cu, Zn) node_Metals->node_Chelation node_ROS Reduced ROS Production node_Chelation->node_ROS node_Amyloid Inhibition of Amyloid-β Aggregation node_Chelation->node_Amyloid node_Neurotoxicity Decreased Neurotoxicity node_ROS->node_Neurotoxicity node_Amyloid->node_Neurotoxicity node_Neuroprotection Neuroprotection node_Neurotoxicity->node_Neuroprotection Inhibition Anticancer_Pathway node_8HQ_Cu 8HQ-Cu Complex node_Cell Cancer Cell Membrane node_8HQ_Cu->node_Cell Ionophore Activity node_ROS Increased ROS node_Cell->node_ROS node_Proteasome Proteasome Inhibition node_Cell->node_Proteasome Apoptosis Apoptosis node_ROS->Apoptosis node_Proteasome->Apoptosis node_Apoptosis Apoptosis Drug_Development_Workflow node_Library 8HQ Derivative Library Synthesis node_Screening In Vitro Screening (Chelation Assays) node_Library->node_Screening node_Cell_Assays Cell-Based Assays (Toxicity, Efficacy) node_Screening->node_Cell_Assays node_Hit Hit Identification & Lead Optimization node_Cell_Assays->node_Hit node_ADME ADME/Tox Studies node_Hit->node_ADME node_In_Vivo In Vivo Animal Models node_ADME->node_In_Vivo node_Candidate Preclinical Candidate node_In_Vivo->node_Candidate

References

Spectroscopic Analysis of 8-Hydroxyquinoline Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are of significant interest in the pharmaceutical and materials science fields due to their diverse biological activities and applications in areas such as organic light-emitting diodes (OLEDs). The formation of salts and complexes, such as 8-hydroxyquinoline citrate, can modify the physicochemical properties of the parent molecule, influencing its solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound. It details experimental protocols, presents key quantitative data, and visualizes experimental workflows to support researchers in their analytical endeavors.

The interaction between 8-hydroxyquinoline (8-HQ) and citric acid can lead to the formation of a charge-transfer complex. Spectrophotometric studies have shown that this interaction in ethanol and methanol solutions results in new absorption bands, indicating the formation of a complex with a defined stoichiometry.[1][2][3] This guide will explore the spectroscopic signatures of this interaction.

Spectroscopic Characterization

The comprehensive analysis of this compound involves a suite of spectroscopic techniques to elucidate its structural and electronic properties. This section details the application of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry for the characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in molecules and is particularly useful for characterizing charge-transfer complexes.

Quantitative Data Summary

AnalyteSolventλ_max (nm)Reference
This compound ComplexEthanol320[1][3]
This compound ComplexMethanol325[1][3]
8-HydroxyquinolineMethanol-[4][5]
Citric Acid-No significant absorption in the near-UV/Vis range

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Sample Preparation:

    • Prepare stock solutions of 8-hydroxyquinoline and citric acid in the desired spectroscopic grade solvent (e.g., ethanol or methanol). A typical concentration for the stock solutions is 1 x 10⁻³ M.

    • To analyze the complex, mix the donor (8-hydroxyquinoline) and acceptor (citric acid) solutions. Based on literature, a 3:1 stoichiometric ratio of 8-hydroxyquinoline to citric acid is suggested for the complex.[2][3] For example, mix 3 mL of the 8-hydroxyquinoline stock solution with 1 mL of the citric acid stock solution and dilute to a final volume of 10 mL with the solvent.

    • Prepare a blank solution containing only the solvent.

  • Data Acquisition:

    • Scan the samples over a wavelength range of 200-800 nm.

    • Record the absorbance spectra of the individual components and the mixture.

    • The formation of the charge-transfer complex is indicated by the appearance of a new absorption band that is not present in the spectra of the individual components.

Visualization of Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis HQ_stock Prepare 8-HQ Stock Solution Mix Mix 8-HQ and Citric Acid (3:1) HQ_stock->Mix Scan_HQ Scan 8-HQ HQ_stock->Scan_HQ CA_stock Prepare Citric Acid Stock Solution CA_stock->Mix Scan_CA Scan Citric Acid CA_stock->Scan_CA Blank Prepare Solvent Blank Spectro Double-Beam UV-Vis Spectrophotometer Blank->Spectro Scan_Mix Scan Mixture Mix->Scan_Mix Compare Compare Spectra Scan_HQ->Compare Scan_CA->Compare Scan_Mix->Compare Identify Identify New Absorption Band Compare->Identify

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of fluorescent molecules. 8-hydroxyquinoline itself is weakly fluorescent, but its fluorescence can be enhanced upon complexation.[6][7]

Expected Observations

The formation of the this compound complex is expected to alter the fluorescence properties of 8-hydroxyquinoline. This could manifest as a change in the emission wavelength (a shift to longer or shorter wavelengths) and/or an increase in the fluorescence quantum yield due to the increased rigidity of the molecule upon complex formation.

Experimental Protocol: Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Sample Preparation:

    • Prepare dilute solutions of 8-hydroxyquinoline and the this compound complex in a suitable solvent (e.g., ethanol or methanol). Concentrations in the micromolar range (e.g., 1 x 10⁻⁶ M) are typically used to avoid inner filter effects.

    • Prepare a blank solution containing only the solvent.

  • Data Acquisition:

    • Determine the optimal excitation wavelength by measuring the absorption spectrum and selecting the wavelength of maximum absorption (λ_max).

    • Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

    • Record the excitation spectrum by scanning the excitation monochromator while keeping the emission wavelength fixed at the maximum of the emission band.

Visualization of Logical Relationships

Fluorescence_Logic HQ 8-Hydroxyquinoline Complex This compound Complex HQ->Complex Weak_Fluorescence Weak Fluorescence HQ->Weak_Fluorescence Citrate Citric Acid Citrate->Complex Rigidity Increased Molecular Rigidity Complex->Rigidity Enhanced_Fluorescence Potentially Enhanced Fluorescence Rigidity->Enhanced_Fluorescence

Caption: Factors influencing the fluorescence of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for confirming the formation of the this compound salt and for studying the interactions between the two components.

Expected Spectral Changes

Upon formation of the citrate salt, changes in the chemical shifts of the protons and carbons of both 8-hydroxyquinoline and citric acid are expected. The protonation of the nitrogen atom in the quinoline ring by citric acid would lead to a downfield shift of the signals of the adjacent protons. Similarly, the carboxylate groups of the citrate anion would exhibit different chemical shifts compared to the carboxylic acid protons of free citric acid.

Quantitative Data Summary (for individual components)

CompoundNucleusSolventChemical Shift (δ, ppm)
8-Hydroxyquinoline¹HCDCl₃Aromatic protons typically appear between 7.0 and 8.8 ppm.
Citric Acid¹HDMSO-d₆Methylene protons appear as two doublets around 2.6-2.8 ppm.
Citric Acid¹³CDMSO-d₆Carboxylic carbons at ~171 and ~174 ppm, quaternary carbon at ~72 ppm, and methylene carbons at ~43 ppm.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and to avoid exchange of labile protons with the solvent.

    • Filter the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Visualization of Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Spectrometer High-Resolution NMR Spectrometer Filter->Spectrometer H1_NMR Acquire ¹H NMR Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrometer->C13_NMR NMR_2D Acquire 2D NMR (optional) Spectrometer->NMR_2D Assign Assign Signals H1_NMR->Assign C13_NMR->Assign NMR_2D->Assign Compare Compare with Individual Components Assign->Compare Confirm Confirm Salt Formation Compare->Confirm

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrum

In positive ion mode ESI-MS, the protonated molecule of 8-hydroxyquinoline ([8-HQ+H]⁺) would be expected at an m/z corresponding to its molecular weight plus one. In negative ion mode, the deprotonated citric acid ([Citrate-H]⁻) would be observed. The observation of both ions in the same sample would provide strong evidence for the presence of the salt.

Quantitative Data Summary

IonExpected m/z
[8-Hydroxyquinoline + H]⁺146.06
[Citric Acid - H]⁻191.02

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a suitable solvent for ESI, such as a mixture of methanol and water. The concentration should be in the low ppm or high ppb range.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes.

    • The capillary voltage, cone voltage, and desolvation gas temperature should be optimized to obtain a stable signal and minimize fragmentation.

Visualization of Signaling Pathway (Ion Formation)

MS_Ion_Formation cluster_sample Sample in Solution cluster_esi Electrospray Ionization cluster_ions Generated Ions Salt This compound Positive_Mode Positive Ion Mode Salt->Positive_Mode Negative_Mode Negative Ion Mode Salt->Negative_Mode HQ_ion [8-HQ+H]⁺ Positive_Mode->HQ_ion Citrate_ion [Citrate-H]⁻ Negative_Mode->Citrate_ion

Caption: Ion formation pathways in ESI-MS.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully characterize its structure and properties. UV-Vis spectroscopy is instrumental in identifying the charge-transfer interactions, while fluorescence spectroscopy can provide insights into the electronic changes upon complexation. NMR spectroscopy is indispensable for confirming the salt formation and detailing the structural arrangement in solution. Finally, mass spectrometry provides definitive evidence of the molecular composition. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and professionals working with this and similar compounds.

References

Preliminary Investigation of 8-Hydroxyquinoline Citrate in Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the neuroprotective potential of 8-hydroxyquinoline citrate and its derivatives. It collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Core Concepts in the Neuroprotective Activity of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds recognized for their diverse biological activities, including neuroprotective effects. Their therapeutic potential in the context of neurodegenerative diseases is primarily attributed to two key properties: metal ion chelation and antioxidant activity.

Metal Ion Homeostasis: An imbalance of metal ions, such as copper, zinc, and iron, is a known factor in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. 8-Hydroxyquinoline and its derivatives are effective metal chelators, capable of binding to these excess metal ions. This action is hypothesized to mitigate metal-induced oxidative stress and neuronal toxicity.[1]

Antioxidant Properties: The molecular structure of 8-hydroxyquinoline allows it to scavenge free radicals, thereby exhibiting significant antioxidant performance.[2] It can effectively neutralize reactive oxygen species (ROS), protecting cells from oxidative damage, a common pathway in neuronal cell death.[2][3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data from in vitro studies investigating the neuroprotective effects of 8-hydroxyquinoline and its derivatives on neuronal cell models.

Table 1: Effect of 8-Hydroxyquinoline and Derivatives on the Viability of SH-SY5Y Human Neuroblastoma Cells

CompoundConcentration (µM)Cell Viability (% of Control)Reference
8-Hydroxyquinoline193.52 ± 8.15[4]
1068.67 ± 6.37[4]
Clioquinol1100.8 ± 4.73[4]
Nitroxoline186.44 ± 5.87[4]
1039.17 ± 2.18[4]

Table 2: Neuroprotective Effect of 8-Hydroxyquinoline and Derivatives against High Glucose-Induced Toxicity in SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)Reference
High Glucose (120 mM)73.97 ± 2.31[4]
High Glucose + 1 µM 8-Hydroxyquinoline86.89 ± 3.06[4]
High Glucose + 1 µM Clioquinol93.35 ± 0.89[4]
High Glucose + 1 µM Nitroxoline95.72 ± 0.92[4]

Table 3: Effect of 8-Hydroxyquinoline and Derivatives on Calpain Expression in High Glucose-Treated SH-SY5Y Cells

Treatment GroupCalpain Expression (% of High Glucose Control)Reference
High Glucose (120 mM)133.19 ± 5.32[4]
High Glucose + 1 µM 8-Hydroxyquinoline109.82 ± 5.28[4]
High Glucose + 1 µM Clioquinol104.91 ± 4.95[4]
High Glucose + 1 µM Nitroxoline105.47 ± 1.49[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on SH-SY5Y human neuroblastoma cells.[4]

Objective: To assess the cytotoxicity of 8-hydroxyquinoline derivatives and their protective effect against a neurotoxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., MEM with 10% FBS and 1% penicillin/streptomycin)

  • 8-hydroxyquinoline, clioquinol, nitroxoline

  • High-glucose medium (120 mM D-glucose)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment (Cytotoxicity): Treat the cells with varying concentrations of 8-hydroxyquinoline and its derivatives (e.g., 1 µM and 10 µM) for 24 hours.[4]

  • Neuroprotection Assay:

    • Pre-treat cells with non-toxic concentrations of the compounds (e.g., 1 µM) for 2 hours.

    • Induce neurotoxicity by replacing the medium with high-glucose medium (120 mM) and incubate for another 24 hours.[4]

  • MTT Incubation: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Calpain Activity Assay (Fluorometric)

This is a generalized protocol based on commercially available kits and findings from studies on 8-hydroxyquinoline derivatives.

Objective: To measure the activity of calpain, a calcium-dependent protease involved in apoptosis, in response to treatment with 8-hydroxyquinoline derivatives.

Materials:

  • Treated and untreated cell lysates

  • Extraction Buffer

  • 10X Reaction Buffer

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Active Calpain (Positive Control)

  • Calpain Inhibitor (Negative Control)

  • 96-well black plates with clear bottoms

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates from treated and untreated cells using the provided Extraction Buffer.

    • Quantify the protein concentration of the lysates.

  • Assay Reaction:

    • In a 96-well plate, add a specific amount of cell lysate to each well.

    • Include positive and negative controls.

    • Add 10X Reaction Buffer to each well.

    • Add the Calpain Substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis: Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are believed to be mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Calpain-Calpastatin Signaling Pathway

High intracellular calcium levels can lead to the activation of calpain, a protease that contributes to cell death. 8-Hydroxyquinoline and its derivatives have been shown to attenuate the expression of calpain.[4]

Calpain_Pathway High Intracellular Ca2+ High Intracellular Ca2+ Calpain Activation Calpain Activation High Intracellular Ca2+->Calpain Activation Apoptosis Apoptosis Calpain Activation->Apoptosis This compound This compound This compound->Calpain Activation Calpastatin Calpastatin Calpastatin->Calpain Activation

Modulation of the Calpain Pathway
Nrf2/ARE Antioxidant Response Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of antioxidant enzymes. While direct evidence for this compound is still emerging, its antioxidant properties suggest a potential role in modulating this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 This compound This compound This compound->Keap1 Potential Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Potential Activation of the Nrf2/ARE Pathway

Conclusion and Future Directions

The preliminary evidence suggests that this compound and its derivatives hold promise as neuroprotective agents. Their ability to chelate metal ions and exert antioxidant effects, as demonstrated in in vitro models, addresses key pathological mechanisms in neurodegenerative diseases. The modulation of pathways such as the calpain-calpastatin system provides a potential molecular basis for these protective effects.

However, further research is imperative. Future investigations should focus on:

  • In vivo studies: To validate the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.

  • Quantitative analysis: To generate robust data on dose-response relationships, pharmacokinetics, and pharmacodynamics.

  • Mechanism of action: To further elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Clinical trials: To ultimately assess the safety and efficacy of 8-hydroxyquinoline derivatives in human patients.

This technical guide provides a snapshot of the current understanding of this compound in neuroprotection. It is a dynamic field of research, and continued investigation is crucial to unlock the full therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide on the Anticancer Effects of 8-Hydroxyquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the foundational and recent research into the anticancer properties of 8-hydroxyquinoline (8HQ) and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the mechanisms of action, quantitative efficacy, and key experimental methodologies.

Introduction

8-Hydroxyquinoline (8HQ) is a heterocyclic organic compound characterized by a pyridine ring fused to a phenol. It is a small, planar, and lipophilic molecule renowned for its potent ability to chelate metal ions.[1] This chelating property is the cornerstone of its diverse biological activities, which include antineurodegenerative, antimicrobial, anti-inflammatory, and notably, anticancer effects.[1] The capacity of 8HQ and its numerous derivatives to interfere with metal homeostasis in cancer cells has established this scaffold as a promising platform for the development of novel chemotherapeutic agents. This guide will explore the multifaceted mechanisms through which 8HQ exerts its anticancer effects, present quantitative data from key studies, and detail the experimental protocols used to elucidate these properties.

Core Mechanisms of Action

The anticancer activity of 8-hydroxyquinoline is not attributed to a single mode of action but rather a combination of interconnected cellular and molecular events. These events are primarily initiated by the compound's interaction with intracellular metal ions.

Metal Ion Chelation

The fundamental mechanism of 8HQ's bioactivity is its function as a bidentate chelator, binding to divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺). Cancer cells exhibit an altered metal metabolism and often require higher concentrations of these ions for processes like proliferation, angiogenesis, and signaling. By binding to these essential metal ions, 8HQ derivatives can disrupt their homeostasis, representing a key strategy to selectively target cancer cells.

Induction of Oxidative Stress

Upon chelating with redox-active metals like copper and iron, 8HQ complexes can participate in redox cycling. This process generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. The resulting increase in intracellular ROS levels overwhelms the cellular antioxidant defenses, leading to a state of oxidative stress. This stress inflicts widespread damage on critical cellular components, including DNA, lipids, and proteins, ultimately triggering cell death pathways.

Proteasome Inhibition and ER Stress

Several 8HQ derivatives have been shown to inhibit the proteasome, the cellular machinery responsible for degrading misfolded or unnecessary proteins. Inhibition of the proteasome leads to an accumulation of polyubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress.[2][3] Prolonged ER stress is a potent activator of apoptotic and other cell death pathways, contributing significantly to the cytotoxic effects of these compounds in cancer cells.[2][3]

Cellular and Molecular Effects

The primary mechanisms of metal chelation and ROS production trigger a cascade of downstream signaling events that collectively suppress tumor growth.

Induction of Apoptosis

A predominant outcome of 8HQ treatment is the induction of apoptosis, or programmed cell death. Evidence suggests that 8HQ derivatives can activate both the intrinsic and extrinsic apoptotic pathways.[4][5]

  • Intrinsic (Mitochondrial) Pathway: ROS-induced damage to mitochondria can lead to the release of cytochrome c, which activates a caspase cascade (involving initiator caspase-9 and executioner caspase-3/7) that culminates in cell death.[6]

  • Extrinsic (Death Receptor) Pathway: Some derivatives can increase the expression of death receptors like TNF-Related Apoptosis-Inducing Ligand Receptors (TRAIL-Rs), sensitizing cancer cells to apoptosis signals.[4][7] This pathway typically involves the activation of initiator caspase-8.[5]

Cell Cycle Arrest

In addition to inducing cell death, 8HQ compounds can halt cancer cell proliferation by arresting the cell cycle. Studies have demonstrated that treatment can cause cells to accumulate in the G2/M or G0/G1 phases, preventing them from proceeding through division. This effect is often associated with the modulation of key cell cycle regulatory proteins.

Inhibition of Oncogenic Signaling Pathways

Beyond apoptosis and cell cycle arrest, 8HQ derivatives have been found to modulate other critical signaling pathways that are often dysregulated in cancer. This includes the inhibition of pro-survival pathways such as PI3K/Akt/mTOR and the Hedgehog (Hh)/GLI1 signaling cascade, further contributing to their antitumor effects.

Quantitative Efficacy Data

The anticancer potential of 8HQ derivatives has been quantified in numerous preclinical studies. The following tables summarize key findings regarding their in vitro cytotoxicity and in vivo efficacy.

In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives
Compound/ComplexCancer Cell LineIC50 / CC50 ValueReference
Bis-8-hydroxyquinoline benzylamine (JLK 1486)KB3 (Oral Carcinoma)1.3 nM[8]
Bis-8-hydroxyquinoline benzylamine (JLK 1472)KB3 (Oral Carcinoma)2.6 nM[8]
Tris(8-hydroxyquinoline)iron (Feq₃)SCC9, SCC25 (Oral Carcinoma)Not specified, used at IC50[4]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MCF7, MDA-MB-231 (Breast)Not specified[2]

Note: IC50 (Inhibitory Concentration 50%) and CC50 (Cytotoxic Concentration 50%) values represent the concentration of a compound required to inhibit or kill 50% of the cell population, respectively.

Key Experimental Protocols

The characterization of 8HQ's anticancer effects relies on a suite of standard and specialized laboratory techniques. Detailed methodologies for the most critical assays are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8HQ derivative for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15][16][17] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15][17]

Protocol:

  • Cell Collection: Following treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold 1X PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[13]

Intracellular ROS Measurement (CellROX® Assay)

This assay uses a fluorogenic probe that exhibits fluorescence upon oxidation by ROS, allowing for the quantification of oxidative stress in live cells.[18][19][20]

Protocol:

  • Cell Culture: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.

  • Compound Treatment: Treat cells with the 8HQ derivative for the desired time. Include positive (e.g., Menadione or TBHP) and negative controls.[18][19]

  • Probe Loading: Remove the treatment media and load the cells with 5 µM CellROX® Reagent in culture medium. Incubate for 15-30 minutes at 37°C, protected from light.[18][21]

  • Washing: Wash the cells twice with PBS or an appropriate buffer to remove excess probe.[21]

  • Detection: Immediately analyze the fluorescence intensity using a fluorescence microscope, high-content imager, or flow cytometer. An increase in fluorescence corresponds to a higher level of intracellular ROS.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[6][22][23][24][25]

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to apoptotic markers (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control like β-actin.[23]

Visualizations: Pathways and Workflows

Signaling Pathways of 8-Hydroxyquinoline

8HQ_Anticancer_Mechanism cluster_0 Initiating Mechanisms cluster_1 Primary Cellular Insults cluster_2 Downstream Consequences cluster_3 Cell Fate Outcomes HQ 8-Hydroxyquinoline (8HQ) Chelation Metal Chelation (Cu²⁺, Fe²⁺) HQ->Chelation ROS ROS Generation Chelation->ROS Proteasome Proteasome Inhibition Chelation->Proteasome Extrinsic Extrinsic Apoptosis (Caspase-8 → 3/7) Stress Oxidative Stress ROS->Stress ER_Stress ER Stress Proteasome->ER_Stress DNA_Damage DNA Damage Stress->DNA_Damage Mito_Dys Mitochondrial Dysfunction Stress->Mito_Dys Intrinsic Intrinsic Apoptosis (Caspase-9 → 3/7) ER_Stress->Intrinsic CellCycle Cell Cycle Arrest (G0/G1, G2/M) DNA_Damage->CellCycle Mito_Dys->Intrinsic Final Inhibition of Cancer Cell Proliferation Intrinsic->Final Extrinsic->Final CellCycle->Final

Caption: Core anticancer mechanisms of 8-hydroxyquinoline derivatives.

Experimental Workflow for In Vitro Analysis

8HQ_Experimental_Workflow cluster_assays Parallel Cellular & Molecular Assays cluster_results Data Endpoints start Cancer Cell Culture (e.g., 96-well, 6-well plates) treatment Treatment with 8HQ Derivative (Dose-response & Time-course) start->treatment a1 MTT Assay treatment->a1 a2 Flow Cytometry (Annexin V / PI) treatment->a2 a3 ROS Detection (CellROX® Probe) treatment->a3 a4 Western Blot treatment->a4 r1 Cell Viability (IC50) a1->r1 r2 Apoptosis & Cell Cycle Profile a2->r2 r3 Oxidative Stress Levels a3->r3 r4 Protein Expression (e.g., Cleaved Caspase-3) a4->r4

Caption: A typical workflow for evaluating the anticancer effects of 8HQ.

Conclusion

8-Hydroxyquinoline and its derivatives represent a versatile and potent class of anticancer compounds. Their efficacy stems from a multifactorial mechanism of action, initiated by the chelation of essential metal ions within cancer cells. This primary action triggers a cascade of cytotoxic events, including the robust generation of ROS, inhibition of the proteasome, induction of apoptosis through multiple pathways, and cell cycle arrest. The ability to disrupt several key cellular processes simultaneously makes the 8HQ scaffold a highly attractive candidate for overcoming the challenges of drug resistance. Continued research, focusing on the synthesis of derivatives with enhanced selectivity and potency, holds significant promise for the development of novel and effective cancer therapies.

References

8-Hydroxyquinoline Citrate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 8-Hydroxyquinoline Citrate. Due to the limited availability of specific quantitative data for the citrate salt, this document also includes information on the parent compound, 8-Hydroxyquinoline, to provide a foundational understanding of its physicochemical properties. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key analytical methods.

Solubility Data

Table 1: Quantitative Solubility of 8-Hydroxyquinoline

SolventSolubilityTemperature (°C)
Water556 mg/L[1]25
EthanolSoluble up to 100 mMNot Specified
DMSOSoluble up to 100 mMNot Specified
AcetoneSoluble[1]Not Specified
ChloroformSoluble[1]Not Specified
BenzeneSoluble[1]Not Specified
Aqueous Mineral AcidsFreely Soluble[2]Not Specified

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
WaterEnhancedThe citrate salt form increases the aqueous solubility compared to 8-Hydroxyquinoline base.
EthanolExpected to be solubleBased on the solubility of the parent compound.
DMSOExpected to be solubleBased on the solubility of the parent compound.

Note: The quantitative solubility of this compound in various solvents should be determined experimentally.

Stability Data

8-Hydroxyquinoline is known to be sensitive to light and its stability is pH-dependent. The citrate salt is expected to have a stabilizing effect in acidic to neutral solutions.

Table 3: Stability Profile of 8-Hydroxyquinoline

ConditionObservation
Light Exposure Darkens upon exposure to light.[3]
pH Stability is pH-dependent; degradation can occur in alkaline conditions.
Thermal Stress Stable at ambient temperatures.[3]
Oxidation Susceptible to oxidation.

Note: A comprehensive stability study of this compound, including degradation kinetics under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), is recommended to establish its shelf-life and storage conditions.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination using the shake-flask method, a widely accepted technique for establishing thermodynamic solubility.[4][5][6][7][8]

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Ethanol)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the flask for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability-Indicating HPLC Method

This protocol provides a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.[9][10]

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of 8-Hydroxyquinoline, with a maximum absorbance around 240-250 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Method Development and Validation:

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.

  • Method Optimization: Develop an HPLC method that separates the main peak of this compound from all degradation product peaks. This may involve adjusting the mobile phase composition, gradient, pH, and column type.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol describes a standardized method for evaluating the antimicrobial activity of this compound.[11][12]

Objective: To determine the susceptibility of a microbial strain to this compound.

Materials:

  • This compound sterile disks of known concentration.

  • Mueller-Hinton agar plates.

  • Pure culture of the test microorganism.

  • Sterile swabs.

  • Incubator.

  • Calipers or a ruler.

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Aseptically place a sterile disk impregnated with a known concentration of this compound onto the surface of the agar.

  • Gently press the disk to ensure complete contact with the agar.

  • Invert the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37 °C for 18-24 hours for many bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.

  • Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameter to established standards.

Visualizations

The following diagrams illustrate key mechanisms and workflows related to this compound.

Metal_Chelation cluster_reactants Reactants cluster_product Product HQ 8-Hydroxyquinoline (Ligand) Complex 8-Hydroxyquinoline-Metal Complex (Chelate) HQ->Complex Chelation (2:1 Stoichiometry) Metal Metal Ion (M²⁺) Metal->Complex

Caption: Metal Chelation Mechanism of 8-Hydroxyquinoline.

Antimicrobial_Susceptibility_Workflow start Start: Pure Microbial Culture inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum plate_prep Inoculate Mueller-Hinton Agar Plate (Create Bacterial Lawn) inoculum->plate_prep disk_placement Place this compound Disk plate_prep->disk_placement incubation Incubate at 37°C for 18-24h disk_placement->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement interpretation Interpret Results (Susceptible/Intermediate/Resistant) measurement->interpretation end End: Susceptibility Report interpretation->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

RNA_Synthesis_Inhibition cluster_process Normal Transcription HQ 8-Hydroxyquinoline Inhibition Inhibition of Transcription HQ->Inhibition Polymerase RNA Polymerase RNA RNA Transcript Polymerase->RNA Elongation Polymerase->Inhibition DNA DNA Template DNA->Polymerase Elongation

Caption: Simplified Mechanism of RNA Synthesis Inhibition.

References

A Technical Guide to the Safety and Toxicity Profile of 8-Hydroxyquinoline and its Citrate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ), also known as oxine, is a heterocyclic organic compound with well-documented chelating and antimicrobial properties. It and its derivatives are utilized in diverse fields, including as analytical reagents, fungicides, and preservatives, and are subjects of investigation for therapeutic applications in neurodegenerative diseases and oncology. The citrate salt of 8-hydroxyquinoline is often used to enhance the solubility and bioavailability of the parent molecule.

The biological and toxicological activities of 8-hydroxyquinoline citrate are primarily attributed to the 8-hydroxyquinoline (8-HQ) moiety.[1] This technical guide provides a comprehensive overview of the safety and toxicity profile of 8-HQ, summarizing key quantitative data, detailing experimental protocols for pivotal studies, and illustrating its mechanistic pathways and assessment workflows. The information is intended to support research and development professionals in evaluating its potential applications and associated risks.

Mechanism of Action and Toxicity

The predominant mechanism of action for 8-hydroxyquinoline's biological and toxicological effects is its function as a potent metal ion chelator.[2][3][4]

  • Metal Ion Chelation: 8-HQ readily forms stable complexes with a variety of divalent and trivalent metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This sequestration of essential metal ions can disrupt critical cellular processes.[2]

  • Antimicrobial and Antitumor Activity: By depriving microorganisms and cancer cells of essential metals, 8-HQ can inhibit the function of metalloenzymes crucial for their growth and survival, such as ribonucleotide reductase, which is vital for DNA synthesis.[5]

  • Oxidative Stress and DNA Damage: The formation of lipophilic metal-8-HQ complexes can facilitate their entry into cells.[6] The iron-8HQ complex, in particular, has been implicated in causing significant DNA strand breakage. This damage is thought to arise from the generation of reactive oxygen species (ROS) or from the direct action of a metal-bound oxyl radical, leading to cytotoxicity and the induction of apoptosis.[5][6]

The following diagram illustrates the proposed mechanism of 8-hydroxyquinoline-induced cytotoxicity.

G cluster_effects Downstream Cellular Effects HQ 8-Hydroxyquinoline (8-HQ) Complex Lipophilic Metal-8-HQ Complex HQ->Complex Chelation Metals Metal Ions (e.g., Fe³⁺, Cu²⁺) Metals->Complex Cell Cellular Entry Complex->Cell Enzyme Disruption of Metalloenzymes Cell->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Cell->ROS Result Cytotoxicity & Apoptosis Enzyme->Result DNA DNA Damage & Strand Breaks ROS->DNA DNA->Result

Caption: Proposed mechanism of 8-hydroxyquinoline cytotoxicity.

Toxicological Data Summary

The following tables summarize the key quantitative data available for 8-hydroxyquinoline.

Table 1: Acute Toxicity Data for 8-Hydroxyquinoline

Exposure Route Species Endpoint Value Reference(s)
Oral Rat LD₅₀ 1200 mg/kg [7]
Oral Rat LD₅₀ 790 - 800 mg/kg [8]
Oral Mouse LD₅₀ 177 mg/kg [1]
Dermal Rat LD₅₀ >10,000 mg/kg [1]

| Inhalation | Rat | LC₅₀ | >1210 mg/m³ (6 hr) |[7] |

Table 2: Genotoxicity Profile of 8-Hydroxyquinoline

Assay Type System Metabolic Activation Result Reference(s)
Ames Test S. typhimurium TA97, TA98, TA100 With & Without Positive [8]
Ames Test S. typhimurium Not specified Positive [9]
Unscheduled DNA Synthesis Rat Hepatocytes Not applicable Negative [10][11]
Cell Transformation BALB/c-3T3 cells Not applicable Negative [10][11]
Reciprocal Translocation D. melanogaster Not applicable Negative [8]

| Sex-Linked Recessive Lethal | D. melanogaster | Not applicable | Inconclusive/Negative |[8] |

Table 3: Carcinogenicity and Chronic Toxicity Summary

Study Type Species Dosing Duration Finding Reference(s)
Carcinogenesis Bioassay F344/N Rats 1,500 or 3,000 ppm in feed 103 Weeks No evidence of carcinogenicity [10][11]
Carcinogenesis Bioassay B6C3F1 Mice 1,500 or 3,000 ppm in feed 103 Weeks No evidence of carcinogenicity [10][11]

| IARC Classification | - | - | - | Group 3 (Not classifiable) | |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols for key assays cited in the assessment of 8-hydroxyquinoline.

In Vivo Micronucleus Assay

The in vivo micronucleus assay assesses the potential of a test substance to induce chromosomal damage.

  • Test System: Sprague-Dawley rats.

  • Administration: The test article is administered, typically via oral gavage, at multiple dose levels. A vehicle control (e.g., corn oil) and a positive control are included.

  • Dosing and Harvest: Animals are dosed once. Groups of animals (typically 5 males and 5 females per group) are euthanized at 24, 48, and 72 hours post-dosing.

  • Sample Collection: Bone marrow is extracted from the femur of each animal.

  • Slide Preparation and Analysis: Bone marrow cells are flushed, smeared onto microscope slides, and stained. A minimum of 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess cytotoxicity (myelosuppression).

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.[12]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allowed to attach or stabilize for 12-24 hours.[13][14][15]

  • Treatment: The culture medium is replaced with a medium containing the test compound (8-HQ) at various concentrations. Control wells (untreated cells, vehicle control, and a positive control for cell death) are included. The plate is incubated for a defined period (e.g., 24 hours).[15]

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[15]

  • Mechanism: Viable cells with active mitochondria contain NADPH-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13][16]

  • Solubilization: The medium is carefully removed, and a solubilizing agent, typically DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[15]

  • Quantification: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 540-570 nm. The absorbance is directly proportional to the number of viable cells.[16]

  • Endpoint: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.[15][17]

NTP Carcinogenesis Bioassay (Feed Study)

The U.S. National Toxicology Program (NTP) conducted a long-term bioassay to evaluate the carcinogenic potential of 8-hydroxyquinoline.[11]

  • Test Systems: F344/N rats and B6C3F1 mice (50 animals per sex per dose group).

  • Administration: 8-hydroxyquinoline was administered in the feed at concentrations of 0, 1,500, or 3,000 ppm.

  • Duration: The study was conducted for 103 weeks.

  • Parameters Monitored: Survival, body weights, and feed consumption were monitored throughout the study.

  • Pathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed, and a comprehensive set of tissues from each animal was collected, preserved, and examined microscopically by a pathologist.

  • Endpoint: The incidence of neoplasms (tumors) in the dosed groups was compared statistically with the incidence in the control groups to determine if there was a chemically related increase in tumors.[11]

The following diagram illustrates a generalized workflow for toxicological assessment.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Ames Mutagenicity (Ames Test) Acute Acute Toxicity (LD₅₀ Determination) Ames->Acute Cyto Cytotoxicity (e.g., MTT Assay) Cyto->Acute Chromo Clastogenicity (Chromosome Aberration) Chromo->Acute Micro Genotoxicity (Micronucleus Assay) Acute->Micro Chronic Chronic Toxicity & Carcinogenicity Bioassay Micro->Chronic End Safety & Toxicity Profile Chronic->End Start Test Compound (8-HQ Citrate) Start->Ames Start->Cyto Start->Chromo

Caption: Generalized workflow for toxicological assessment.

Conclusion

The safety and toxicity profile of 8-hydroxyquinoline is well-characterized through a range of in vitro and in vivo studies. The compound exhibits moderate acute oral toxicity.[7] Its primary mechanism of action, metal ion chelation, is responsible for both its therapeutic potential and its cytotoxic effects.[3] While in vitro assays indicate a potential for mutagenicity (positive Ames test), this is not supported by some other genotoxicity assays or by long-term, high-dose animal studies, which found no evidence of carcinogenicity in either rats or mice.[8][10] These comprehensive findings suggest that while 8-hydroxyquinoline requires careful handling due to its acute toxicity and mutagenic potential in bacterial systems, it does not appear to be a carcinogenic risk under the conditions of the NTP bioassay. This detailed profile is essential for informing risk assessment and guiding the development of 8-HQ-based compounds for therapeutic or industrial use.

References

8-Hydroxyquinoline citrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a detailed overview of 8-Hydroxyquinoline citrate, a compound of interest for its broad biological activities. Key identifying information is summarized below.

ParameterValueReference
CAS Number 134-30-5[1]
Molecular Weight 337.28 g/mol [1]
Molecular Formula C₁₅H₁₅NO₈[1]

Mechanism of Action and Biological Activities

The precise mechanism of action for this compound is not fully elucidated, but its biological effects are largely attributed to the properties of 8-Hydroxyquinoline, a potent metal ion chelator.[2][3] By binding to essential metal ions, it can disrupt critical cellular processes in various organisms. This chelating ability is foundational to its observed antimicrobial, antifungal, and potential anticancer activities.[1][4] The citrate salt form can also lower the pH of solutions, which may enhance its antimicrobial efficacy.[2]

Antimicrobial and Antifungal Activity

This compound has demonstrated significant antimicrobial properties by inhibiting the growth of a range of bacteria and fungi.[1][2] This is thought to occur through the chelation of metal ions that are vital for microbial enzyme function and survival, potentially leading to the disruption of cell membranes and other essential cellular processes.[1][4]

Potential Anticancer Properties

Research into 8-Hydroxyquinoline and its derivatives has indicated potential for anticancer applications.[1] The proposed mechanisms include the induction of apoptosis in malignant cells, which may also be linked to its metal-chelating capabilities and the subsequent impact on cellular homeostasis.[1]

Use in Agriculture

An interesting application of this compound is in horticulture, where it is used to extend the vase life of cut flowers.[1][2] By inhibiting bacterial growth in the vascular systems of the stems, it improves water uptake and reduces transpiration, thus preserving the freshness of the flowers.[1][2]

Experimental Protocols

While specific, detailed protocols for this compound are proprietary to individual research labs, the following are representative methodologies for assessing the key bioactivities of this compound.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

A common method to evaluate the antimicrobial efficacy of compounds like this compound is the disk diffusion (Kirby-Bauer) test.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Sterile paper disks are impregnated with a known concentration of this compound solution. Control disks with the solvent and a standard antibiotic are also prepared. The disks are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Analysis of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Cytotoxicity Assay: MTS Assay

To assess the potential anticancer effects of this compound, a cytotoxicity assay such as the MTS assay can be employed.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. Control wells with untreated cells and a vehicle control are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTS Reagent: The MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.

  • Incubation and Measurement: The plate is incubated for a further 1-4 hours. During this time, viable cells metabolize the MTS into a formazan product that absorbs light at a specific wavelength (typically 490 nm). The absorbance is then read using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. This data can be used to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualized Workflows and Pathways

To further elucidate the experimental processes and logical relationships in the study of this compound, the following diagrams are provided.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum prep_agar Inoculate Agar Plate prep_inoculum->prep_agar place_disks Place Disks on Agar prep_agar->place_disks prep_disks Impregnate Disks with 8-HQC prep_disks->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Compare Results measure_zones->analyze_data

Workflow for Antimicrobial Susceptibility Testing.

Metal_Chelation_MoA HQC 8-Hydroxyquinoline Citrate Metal Essential Metal Ions (e.g., Fe, Zn) HQC->Metal Chelates Enzyme Microbial Enzymes HQC->Enzyme Inhibits by metal deprivation Metal->Enzyme Required for function Process Essential Cellular Processes Enzyme->Process Catalyzes Growth Microbial Growth Inhibition Enzyme->Growth Inhibition leads to Process->Growth Leads to

References

Methodological & Application

Application Note: Laboratory Synthesis of 8-Hydroxyquinoline Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 8-Hydroxyquinoline citrate. 8-Hydroxyquinoline is a well-known chelating agent with a broad spectrum of biological activities, including antimicrobial and neuroprotective effects. The formation of its citrate salt can enhance its solubility and bioavailability, making it a compound of interest for pharmaceutical and research applications. This protocol outlines a straightforward method for the synthesis of this compound from commercially available 8-Hydroxyquinoline and citric acid, based on established stoichiometric ratios. The document includes key quantitative data, a step-by-step experimental procedure, and visualizations of the experimental workflow and the proposed mechanism of action.

Introduction

8-Hydroxyquinoline is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its mode of action is primarily attributed to its ability to chelate various metal ions, which are crucial for many physiological and pathological processes.[1][2] By forming stable complexes with metal ions, 8-Hydroxyquinoline can modulate their biological effects, leading to antimicrobial, antifungal, and neuroprotective properties.[1] The synthesis of the citrate salt of 8-Hydroxyquinoline is a strategic approach to potentially improve the compound's physicochemical properties, such as solubility, which can, in turn, enhance its therapeutic potential. Spectroscopic studies have indicated that 8-Hydroxyquinoline and citric acid form a charge-transfer complex, with a stoichiometric ratio of 3:1 (8-Hydroxyquinoline:citric acid) being identified in alcoholic solvents.[3] This protocol provides a reproducible method for the synthesis of this salt for laboratory-scale research and development.

Data Presentation

A summary of the physicochemical properties of the reactants and the theoretical properties of the product is provided in Table 1. Spectroscopic data from literature on the 8-Hydroxyquinoline-citric acid complex is presented in Table 2.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
8-HydroxyquinolineC₉H₇NO145.16White to light yellow crystalline powder
Citric Acid (Anhydrous)C₆H₈O₇192.12White crystalline powder
This compound(C₉H₇NO)₃·C₆H₈O₇627.60Expected to be a crystalline solid

Table 2: Spectroscopic and Stoichiometric Data for the 8-Hydroxyquinoline-Citric Acid Complex [3]

SolventAbsorption Band (λmax)Stoichiometric Ratio (8-HQ:Citric Acid)Method of Stoichiometry Determination
Ethanol~320 nm3:1Job's Method, Conductometric Titration
Methanol~325 nm3:1Job's Method, Conductometric Titration

Experimental Protocol

This protocol describes the synthesis of this compound based on the 3:1 molar ratio of 8-Hydroxyquinoline to citric acid.

Materials:

  • 8-Hydroxyquinoline (≥99% purity)

  • Citric Acid, Anhydrous (≥99% purity)

  • Ethanol, Absolute

  • Deionized Water

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Spatula and weighing balance

  • Vacuum oven

Procedure:

  • Preparation of Reactant Solutions:

    • Accurately weigh 4.35 g (0.03 mol) of 8-Hydroxyquinoline and add it to a 250 mL round-bottom flask.

    • Add 100 mL of absolute ethanol to the flask and stir the mixture with a magnetic stirrer until all the 8-Hydroxyquinoline has dissolved. Gentle warming can be applied to facilitate dissolution.

    • In a separate beaker, weigh 1.92 g (0.01 mol) of anhydrous citric acid and dissolve it in 50 mL of absolute ethanol.

  • Reaction and Salt Formation:

    • With continuous stirring, slowly add the citric acid solution to the 8-Hydroxyquinoline solution at room temperature.

    • Upon mixing, the formation of a precipitate may be observed.

    • Fit the round-bottom flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle.

    • Maintain the reflux for 2 hours to ensure the reaction goes to completion.

  • Isolation and Purification of the Product:

    • After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature to promote crystallization.

    • To maximize the yield of the crystalline product, place the flask in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold absolute ethanol to remove any soluble impurities.

    • Perform a final wash with a small amount of deionized water.

  • Drying and Characterization:

    • Carefully transfer the purified product to a pre-weighed watch glass and dry it in a vacuum oven at 50°C until a constant weight is achieved.

    • Calculate the percentage yield of the synthesized this compound.

    • The final product should be characterized by appropriate analytical methods, such as melting point determination, FT-IR spectroscopy, and ¹H NMR spectroscopy, to confirm its structure and purity.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation and Purification cluster_final 4. Final Product dissolve_hq Dissolve 8-Hydroxyquinoline in Ethanol mix Combine Solutions dissolve_hq->mix dissolve_ca Dissolve Citric Acid in Ethanol dissolve_ca->mix reflux Reflux for 2 hours mix->reflux cool Cool to Room Temperature reflux->cool crystallize Crystallize in Ice Bath cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Ethanol and Deionized Water filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterization (MP, IR, NMR) dry->characterize

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Proposed Mechanism of Action

mechanism_of_action Proposed Mechanism of Action via Metal Chelation cluster_chelation Chelation Process cluster_consequences Biological Consequences HQ_citrate 8-Hydroxyquinoline Citrate HQ 8-Hydroxyquinoline HQ_citrate->HQ Dissociation complex Stable 8-HQ Metal Complex HQ->complex metal_ion Pathogenic Metal Ion (e.g., Fe, Cu, Zn) metal_ion->complex Chelation inhibition Inhibition of Metal-Dependent Enzymes complex->inhibition ros Reduction of Metal-Induced Oxidative Stress complex->ros homeostasis Restoration of Metal Homeostasis complex->homeostasis

Caption: The proposed mechanism of action for 8-Hydroxyquinoline, which involves the chelation of metal ions, leading to various biological effects.

References

Application Notes and Protocols for 8-Hydroxyquinoline Citrate in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, and its derivatives are versatile tools in fluorescence microscopy, primarily utilized as chemosensors for the detection and imaging of metal ions.[1] The citrate salt of 8-hydroxyquinoline is often used to enhance its solubility in aqueous media, facilitating its application in biological systems. The underlying principle of its use as a fluorescent probe lies in its ability to form stable complexes with various metal ions. While 8-hydroxyquinoline itself exhibits weak fluorescence due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT), its chelation with metal ions restricts this process, leading to a significant enhancement in fluorescence emission.[2][3] This "turn-on" fluorescence response makes 8-hydroxyquinoline and its derivatives powerful tools for visualizing the distribution and dynamics of metal ions within cells and tissues.[1][4]

This document provides detailed application notes and protocols for the use of 8-hydroxyquinoline citrate in fluorescence microscopy for the detection of metal ions.

Principle of Action: ESIPT-Based Fluorescence Enhancement

The fluorescence of 8-hydroxyquinoline is intrinsically low because the excited state energy is dissipated through the transfer of a proton from the hydroxyl group to the quinoline nitrogen. This non-radiative decay pathway competes with fluorescence. Upon chelation with a metal ion, the hydroxyl proton is displaced, and the molecule becomes more rigid.[1] This inhibition of the ESIPT pathway results in a significant increase in fluorescence quantum yield, allowing for the sensitive detection of the target ion.[2][3]

ESIPT_Mechanism cluster_0 8-Hydroxyquinoline (Low Fluorescence) cluster_1 8-Hydroxyquinoline-Metal Complex (High Fluorescence) 8HQ_ground 8-HQ (Ground State) 8HQ_excited 8-HQ (Excited State) 8HQ_ground->8HQ_excited Excitation ESIPT ESIPT (Proton Transfer) 8HQ_excited->ESIPT Non_Radiative_Decay Non-Radiative Decay ESIPT->Non_Radiative_Decay 8HQ_Metal_ground 8-HQ + Metal Ion Complex_ground [8-HQ-Metal] Complex (Ground State) 8HQ_Metal_ground->Complex_ground Chelation Complex_excited [8-HQ-Metal] Complex (Excited State) Complex_ground->Complex_excited Excitation Fluorescence Fluorescence Complex_excited->Fluorescence

Caption: Mechanism of 8-Hydroxyquinoline Fluorescence.

Applications in Fluorescence Microscopy

The primary application of this compound in fluorescence microscopy is the detection and imaging of intracellular and extracellular metal ions. Different derivatives of 8-hydroxyquinoline have been developed to confer selectivity for specific ions.[4][5]

Commonly Targeted Metal Ions:

  • Zinc (Zn²⁺): 8-HQ and its derivatives are widely used as fluorescent sensors for Zn²⁺, which plays a crucial role in various biological processes.[2][6]

  • Aluminum (Al³⁺): Several 8-HQ-based chemosensors have been designed for the selective detection of Al³⁺.

  • Magnesium (Mg²⁺): Specific derivatives of 8-hydroxyquinoline have been synthesized to act as effective indicators for Mg²⁺ in living cells.[7]

  • Iron (Fe²⁺/Fe³⁺): 8-HQ derivatives can also be utilized for the detection of iron ions.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for 8-hydroxyquinoline and its derivatives as fluorescent metal ion sensors. Note that specific values can vary depending on the experimental conditions (e.g., solvent, pH).

Compound/DerivativeTarget IonDissociation Constant (Kd)Detection LimitReference
DCHQ Derivative 1Mg²⁺44 µMNot Specified[7]
DCHQ Derivative 2Mg²⁺73 µMNot Specified[7]
HL (Schiff-base derivative)Zn²⁺Not Specified1.07 x 10⁻⁷ M[8]

Experimental Protocols

Protocol 1: General Staining of Cultured Cells for Metal Ion Imaging

This protocol provides a general guideline for staining adherent mammalian cells with this compound to visualize intracellular metal ions. Optimization of concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Coverslips

  • Microscope slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized.

  • Cell Staining:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with warm PBS to remove excess probe.

  • Imaging:

    • Mount the coverslip onto a microscope slide with a drop of PBS or an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. The excitation and emission maxima of 8-hydroxyquinoline-metal complexes can vary depending on the specific metal ion and the local environment. A common starting point is excitation around 360-400 nm and emission detection around 480-550 nm.

Staining_Workflow Start Start: Adherent Cells on Coverslip Wash_1 Wash with warm PBS (2x) Start->Wash_1 Stain Incubate with 8-HQ Citrate (1-10 µM) 15-30 min at 37°C Wash_1->Stain Wash_2 Wash with warm PBS (3x) Stain->Wash_2 Mount Mount coverslip on slide Wash_2->Mount Image Fluorescence Microscopy Mount->Image

References

Application Notes and Protocols: 8-Hydroxyquinoline Citrate Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of 8-Hydroxyquinoline citrate against a variety of microorganisms. The information is intended to guide researchers in the consistent and accurate assessment of its antimicrobial activity.

Introduction

8-Hydroxyquinoline is a heterocyclic aromatic organic compound with well-documented antiseptic and disinfectant properties. Its derivatives, including the citrate salt, have shown potent antimicrobial activity against a broad spectrum of bacteria and fungi. The primary mechanism of action is attributed to its ability to chelate essential metal ions, thereby disrupting critical metabolic and enzymatic pathways necessary for microbial survival.[1][2] This document outlines standardized procedures for evaluating the in vitro efficacy of this compound.

Mechanism of Action: Metal Ion Chelation

This compound exerts its antimicrobial effect primarily by acting as a potent chelating agent. It binds to essential divalent and trivalent metal ions, such as Fe²⁺, Fe³⁺, Zn²⁺, and Cu²⁺, which are crucial cofactors for many microbial enzymes involved in cellular respiration, DNA replication, and other vital metabolic processes. By sequestering these metal ions, this compound effectively inhibits these enzymatic activities, leading to a disruption of cellular function and ultimately, microbial cell death.

cluster_extracellular Extracellular Space cluster_cell Microbial Cell 8HQC_ext 8-Hydroxyquinoline Citrate 8HQC_int 8-Hydroxyquinoline 8HQC_ext->8HQC_int Cellular Uptake Metal_Ions Essential Metal Ions (Fe, Zn, Cu) 8HQC_int->Metal_Ions Chelation Inhibition Inhibition 8HQC_int->Inhibition Enzymes Metalloenzymes Metal_Ions->Enzymes Cofactor for Metabolic_Pathways Vital Metabolic Pathways Enzymes->Metabolic_Pathways Catalyzes Disruption Disruption Metabolic_Pathways->Disruption Inhibition->Enzymes Cell_Death Cell Death Disruption->Cell_Death

Mechanism of action for this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 8-Hydroxyquinoline and its derivatives against various bacterial and fungal species as reported in the literature. These values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2921310⁻⁶ mg/mL[3]
Vibrio parahaemolyticusATCC 1780210⁻⁶ mg/mL[3]
Pseudomonas aeruginosaATCC 27853Not Active[3]
Escherichia coliATCC 35218Not Active[3]
Neisseria gonorrhoeaeClinical Isolates4-8[4]
Mycobacterium tuberculosis-<3.18[5]

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives

MicroorganismStrainMIC (µg/mL)Reference
Candida auris-8[6]
Candida haemulonii-8[6]
Cryptococcus neoformans-0.5 - 4[6]
Cryptococcus gattii-0.5 - 4[6]
Candida albicans-3.44-13.78 µM[2]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the solvent used to dissolve the this compound.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 8-HQC Stock Solution C Perform Serial Dilutions of 8-HQC A->C B Prepare 96-well plate with broth B->C E Inoculate wells with microbial suspension C->E D Prepare 0.5 McFarland Inoculum D->E F Incubate plate at 35-37°C for 16-20h E->F G Read plate for visible growth F->G H Determine MIC G->H

Broth microdilution workflow.
Agar Dilution Method

This method is an alternative for determining the MIC and is particularly useful for certain types of microorganisms.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile petri dishes

  • Bacterial or fungal inoculum

  • Inoculum replicating device (optional)

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of this compound solutions at twice the desired final concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add an equal volume of each this compound solution to the molten agar, mix well, and pour into sterile petri dishes.

    • Allow the agar to solidify.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension. A growth control plate without the compound should also be inoculated.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism.

Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

  • Sterile filter paper disks (6 mm)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of Disks: Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile swab, create a confluent lawn of the microbial suspension on the surface of an MHA plate.

  • Disk Application: Aseptically place the prepared disks onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 8-HQC impregnated disks D Place disks on inoculated plate A->D B Prepare 0.5 McFarland Inoculum C Inoculate MHA plate for confluent growth B->C C->D E Incubate plate at 35-37°C for 16-20h D->E F Measure zone of inhibition E->F

Disk diffusion workflow.

Data Interpretation and Quality Control

  • Interpretation: The MIC values obtained can be used to compare the activity of this compound against different microorganisms. For the disk diffusion assay, the zone diameters are compared to established breakpoints (if available) to categorize the organism as susceptible, intermediate, or resistant.

  • Quality Control: It is essential to include quality control strains with known susceptibility profiles in each assay to ensure the accuracy and reproducibility of the results. Refer to CLSI documents for recommended QC strains and their expected MIC ranges or zone diameters.

Safety Precautions

This compound should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood when handling the powdered compound or concentrated solutions. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for 8-Hydroxyquinoline Citrate in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of 8-hydroxyquinoline citrate and its derivatives in the context of Alzheimer's disease (AD) research. The methodologies outlined below are designed to assess the compound's efficacy in key pathological areas of AD, including amyloid-beta aggregation, metal ion chelation, and neuroprotection.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. A growing body of evidence suggests that dyshomeostasis of metal ions, particularly copper, zinc, and iron, plays a pivotal role in the aggregation of Aβ peptides and the generation of reactive oxygen species (ROS), contributing to the neurotoxic cascade.

8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as promising therapeutic agents for AD.[1][2][3] Their mechanism of action is primarily attributed to their ability to chelate these metal ions, thereby preventing or even reversing the metal-induced aggregation of Aβ.[4][5] Furthermore, some 8-HQ derivatives, such as Clioquinol and PBT2, have demonstrated the ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic. This document outlines key in vitro experiments to evaluate the therapeutic potential of this compound and related compounds.

Key Mechanisms of Action & Signaling Pathways

The therapeutic rationale for using 8-hydroxyquinoline derivatives in Alzheimer's research is multi-faceted, primarily revolving around their ability to modulate metal-Aβ interactions. The core mechanism involves the chelation of excess metal ions (Cu²⁺, Zn²⁺, Fe³⁺) that are known to promote the aggregation of Aβ peptides into neurotoxic oligomers and plaques. By sequestering these metal ions, 8-hydroxyquinoline compounds can inhibit and even disaggregate existing Aβ plaques.[4][5]

Beyond direct metal chelation and Aβ disaggregation, the neuroprotective effects of 8-hydroxyquinoline derivatives may be mediated through the modulation of intracellular signaling pathways. Evidence suggests a potential link to the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival, proliferation, and synaptic plasticity.[6][7][8] Dysregulation of this pathway is implicated in AD pathogenesis. By restoring metal homeostasis and reducing Aβ-induced toxicity, this compound may help to reactivate pro-survival signals within neurons.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) 8HQC 8-Hydroxyquinoline Citrate Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺) 8HQC->Metal_Ions Chelation Abeta_Oligomer Toxic Aβ Oligomers & Plaques 8HQC->Abeta_Oligomer Inhibits & Disaggregates PI3K PI3K 8HQC->PI3K Promotes Survival Signaling Metal_Ions->Abeta_Oligomer Promotes Aggregation Abeta_Monomer Aβ Monomer Abeta_Monomer->Abeta_Oligomer Abeta_Oligomer->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuronal Survival & Synaptic Plasticity mTOR->Neuroprotection pTau Hyperphosphorylated Tau (NFTs) GSK3b->pTau Promotes Tau Tau Tau->pTau

Caption: Proposed signaling pathway of this compound in Alzheimer's Disease.

Experimental Protocols

Assessment of Aβ Aggregation Inhibition (Thioflavin T Assay)

Objective: To determine the efficacy of this compound in inhibiting the aggregation of amyloid-beta peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The inhibition of Aβ aggregation by a test compound can be quantified by a reduction in ThT fluorescence.

Protocol:

  • Preparation of Aβ₁₋₄₂ Peptide:

    • Reconstitute synthetic Aβ₁₋₄₂ peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.

    • Store the resulting peptide film at -80°C until use.

    • Immediately before the assay, resuspend the Aβ₁₋₄₂ film in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4) to the desired stock concentration (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the following components to each well:

      • Aβ₁₋₄₂ peptide solution (final concentration of 10-20 µM).

      • This compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

      • Thioflavin T (final concentration of 5-10 µM).

      • If investigating metal-induced aggregation, add CuCl₂ or ZnCl₂ (final concentration of 10-20 µM).

      • Bring the final volume to 200 µL with the assay buffer.

    • Include control wells:

      • Aβ₁₋₄₂ alone.

      • Aβ₁₋₄₂ with metal ions (if applicable).

      • Buffer with ThT only (for blank).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The percentage of inhibition can be calculated at a specific time point (e.g., the plateau of the control curve) using the formula: % Inhibition = [1 - (Fluorescence with inhibitor / Fluorescence without inhibitor)] * 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of Aβ aggregation).

Evaluation of Metal Chelation (UV-Vis Spectrophotometry)

Objective: To confirm the metal-chelating ability of this compound and determine the stoichiometry of the metal-ligand complex.

Principle: The formation of a complex between a metal ion and a chelating agent often results in a change in the ultraviolet-visible (UV-Vis) absorption spectrum. By titrating a solution of the metal ion with the chelating agent, the binding stoichiometry can be determined.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound (e.g., 1 mM in a suitable buffer like HEPES or Tris, pH 7.4).

    • Prepare stock solutions of metal salts (e.g., 1 mM CuCl₂, ZnCl₂) in the same buffer.

  • Spectrophotometric Titration:

    • In a quartz cuvette, place a fixed concentration of the metal ion solution (e.g., 50 µM).

    • Record the initial UV-Vis spectrum (200-800 nm).

    • Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the UV-Vis spectrum after each addition.

    • Continue the titration until no further significant changes in the spectrum are observed.

  • Data Analysis (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of the ligand (from 0 to 1).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

    • Plot the change in absorbance against the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the metal-ligand complex. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

Assessment of Neuroprotective Effects (MTT Assay)

Objective: To evaluate the ability of this compound to protect neuronal cells from Aβ-induced toxicity or oxidative stress.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells or HT22 mouse hippocampal neurons) in the appropriate medium and conditions.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare oligomeric Aβ₁₋₄₂ by incubating a solution of the peptide at 4°C for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • After pre-treatment, expose the cells to the toxic insult:

      • For Aβ toxicity: Add oligomeric Aβ₁₋₄₂ (final concentration of 5-10 µM).

      • For oxidative stress: Add H₂O₂ (final concentration of 100-200 µM) or glutamate (for HT22 cells).

    • Include control wells:

      • Untreated cells (vehicle control).

      • Cells treated with the toxic insult only.

  • MTT Assay:

    • After 24-48 hours of incubation with the toxic agent, remove the medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

Evaluation of Antioxidant Activity (ORAC Assay)

Objective: To quantify the antioxidant capacity of this compound.

Principle: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major source of oxidative damage. The assay uses a fluorescent probe (fluorescein) that loses its fluorescence upon oxidation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The presence of an antioxidant slows down the decay of fluorescence.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a stock solution of AAPH in the same buffer.

    • Prepare a series of Trolox standards (a water-soluble vitamin E analog) for the standard curve.

    • Prepare solutions of this compound at various concentrations.

  • Assay Procedure:

    • In a 96-well black plate, add the following to each well:

      • Fluorescein solution.

      • Either Trolox standard, this compound solution, or buffer (for blank).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Data Analysis:

    • Immediately begin reading the fluorescence decay kinetically over a period of 60-90 minutes, with readings taken every 1-2 minutes (excitation ~485 nm, emission ~520 nm).

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the this compound samples by comparing their net AUC to the Trolox standard curve.

    • Results are typically expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 8-hydroxyquinoline derivatives from published literature. These values can serve as a benchmark for new compounds.

Table 1: Inhibition of Aβ Aggregation

CompoundAssay TypeIC₅₀ (µM)Reference
ClioquinolSelf-induced Aβ₁₋₄₂ aggregation9.95[9]
Compound 5bSelf-induced Aβ₁₋₄₂ aggregation5.64[3]
PBT2Metal-induced Aβ aggregation-[3]
TAC-MC-4AChE-induced Aβ aggregation5.5 (hAChE)[3]

Table 2: Antioxidant and Neuroprotective Activity

CompoundAssay TypeResultReference
Compound 5bORAC-FL2.63 Trolox Equivalents[3]
Indole-8HQ (88)ORAC6.6 Trolox Equivalents[10]
Indole-8HQ (89)ORAC5.3 Trolox Equivalents[10]
Indole-8HQ (91)ORAC5.9 Trolox Equivalents[10]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of experiments to characterize a novel 8-hydroxyquinoline derivative for its potential in Alzheimer's disease therapy.

cluster_workflow Experimental Workflow for 8-Hydroxyquinoline Derivatives Start Novel 8-HQ Derivative Chelation Metal Chelation Assay (UV-Vis) Start->Chelation Abeta_Inhibition Aβ Aggregation Inhibition (ThT Assay) Chelation->Abeta_Inhibition Does it chelate metals? Antioxidant Antioxidant Activity (ORAC Assay) Abeta_Inhibition->Antioxidant Does it inhibit Aβ aggregation? Neuroprotection Neuroprotection Assay (MTT Assay) Antioxidant->Neuroprotection Does it have antioxidant properties? Signaling Signaling Pathway Analysis (Western Blot, etc.) Neuroprotection->Signaling Is it neuroprotective in cell models? Lead_Candidate Lead Candidate for In Vivo Studies Signaling->Lead_Candidate What is the mechanism of action?

Caption: Logical workflow for the evaluation of 8-hydroxyquinoline derivatives.

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound and its analogs as potential therapeutic agents for Alzheimer's disease. By systematically assessing their impact on key pathological hallmarks of the disease, researchers can effectively identify and characterize promising lead compounds for further development.

References

Application Notes and Protocols for 8-Hydroxyquinoline Citrate in Plant Science Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline citrate (8-HQC) is a synthetic compound widely utilized in plant science research, primarily as a powerful antimicrobial agent. Its principal application is in post-harvest physiology, specifically for extending the vase life of cut flowers. By inhibiting the growth of bacteria and fungi in vase water, 8-HQC prevents the blockage of xylem vessels, thereby facilitating continuous water uptake and delaying senescence. These application notes provide detailed protocols for the use of 8-HQC in plant science experiments, with a focus on cut flower preservation.

Mechanism of Action

The primary mode of action of this compound in extending the longevity of cut flowers is its function as a biocide.[1] Microorganisms, such as bacteria and fungi, proliferate in vase water and can physically block the xylem vessels in the cut stem. This blockage impedes water uptake, leading to premature wilting, petal senescence, and a shortened vase life. 8-HQC effectively controls this microbial contamination, ensuring that the vascular system of the cut flower remains functional, allowing for unimpeded water absorption.[1][2] While its direct interaction with plant signaling pathways is not well-documented, its ability to maintain water uptake indirectly affects various physiological processes, delaying the natural senescence program.

Application: Extending the Vase Life of Cut Flowers

This compound is most effective when used as a component of a floral preservative solution, often in combination with a carbohydrate source like sucrose. Sucrose provides an energy source for the cut flowers, helping to maintain their metabolic processes.

Table 1: Quantitative Effects of this compound on Various Cut Flowers
Flower Species8-HQC Concentration (ppm)Other Components in SolutionObserved EffectsReference
Gladiolus6004% SucroseIncreased vase life, greater fresh weight, more open florets compared to water control.[3]
Lisianthus2003% SucroseExtended vase life from 8.3 to 13.3 days (when combined with a peroxidase inhibitor), increased water uptake, and delayed fresh weight loss.[1]
Chrysanthemum200None specifiedImproved various vase life parameters.[4]
Lilium100 - 20020% SucroseEffective in post-harvest life extension.[5]
Narcissus150 - 450None specifiedLess effective than silver thiosulfate or silver nitrate for this species.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Vase Solutions

Materials:

  • This compound (powder)

  • Distilled or deionized water

  • Sucrose (optional)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders

Procedure:

  • Preparation of a 10,000 ppm (1%) 8-HQC Stock Solution:

    • Weigh 1 gram of this compound powder.

    • Dissolve the powder in a small amount of distilled water in a beaker.

    • Transfer the solution to a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with distilled water.

    • Mix thoroughly until all the powder is dissolved. This stock solution can be stored in a cool, dark place.

  • Preparation of a 200 ppm 8-HQC Vase Solution:

    • To prepare 1 liter of a 200 ppm vase solution, measure 20 mL of the 10,000 ppm stock solution using a graduated cylinder.

    • Add the 20 mL of stock solution to a 1-liter volumetric flask.

    • Bring the final volume to 1 liter with distilled water.

    • Mix the solution thoroughly.

  • Preparation of a 200 ppm 8-HQC with 2% Sucrose Vase Solution:

    • Weigh 20 grams of sucrose.

    • In a 1-liter beaker, dissolve the sucrose in approximately 800 mL of distilled water.

    • Add 20 mL of the 10,000 ppm 8-HQC stock solution.

    • Add distilled water to bring the final volume to 1 liter.

    • Stir until all components are fully dissolved.

Protocol 2: Cut Flower Vase Life Assay

Materials:

  • Freshly cut flowers of a uniform developmental stage

  • Vase solutions (Control: distilled water; Treatment: 8-HQC solution with or without sucrose)

  • Glass vases or beakers of a uniform size

  • A controlled environment chamber with controlled temperature, humidity, and photoperiod (e.g., 20°C, 60% relative humidity, 12-hour photoperiod).

  • Scissors or a sharp blade

  • Graduated cylinders for measuring water uptake

  • A digital scale for measuring fresh weight

Procedure:

  • Flower Preparation:

    • Upon receiving the cut flowers, re-cut the stems to a uniform length (e.g., 40 cm) under deionized water to prevent air emboli from forming in the xylem.[1]

    • Remove the lower leaves that would otherwise be submerged in the vase solution.

  • Experimental Setup:

    • Place each cut flower stem individually into a vase containing a known volume of the prepared vase solution (e.g., 250 mL).

    • Each treatment condition should have multiple replications (e.g., 5-10 flowers per treatment).

    • Place the vases in a randomized complete block design within the controlled environment chamber.

  • Data Collection (daily or every other day):

    • Vase Life: Record the number of days until the flower shows signs of senescence (e.g., wilting, petal discoloration, or petal drop). The end of vase life should be defined by a specific set of criteria for consistency.

    • Fresh Weight: Gently remove the flower from the vase, blot any excess water from the stem, and weigh it. The change in fresh weight can be expressed as a percentage of the initial fresh weight.

    • Water Uptake: Measure the volume of the vase solution remaining in the vase. The water uptake can be calculated by subtracting the remaining volume from the initial volume, accounting for any evaporation (which can be estimated by having a vase with no flower).

    • Qualitative Observations: Record visual changes in the flowers, such as flower opening, color changes, and signs of wilting.

Visualizations

G cluster_0 Vase Solution cluster_1 Plant System 8-HQC 8-HQC Microbial_Growth Microbial Growth (Bacteria, Fungi) 8-HQC->Microbial_Growth Inhibits Xylem_Blockage Xylem Blockage Microbial_Growth->Xylem_Blockage Causes Water_Uptake Reduced Water Uptake Xylem_Blockage->Water_Uptake Leads to Senescence Premature Senescence (Wilting, etc.) Water_Uptake->Senescence Induces

Caption: Mechanism of 8-HQC in preventing premature senescence.

G start Start: Prepare Vase Solutions (Control, 8-HQC, 8-HQC + Sucrose) prep Prepare Cut Flowers (Uniform length, remove lower leaves) start->prep setup Place Individual Stems in Vases with Defined Volume of Solution prep->setup placement Randomize and Place in Controlled Environment Chamber setup->placement data Daily/Biennial Data Collection placement->data vaselife Record Vase Life (Days to Senescence) data->vaselife weight Measure Fresh Weight data->weight water Measure Water Uptake data->water observe Qualitative Observations data->observe end End of Experiment vaselife->end weight->end water->end observe->end

Caption: Experimental workflow for a cut flower vase life assay.

References

Application Notes and Protocols: 8-Hydroxyquinoline Citrate Assay for Metal Ion Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives are versatile chelating agents that exhibit fluorescence upon forming complexes with various metal ions. This property makes them valuable tools for the quantitative determination of metal ions in a range of samples, including those of biological origin. The underlying principle of this assay is the significant enhancement of fluorescence intensity when 8-Hydroxyquinoline, a weakly fluorescent molecule, binds to a metal ion. This "turn-on" fluorescence response allows for sensitive and selective detection. The formation of a stable complex with the metal ion restricts the intramolecular rotation of the 8HQ molecule, leading to a rigid structure that favors radiative energy dissipation in the form of fluorescence. The stoichiometry of these complexes is typically 1:2 or 1:3 (metal:ligand).

The use of a citrate buffer in this assay is crucial for maintaining a stable and optimal pH, which is critical for the formation and fluorescence of the metal-8HQ complex. The fluorescence intensity is highly dependent on the pH of the medium, and citrate buffers provide stable pH control in the weakly acidic to neutral range, which is often optimal for these assays.

These application notes provide a comprehensive guide to utilizing the 8-Hydroxyquinoline citrate assay for the detection and quantification of metal ions in biological samples. Detailed protocols for sample preparation, assay execution, and data analysis are provided, along with key performance data and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The following table summarizes the fluorescence properties and detection limits of 8-Hydroxyquinoline complexes with various metal ions. Please note that these values can be influenced by the specific instrumentation, buffer conditions, and the presence of interfering substances.

Metal IonExcitation Wavelength (λex)Emission Wavelength (λem)Limit of Detection (LOD)Reference(s)
Aluminum (Al³⁺) ~370 nm~510 nm~0.3 ppb[1]
Zinc (Zn²⁺) ~370 nm~496 nm5.2 µM[1][2]
Cadmium (Cd²⁺) ~370 nm~492 nmSub-picomole range[2][3]
Magnesium (Mg²⁺) Not specifiedNot specifiedSub-picomole range[3][4]
Iron (Fe³⁺) Quenches fluorescenceQuenches fluorescence0.27 ppm (colorimetric)[1][3]

Note: The fluorescence of some metal-8HQ complexes can be enhanced in the presence of surfactants or in mixed solvent systems.[3]

Experimental Protocols

Preparation of Reagents

a) 0.1 M Citrate Buffer (pH 6.0):

  • Prepare Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in deionized water and bring the final volume to 1 L.

  • Prepare Solution B (0.1 M Trisodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in deionized water and bring the final volume to 1 L.

  • Mix Solutions: Combine approximately 82 ml of Solution A with 18 ml of Solution B.

  • Adjust pH: Use a pH meter to adjust the pH to 6.0 by adding Solution A or Solution B as needed.

  • Final Volume: Bring the final volume to 200 ml with deionized water.

  • Sterilization: If necessary for your application, sterilize the buffer by autoclaving or filtration.

b) 1 mM 8-Hydroxyquinoline Stock Solution:

  • Weigh out 14.51 mg of 8-Hydroxyquinoline.

  • Dissolve in 100 mL of ethanol or dimethyl sulfoxide (DMSO).

  • Store the stock solution in a dark, airtight container at 4°C.

c) Metal Ion Standard Solutions (1000 ppm):

  • Use commercially available certified standard solutions for each metal of interest.

  • Alternatively, prepare stock solutions by dissolving the appropriate metal salt in deionized water or a dilute acid solution as required for stability.

Preparation of Biological Samples

a) Serum or Plasma:

  • Collection: Collect blood samples in appropriate tubes (e.g., trace metal-free tubes).

  • Separation: Centrifuge the blood sample to separate serum or plasma.

  • Deproteinization (if necessary): To remove interfering proteins, add an equal volume of 10% trichloroacetic acid (TCA) to the serum/plasma sample.

  • Incubation and Centrifugation: Incubate on ice for 10 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.

  • Collection of Supernatant: Carefully collect the clear supernatant for analysis. The pH of the supernatant should be adjusted to the working pH of the assay.

b) Urine:

  • Collection: Collect urine samples in sterile, trace metal-free containers.

  • Centrifugation: Centrifuge the urine sample to remove any sediment.

  • Dilution: Depending on the expected metal ion concentration, dilute the urine sample with the 0.1 M Citrate Buffer (pH 6.0).

Assay Protocol
  • Prepare Working Standards: Prepare a series of metal ion standards of known concentrations by diluting the 1000 ppm stock solution in 0.1 M Citrate Buffer (pH 6.0).

  • Prepare 8-Hydroxyquinoline Working Solution: Dilute the 1 mM 8-Hydroxyquinoline stock solution to the desired final concentration (e.g., 10 µM) in 0.1 M Citrate Buffer (pH 6.0).

  • Assay Setup (96-well plate format):

    • Add 50 µL of the prepared biological sample or standard solution to each well.

    • Add 50 µL of the 8-Hydroxyquinoline working solution to each well.

    • Include blank wells containing only the citrate buffer and the 8-Hydroxyquinoline working solution.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on a fluorescence plate reader according to the target metal ion (refer to the Quantitative Data Summary table).

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Create a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the concentration of the metal ion in the biological samples by interpolating their fluorescence intensity on the standard curve.

Visualizations

Caption: Chelation of a metal ion by two 8-Hydroxyquinoline molecules.

Experimental_Workflow This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Citrate Buffer, 8HQ, Standards) Assay_Setup Assay Setup in 96-well Plate (Samples, Standards, 8HQ) Reagent_Prep->Assay_Setup Sample_Prep Biological Sample Preparation (Serum/Urine Processing) Sample_Prep->Assay_Setup Incubation Incubation (15-30 min, room temp, dark) Assay_Setup->Incubation Measurement Fluorescence Measurement (Plate Reader) Incubation->Measurement Blank_Subtraction Blank Subtraction Measurement->Blank_Subtraction Standard_Curve Standard Curve Generation Blank_Subtraction->Standard_Curve Concentration_Calc Calculate Metal Ion Concentration Standard_Curve->Concentration_Calc

Caption: Experimental workflow for the this compound assay.

References

Application Notes and Protocols: 8-Hydroxyquinoline Citrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 8-hydroxyquinoline citrate solutions in cell culture experiments. The information is intended to guide researchers in studying the cytotoxic, apoptotic, and cell cycle-altering effects of this compound on various cancer cell lines.

Introduction

8-hydroxyquinoline is a heterocyclic organic compound with well-documented metal-chelating properties.[1] The citrate salt of 8-hydroxyquinoline is often utilized in biological studies to enhance its solubility and bioavailability.[1][2] Research has demonstrated the antimicrobial, antioxidant, and potential anticancer activities of 8-hydroxyquinoline and its derivatives.[2][3] Its anticancer effects are attributed to its ability to induce apoptosis and interfere with cellular pathways in cancerous cells.[2][3]

Preparation of this compound Solutions

2.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

2.2. Stock Solution Preparation (100 mM)

  • Aseptically weigh out the desired amount of this compound powder.

  • Dissolve the powder in cell culture grade DMSO to create a 100 mM stock solution.

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year.

2.3. Working Solution Preparation

  • Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium.

  • Ensure the final DMSO concentration in the cell culture medium is below 0.1% to minimize solvent-induced cytotoxicity.[4]

  • Gently mix the working solution by inverting the tube before adding it to the cell cultures.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOHighRecommended for preparing high-concentration stock solutions.
WaterSparingly solubleThe citrate salt enhances aqueous solubility compared to 8-hydroxyquinoline.[2]
EthanolSolubleCan be used as an alternative solvent for stock solution preparation.

Table 2: Stability of this compound Solutions

ConditionStabilityRecommendations
Frozen (-20°C) Stock in DMSOUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
In Cell Culture Medium (37°C)Unstable over long periodsPrepare fresh working solutions for each experiment.
Aqueous SolutionPhotolytically degrades in daylightProtect from light. The half-life in aqueous solution under simulated daylight is 40-64 hours.[5]

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, remove the medium and treat the cells with various concentrations of this compound working solutions (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well and incubate at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 3: Reported IC₅₀ Values of 8-Hydroxyquinoline and its Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference
8-hydroxyquinoline-graphene oxideMCF-7Not specified, but significant cell death observed[6]
Copper(II) complex with 8-hydroxyquinoline derivative (L2)MCF-7Lower than the L1 complex[7]
8-aminoquinoline glycoconjugate (17)HCT 116116.4 ± 5.9[8]
8-aminoquinoline glycoconjugate (17)MCF-778.1 ± 9.3[8]
8-hydroxyquinoline glycoconjugate (17a)MCF-7200.6 ± 1.1[8]

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ concentration) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

3.3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound working solutions

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Studies have suggested that some compounds can induce G2/M phase cell cycle arrest.[9]

Signaling Pathways and Mechanisms of Action

8-hydroxyquinoline and its derivatives exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways.

4.1. Experimental Workflow for Investigating Cellular Effects

experimental_workflow cluster_prep Solution Preparation cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis prep Prepare 8-HQ Citrate Stock & Working Solutions treat Treat cells with 8-HQ Citrate prep->treat culture Seed Cancer Cells (e.g., MCF-7, HeLa, A549) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Experimental workflow for studying this compound.

4.2. Postulated Signaling Pathways Affected by 8-Hydroxyquinoline

The metal-chelating properties of 8-hydroxyquinoline are central to its biological activity. By chelating essential metal ions, it can disrupt cellular homeostasis and impact various signaling cascades.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway HQ This compound IKK IKK HQ->IKK Inhibits PI3K PI3K HQ->PI3K Inhibits Ras Ras HQ->Ras Modulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus_nfkb NF-κB in Nucleus NFkB->nucleus_nfkb translocates gene_transcription_nfkb Pro-survival & Inflammatory Gene Transcription nucleus_nfkb->gene_transcription_nfkb Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates cell_survival Cell Survival & Proliferation mTOR->cell_survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation & Differentiation ERK->proliferation

Postulated signaling pathways affected by 8-hydroxyquinoline.

Disclaimer: This document is intended for research use only. The protocols and information provided are for guidance and should be adapted and optimized for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Induction of Apoptosis in Cancer Cells by 8-Hydroxyquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a promising class of compounds in cancer research due to their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] These compounds exert their anticancer effects through multiple mechanisms, often involving the chelation of metal ions, which can disrupt cellular homeostasis and activate apoptotic signaling pathways.[2][3] This document provides a detailed overview of the applications and protocols for studying the pro-apoptotic effects of 8-hydroxyquinoline and its derivatives in a research setting.

The versatility of the 8-hydroxyquinoline scaffold allows for the synthesis of a wide range of derivatives with enhanced potency and selectivity against cancer cells.[3] Research has demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4] Furthermore, their activity is often enhanced when complexed with metal ions such as copper, iron, or manganese, leading to proteasome inhibition, generation of reactive oxygen species (ROS), and cell cycle arrest.[4][5][6]

These application notes will summarize the key mechanisms of action, provide quantitative data on their efficacy, and detail the experimental protocols necessary to evaluate the apoptotic effects of 8-hydroxyquinoline derivatives in cancer cells.

Data Presentation

The following tables summarize the cytotoxic and pro-apoptotic effects of various 8-hydroxyquinoline derivatives in different cancer cell lines. It is important to note that the specific activity of 8-hydroxyquinoline citrate may vary, and these values should be considered as a reference for the broader class of 8-hydroxyquinoline compounds.

Table 1: IC50 Values of 8-Hydroxyquinoline Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Tris(8-hydroxyquinoline)iron (Feq3)SCC9 (Head and Neck)5.8[4]
Tris(8-hydroxyquinoline)iron (Feq3)SCC25 (Head and Neck)4.2[4]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MCF-7 (Breast)12.5[7]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MDA-MB-231 (Breast)15.2[7]
8-hydroxyquinoline-coated graphene oxideMCF-7 (Breast)Not specified, but showed significant dose-dependent toxicity[1]
5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (91b1)CE81T/VGH (Esophageal)3.2[3]

Table 2: Apoptosis Induction by 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineTreatment ConcentrationApoptotic Cells (%)AssayReference
Tris(8-hydroxyquinoline)iron (Feq3)SCC25 (Head and Neck)5 µM~45%Annexin V/PI[4]
8-hydroxyquinoline-coated graphene oxideMCF-7 (Breast)Not specifiedSignificantly increasedAnnexin V/PI[1]

Signaling Pathways

8-hydroxyquinoline and its derivatives induce apoptosis through various signaling cascades. The diagrams below illustrate some of the key pathways identified in the literature.

apoptosis_pathways cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_other Other Mechanisms HQ_derivative 8-HQ Derivative (e.g., Feq3) FasL_Fas FasL/Fas HQ_derivative->FasL_Fas TRAIL_R TRAIL-Rs/TRAIL HQ_derivative->TRAIL_R DISC DISC Formation FasL_Fas->DISC TRAIL_R->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3_7 Caspase-3/7 Caspase8->Caspase3_7 Apoptosis_ext Apoptosis Caspase3_7->Apoptosis_ext HQ_derivative_int 8-HQ Derivative (e.g., Feq3, Mn complex) ROS Increased ROS HQ_derivative_int->ROS p53 p53 activation ROS->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase3_7_int Caspase-3/7 Caspase9->Caspase3_7_int Apoptosis_int Apoptosis Caspase3_7_int->Apoptosis_int HQ_derivative_other 8-HQ Derivative (e.g., HQ-11) Proteasome Proteasome Inhibition HQ_derivative_other->Proteasome ERK ERK Pathway Activation HQ_derivative_other->ERK ER_Stress ER Stress Proteasome->ER_Stress Apoptosis_other Apoptosis ERK->Apoptosis_other ER_Stress->Apoptosis_other

Caption: Key signaling pathways involved in 8-hydroxyquinoline-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the pro-apoptotic effects of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or derivative) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

mtt_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 8-HQ citrate dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the appropriate time. Include untreated and positive controls.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

annexin_v_workflow A Treat cells with 8-HQ citrate B Harvest and wash cells with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Add Binding Buffer E->F G Analyze by flow cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein expression.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

8-hydroxyquinoline and its derivatives represent a valuable class of compounds for inducing apoptosis in cancer cells. The protocols outlined in this document provide a comprehensive framework for researchers to investigate their anticancer properties. By utilizing these methods, scientists can elucidate the mechanisms of action, determine the efficacy of new derivatives, and contribute to the development of novel cancer therapeutics. Further research is warranted to fully explore the potential of this compound and to optimize its therapeutic application.

References

Application Notes and Protocols for Studying the Fungal Inhibition Mechanism of 8-Hydroxyquinoline Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, including potent antifungal activity. 8-Hydroxyquinoline citrate, a salt of 8-hydroxyquinoline, is of particular interest due to its potential applications in pharmaceutical and agricultural sectors. Understanding its mechanism of action is crucial for the development of new antifungal therapies and addressing the growing challenge of antifungal resistance.

This document provides a detailed protocol for investigating the fungal inhibition mechanism of this compound. The proposed mechanism involves a multi-pronged attack on the fungal cell, primarily targeting the cell wall and membrane integrity through the chelation of essential metal ions. This disruption is hypothesized to trigger downstream effects, including mitochondrial dysfunction and the activation of cellular stress response pathways.

Proposed Mechanism of Action

This compound's primary mode of action is believed to be its ability to chelate essential divalent and trivalent metal cations (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[1] These metal ions are crucial cofactors for a multitude of fungal enzymes and are essential for maintaining the structural integrity of the cell wall and membrane. By sequestering these ions, this compound disrupts these fundamental cellular processes, leading to fungal cell death.

dot digraph "proposed_mechanism" { rankdir="LR"; node [shape="rectangle", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

"8_Hydroxyquinoline_Citrate" [fillcolor="#FBBC05"]; "Metal_Ion_Chelation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Wall_Damage"; "Cell_Membrane_Disruption"; "Mitochondrial_Dysfunction"; "ROS_Production" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis";

"8_Hydroxyquinoline_Citrate" -> "Metal_Ion_Chelation"; "Metal_Ion_Chelation" -> "Cell_Wall_Damage"; "Metal_Ion_Chelation" -> "Cell_Membrane_Disruption"; "Cell_Membrane_Disruption" -> "Mitochondrial_Dysfunction"; "Mitochondrial_Dysfunction" -> "ROS_Production"; "ROS_Production" -> "Apoptosis"; "Cell_Wall_Damage" -> "Apoptosis"; } dot

Proposed Mechanism of this compound

Experimental Workflow

The following workflow provides a systematic approach to investigating the antifungal mechanism of this compound.

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subgraph "cluster_0" { label = "Initial Screening"; bgcolor="#F1F3F4"; "MIC_Determination" [label="MIC Determination", fillcolor="#FBBC05"]; }

subgraph "cluster_1" { label = "Cellular Integrity Assays"; bgcolor="#F1F3F4"; "Sorbitol_Protection" [label="Sorbitol Protection Assay"]; "Cellular_Leakage" [label="Cellular Leakage Assay"]; "Ergosterol_Quantification" [label="Ergosterol Quantification"]; }

subgraph "cluster_2" { label = "Mitochondrial Function Assays"; bgcolor="#F1F3F4"; "MMP_Assay" [label="Mitochondrial Membrane\nPotential Assay"]; "ROS_Assay" [label="Reactive Oxygen Species\nAssay"]; }

subgraph "cluster_3" { label = "Data Analysis & Interpretation"; bgcolor="#F1F3F4"; "Data_Analysis" [label="Data Analysis and\nMechanism Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"MIC_Determination" -> "Sorbitol_Protection"; "MIC_Determination" -> "Cellular_Leakage"; "Sorbitol_Protection" -> "Ergosterol_Quantification"; "Cellular_Leakage" -> "MMP_Assay"; "Ergosterol_Quantification" -> "Data_Analysis"; "MMP_Assay" -> "ROS_Assay"; "ROS_Assay" -> "Data_Analysis"; } dot

Experimental Investigation Workflow

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Pathogenic Fungi
Fungal Species8-Hydroxyquinoline DerivativeMIC Range (µg/mL)Reference
Candida albicansClioquinol0.250[2]
Candida aurisPH2651[3]
Candida aurisPH2768[3]
Cryptococcus neoformansPH2650.5[3]
Cryptococcus neoformansPH2760.5 - 4[3]
Aspergillus fumigatusAndrographolide400[4]
Aspergillus nigerAndrographolide400[4]

Note: Data for this compound is limited; values for structurally related derivatives are presented as a reference.

Table 2: Effect of 8-Hydroxyquinoline Derivatives on Fungal Cell Wall Integrity (Sorbitol Protection Assay)
Fungal Species8-Hydroxyquinoline DerivativeMIC without Sorbitol (µg/mL)MIC with 0.8M Sorbitol (µg/mL)Fold IncreaseReference
Candida spp.ClioquinolVaries2-16 fold increase2-16[2]
DermatophytesClioquinolVaries2-16 fold increase2-16[2]
Candida spp.8-hydroxy-5-quinolinesulfonic acidVariesUp to 8-fold increase≤8[2]
Dermatophytes8-hydroxy-5-quinolinesulfonic acidVariesUp to 8-fold increase≤8[2]

Note: An increase in MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, collect spores and adjust the concentration in sterile saline.

  • Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus with no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.[3]

Sorbitol Protection Assay

This assay determines if the antifungal compound targets the fungal cell wall. Sorbitol acts as an osmotic stabilizer, protecting cells with damaged walls from lysis.[5]

Materials:

  • Same as MIC determination

  • Sorbitol

Procedure:

  • Perform the MIC determination as described above.

  • In parallel, prepare an identical set of microtiter plates where the RPMI-1640 medium is supplemented with 0.8 M sorbitol.

  • Determine the MIC in the presence and absence of sorbitol.

  • Interpretation: A significant increase (typically ≥4-fold) in the MIC value in the presence of sorbitol suggests that this compound targets the fungal cell wall.[2]

Cellular Leakage Assay

This assay measures the leakage of intracellular components, such as nucleic acids and proteins, which indicates damage to the cell membrane.

Materials:

  • Fungal cells treated with this compound (at MIC and sub-MIC concentrations)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Treatment: Incubate fungal cells with various concentrations of this compound for a defined period.

  • Centrifugation: Centrifuge the cell suspension to pellet the cells.

  • Supernatant Analysis: Collect the supernatant and measure the absorbance at 260 nm (for nucleic acids) and 280 nm (for proteins).

  • Controls: Include an untreated control (negative control) and a control treated with a known membrane-disrupting agent like Triton X-100 (positive control).

  • Interpretation: An increase in the absorbance at 260 nm and 280 nm compared to the untreated control indicates compromised cell membrane integrity.

Ergosterol Quantification Assay

This assay determines if this compound interferes with the ergosterol biosynthesis pathway, a key component of the fungal cell membrane.

Materials:

  • Fungal cells treated with this compound

  • Alcoholic potassium hydroxide

  • n-heptane

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Sterol Extraction: Treat fungal cells with alcoholic potassium hydroxide to saponify cellular lipids.

  • Extract the non-saponifiable fraction containing ergosterol using n-heptane.

  • HPLC Analysis: Evaporate the n-heptane and redissolve the residue in methanol. Analyze the sample by HPLC with a C18 column, detecting ergosterol by its characteristic absorbance spectrum (240-300 nm).

  • Quantification: Compare the peak area of ergosterol from treated samples to a standard curve of pure ergosterol.

  • Interpretation: A significant reduction in the ergosterol content of treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses mitochondrial function by measuring the mitochondrial membrane potential, which is an indicator of mitochondrial health.

Materials:

  • Fungal cells treated with this compound

  • Fluorescent dyes sensitive to ΔΨm (e.g., Rhodamine 123, JC-1)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment and Staining: Treat fungal cells with this compound. Subsequently, incubate the cells with a ΔΨm-sensitive fluorescent dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the fluorescence using a microscope.

  • Controls: Include an untreated control and a control treated with a known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Interpretation: A decrease in fluorescence intensity (for dyes like Rhodamine 123) or a shift in fluorescence emission (for ratiometric dyes like JC-1) indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS, which can be a consequence of mitochondrial dysfunction and cellular stress.

Materials:

  • Fungal cells treated with this compound

  • Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment and Staining: Treat fungal cells with this compound. Then, load the cells with DCFH-DA.

  • Fluorescence Measurement: After an incubation period, measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

  • Controls: Include an untreated control and a control treated with a known ROS inducer like hydrogen peroxide.

  • Interpretation: An increase in fluorescence compared to the untreated control indicates an elevation in intracellular ROS levels.

Signaling Pathway Perturbation

The disruption of metal ion homeostasis by this compound is likely to perturb several key fungal signaling pathways that are dependent on metal ions as cofactors or are involved in cellular stress responses.

dot digraph "signaling_pathway" { rankdir="TB"; node [shape="rectangle", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];

"HQ_Citrate" [label="this compound", fillcolor="#FBBC05"]; "Metal_Chelation" [label="Metal Ion Chelation\n(Fe, Cu, Zn)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Wall_Stress" [label="Cell Wall Stress"]; "Membrane_Stress" [label="Membrane Stress"]; "Mitochondrial_Dysfunction" [label="Mitochondrial Dysfunction"]; "CWI_Pathway" [label="Cell Wall Integrity\n(MAPK) Pathway"]; "HOG_Pathway" [label="High Osmolarity Glycerol\n(HOG) Pathway"]; "Calcineurin_Pathway" [label="Calcineurin Pathway"]; "TOR_Pathway" [label="TOR Pathway"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest"]; "Apoptosis_Node" [label="Apoptosis"];

"HQ_Citrate" -> "Metal_Chelation"; "Metal_Chelation" -> "Cell_Wall_Stress"; "Metal_Chelation" -> "Membrane_Stress"; "Metal_Chelation" -> "Mitochondrial_Dysfunction"; "Cell_Wall_Stress" -> "CWI_Pathway"; "Membrane_Stress" -> "HOG_Pathway"; "Membrane_Stress" -> "Calcineurin_Pathway"; "Mitochondrial_Dysfunction" -> "TOR_Pathway"; "CWI_Pathway" -> "Cell_Cycle_Arrest"; "HOG_Pathway" -> "Cell_Cycle_Arrest"; "Calcineurin_Pathway" -> "Cell_Cycle_Arrest"; "TOR_Pathway" -> "Cell_Cycle_Arrest"; "Cell_Cycle_Arrest" -> "Apoptosis_Node"; } dot

Hypothesized Signaling Pathway Perturbations

Further investigation into the specific effects of this compound on these pathways, for instance, by analyzing the phosphorylation status of key kinases or the expression of downstream target genes, would provide a more detailed understanding of its molecular mechanism of action. The calcineurin signaling pathway, in particular, is a crucial regulator of fungal stress responses and virulence, making it a key area for future research.[6][7] Similarly, the TOR and MAPK signaling pathways are central to controlling fungal growth and development and are likely to be affected by the cellular stress induced by this compound.[8]

Conclusion

The protocols and information provided in this document offer a comprehensive framework for elucidating the antifungal mechanism of this compound. The multifaceted approach, targeting the fungal cell wall, cell membrane, and mitochondrial function, will provide valuable insights for researchers and professionals in the field of antifungal drug development. Further studies focusing on the specific signaling pathways affected by this compound will be instrumental in fully characterizing its mode of action and unlocking its therapeutic potential.

References

Application Notes and Protocols for 8-Hydroxyquinoline Citrate In Vivo Experimental Procedures in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental procedures using 8-Hydroxyquinoline Citrate in mice, drawing upon established methodologies for 8-hydroxyquinoline and its derivatives. While specific protocols for the citrate salt are not extensively detailed in the literature, its use is primarily to enhance aqueous solubility for in vivo administration. Dosages should be calculated based on the molecular weight of the active 8-hydroxyquinoline moiety.

Core Applications in Murine Models

8-Hydroxyquinoline and its derivatives have been investigated in mice for a range of therapeutic areas, primarily focusing on neurodegenerative diseases and cancer. The core mechanism of action is often attributed to its properties as a metal ionophore, disrupting metal homeostasis in diseased cells.

  • Neurodegenerative Diseases: Studied in transgenic mouse models of Alzheimer's and Parkinson's disease, where it has been shown to reduce soluble interstitial brain Aβ and improve cognitive performance.[1][2]

  • Cancer: Investigated for its antitumor activity, with some derivatives showing efficacy in reducing tumor volume in xenograft mouse models.

  • Genotoxicity: Utilized in studies to assess its potential for inducing genetic damage in mouse bone marrow.[3]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies in mice using 8-hydroxyquinoline and its derivatives.

Table 1: Dosage and Administration of 8-Hydroxyquinoline in Mice

ApplicationMouse StrainAdministration RouteDosage/ConcentrationVehicleKey FindingsReference
GenotoxicityCD1 (male)Intraperitoneal25, 50, 100 mg/kg (single injection)Corn oilDose-related increase in micronucleated erythrocytes. High mortality at 100 mg/kg.[3]
ToxicologyB6C3F1Feed1,500 ppm (~217-349 mg/kg/day)N/ASlight decrease in mean body weight.[4]
ToxicologyB6C3F1Feed3,000 ppm (~396-619 mg/kg/day)N/ASlight decrease in mean body weight.[4]

Table 2: Efficacy of 8-Hydroxyquinoline Derivatives in Transgenic Mouse Models of Alzheimer's Disease

CompoundMouse ModelAdministration RouteDosageTreatment DurationKey Efficacy EndpointsReference
PBT2Tg2576 & APP/PS1OralNot specifiedDaysRapid improvement in cognitive performance, decrease in soluble brain Aβ.[1][2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for parenteral or oral administration in mice.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., corn oil for intraperitoneal injection, sterile water or saline for oral gavage)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired dose of 8-hydroxyquinoline and the molecular weights of the citrate salt and the free base.

  • Aseptically weigh the calculated amount of this compound powder.

  • In a sterile vial, add the powder to the desired volume of the sterile vehicle.

  • Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension. Sonication can be used to aid dissolution if necessary.

  • For solutions intended for parenteral administration, sterile filter the final solution through a 0.22 µm filter into a new sterile vial.

  • Store the prepared formulation at an appropriate temperature (e.g., 4°C) and protect from light until use.

Intraperitoneal (IP) Injection for Genotoxicity Studies

Objective: To assess the genotoxic potential of this compound in mice using the bone marrow micronucleus assay.[3]

Mouse Model:

  • Strain: CD1 male mice

  • Age: 8-10 weeks

Experimental Protocol:

  • Prepare this compound in corn oil at concentrations of 2.5, 5, and 10 mg/mL to deliver doses of 25, 50, and 100 mg/kg, respectively, in an injection volume of 10 mL/kg.

  • Administer a single intraperitoneal injection of the prepared formulation to the mice. A control group should receive the vehicle only.

  • Euthanize the mice at 24, 48, and 72 hours post-injection.

  • Collect bone marrow from the femurs and prepare slides for micronucleus analysis.

  • Score the frequency of micronucleated polychromatic erythrocytes (MNPCEs) and normochromatic erythrocytes (MNCEs).

  • Calculate the ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) as an indicator of cytotoxicity.

Oral Administration in Feed for Toxicology Studies

Objective: To evaluate the long-term toxicity of this compound when administered in the diet.[4]

Mouse Model:

  • Strain: B6C3F1 mice

  • Age: 6 weeks at the start of the study

Experimental Protocol:

  • Prepare rodent chow containing 1,500 ppm and 3,000 ppm of 8-hydroxyquinoline. This is achieved by mixing the appropriate amount of the compound with the feed.

  • House the mice individually or in small groups and provide the medicated feed and water ad libitum for the duration of the study (e.g., 103 weeks). A control group should receive the standard diet.

  • Monitor the mice daily for clinical signs of toxicity.

  • Measure body weight and feed consumption weekly for the first 13 weeks and then monthly for the remainder of the study.

  • At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep Prepare 8-Hydroxyquinoline Citrate Formulation ip_admin Intraperitoneal Injection prep->ip_admin IP Route oral_admin Oral Gavage / Feed Administration prep->oral_admin Oral Route genotox Genotoxicity Assay (Micronucleus Test) ip_admin->genotox neuro_eval Neurobehavioral & Biochemical Analysis oral_admin->neuro_eval cancer_eval Tumor Growth Monitoring oral_admin->cancer_eval

Caption: General workflow for in vivo experiments with this compound in mice.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell, Neuron) HQ 8-Hydroxyquinoline MetalHomeostasis Disrupted Metal Homeostasis HQ->MetalHomeostasis Metals Intracellular Metal Ions (Zn²⁺, Cu²⁺) ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest MetalHomeostasis->Metals MetalHomeostasis->ROS MetalHomeostasis->CellCycle HQ_ext 8-Hydroxyquinoline (extracellular) HQ_ext->HQ Cellular Uptake

Caption: Hypothetical signaling pathway of 8-Hydroxyquinoline in a target cell.

References

Application Notes and Protocols for the Analytical Characterization of 8-Hydroxyquinoline Citrate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) is a versatile chelating agent renowned for its ability to form stable complexes with a wide range of metal ions. The citrate salt of 8-hydroxyquinoline is of particular interest in pharmaceutical and chemical research due to its potential for enhanced solubility and bioavailability. The citrate counter-ion can influence the physicochemical properties of the resulting metal complexes.[1] Accurate and comprehensive characterization of these 8-hydroxyquinoline citrate complexes is crucial for understanding their structure, stability, and potential applications in areas such as antimicrobial agents, anticancer therapies, and neurodegenerative disease treatment.[1][2][3][4]

These application notes provide a detailed overview of the key analytical techniques and experimental protocols for the thorough characterization of this compound complexes. The methodologies described herein are designed to provide researchers with the necessary tools to elucidate the stoichiometric, spectroscopic, thermal, and electrochemical properties of these important compounds.

General Workflow for Characterization

The comprehensive characterization of this compound complexes typically follows a multi-faceted analytical approach. The following diagram illustrates a recommended experimental workflow, starting from the synthesized complex to its detailed physicochemical analysis.

8HQ_Citrate_Complex_Characterization_Workflow start Synthesis of 8-Hydroxyquinoline Citrate Complex uv_vis UV-Vis Spectroscopy (Stoichiometry & Stability) start->uv_vis ftir FTIR Spectroscopy (Coordination Sites) start->ftir tga Thermal Analysis (TGA/DSC) (Stability & Composition) start->tga hplc HPLC Analysis (Purity & Quantification) start->hplc electrochem Electrochemical Analysis (Redox Properties) uv_vis->electrochem nmr NMR Spectroscopy (Structural Elucidation) ftir->nmr final_report Comprehensive Characterization Report tga->final_report hplc->final_report electrochem->final_report nmr->final_report

Caption: Experimental workflow for the characterization of this compound complexes.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the formation, stoichiometry, and coordination chemistry of this compound complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for confirming complex formation and determining the stoichiometric ratio and stability constants of the complexes in solution.[2][4][5] The chelation of 8-hydroxyquinoline with a metal ion typically results in a shift in the absorption maxima (λmax) compared to the free ligand.[2]

Experimental Protocol for UV-Vis Spectroscopy:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., methanol, ethanol, or DMSO).[2][5]

    • Prepare stock solutions of the metal salts of interest (e.g., 1 mM) in the same solvent.[5]

  • Determination of Stoichiometric Ratio (Job's Method of Continuous Variation):

    • Prepare a series of solutions with a constant total concentration of metal and ligand but with varying mole fractions of each.

    • The total volume of the solutions should be kept constant.

    • Record the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[5]

  • Determination of Stability Constant (Mole Ratio Method):

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the this compound ligand.[2][5]

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The point of inflection in the curve corresponds to the stoichiometric ratio, and the data can be used to calculate the formation constant.[2][5]

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Scan a wavelength range of 200-800 nm.[5]

    • Use the solvent as a blank.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the coordination sites of the 8-hydroxyquinoline ligand with the metal ion. Changes in the vibrational frequencies of the functional groups of 8-hydroxyquinoline upon complexation provide evidence of coordination.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation:

    • Prepare solid samples as KBr pellets. Mix a small amount of the dried complex with dry KBr powder and press into a thin pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.[2]

  • Data Acquisition:

    • Record the FTIR spectrum of the free this compound ligand and the metal complex over a range of 4000-400 cm⁻¹.[2][4]

    • Collect a background spectrum of the empty sample compartment or the KBr pellet.

  • Data Analysis:

    • Compare the spectrum of the complex with that of the free ligand.

    • Look for shifts in the characteristic vibrational bands, such as the C=N and C-O stretching frequencies, to confirm coordination of the nitrogen and oxygen atoms of the 8-hydroxyquinoline to the metal ion.[2][5] The appearance of new bands in the low-frequency region can be attributed to metal-ligand vibrations.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition pattern, and composition of the this compound complexes.

Experimental Protocol for Thermogravimetric Analysis (TGA):

  • Sample Preparation:

    • Place a small, accurately weighed amount of the dried complex (typically 5-10 mg) into an alumina or platinum crucible.

  • Instrumentation and Parameters:

    • Use a thermogravimetric analyzer.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[3]

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) or in air.[3]

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss versus temperature.

    • Analyze the different decomposition steps to determine the loss of water molecules, citrate, and the 8-hydroxyquinoline ligand.[3]

    • The final residue can be correlated with the metal oxide, confirming the stoichiometry.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized complexes and for quantitative analysis.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation:

    • Dissolve a known amount of the this compound complex in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 or a mixed-mode column (e.g., Primesep) is often suitable.[6][7]

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is commonly used.[6][7] The exact composition should be optimized for the specific complex.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the complex absorbs strongly (e.g., 240 nm or the λmax determined by UV-Vis spectroscopy).[8]

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • The purity of the complex can be determined from the peak area percentage in the chromatogram.

    • For quantitative analysis, a calibration curve should be prepared using standard solutions of the complex at different concentrations.

Data Presentation

Table 1: Spectroscopic Data for 8-Hydroxyquinoline and its Metal Complexes
Compoundλmax (nm) in MethanolKey FTIR Bands (cm⁻¹) (Δν upon complexation)Reference
8-Hydroxyquinoline~310ν(O-H) ~3400, ν(C=N) ~1580, ν(C-O) ~1280[2]
Co(II)-(8HQ)₂~371Shift in ν(C=N) and ν(C-O)[2]
Ni(II)-(8HQ)₂~366Shift in ν(C=N) and ν(C-O)[2]
Cu(II)-(8HQ)₂-Shift in ν(C=N) and ν(C-O)[2]
Ag(I)-(8HQ)-Shift in ν(C=N) and ν(C-O)[5]

Note: The citrate counter-ion may cause slight variations in the observed spectroscopic data.

Table 2: Stoichiometry and Stability Constants of Metal-8-Hydroxyquinoline Complexes
Metal IonStoichiometric Ratio (Metal:Ligand)log K (Stability Constant)MethodReference
Co(II)1:2-Spectrophotometry[2]
Ni(II)1:2-Spectrophotometry[2]
Cu(II)1:2-Conductometry[2]
Ag(I)1:18.62Spectrophotometry[5]
Fe(III)--Isothermal Titration Calorimetry[9]

Note: The presence of citrate as a potential secondary ligand may influence the stability constants.

Visualization of Analytical Logic

The following diagram illustrates the logical relationship between the analytical techniques and the properties they are used to determine.

Analytical_Techniques_and_Properties uv_vis UV-Vis Spectroscopy stoichiometry Stoichiometry uv_vis->stoichiometry stability Stability Constant uv_vis->stability ftir FTIR Spectroscopy coordination Coordination Sites ftir->coordination tga Thermal Analysis thermal_stability Thermal Stability tga->thermal_stability composition Composition tga->composition hplc HPLC purity Purity hplc->purity quantification Quantification hplc->quantification electrochem Electrochemistry redox Redox Properties electrochem->redox

Caption: Relationship between analytical techniques and characterized properties.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound complexes. A combination of spectroscopic, thermal, and chromatographic methods is essential for a thorough understanding of their chemical and physical properties. The provided protocols offer a starting point for researchers, and specific parameters may require optimization based on the metal ion and the specific research objectives. The systematic application of these techniques will enable the elucidation of structure-activity relationships and facilitate the development of novel 8-hydroxyquinoline-based compounds for various scientific and therapeutic applications.

References

Application Notes and Protocols for 8-Hydroxyquinoline Citrate in Cut Flower Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Hydroxyquinoline citrate (8-HQC) is a widely utilized chemical compound in the post-harvest care of cut flowers. Its primary function is to extend the vase life and maintain the quality of various flower species. As a potent biocide, 8-HQC effectively inhibits the growth of bacteria and fungi in the vase water.[1] This antimicrobial action is crucial for preventing the blockage of xylem vessels at the cut stem end, a common issue that impedes water uptake and leads to premature wilting and senescence.[1][2] By ensuring a continuous flow of water to the flower head, 8-HQC helps maintain turgidity, preserve color, and promote the opening of buds.

These application notes provide a detailed overview of the experimental setup and protocols for evaluating the efficacy of this compound in preserving cut flowers, intended for researchers, scientists, and professionals in the field of drug development and floriculture.

Mechanism of Action

The primary mechanism of action for this compound in extending the vase life of cut flowers is its role as a germicide.[2] By preventing the proliferation of microorganisms in the vase solution, it averts the physical blockage of xylem conduits, thereby enhancing water uptake by the cut stems.[2] This improved water balance is fundamental to delaying wilting and maintaining the overall freshness of the flowers. Some studies also suggest that 8-HQC may have an anti-ethylene effect, further contributing to the delay of senescence in ethylene-sensitive flower species.

Experimental Protocols

General Protocol for Evaluating 8-HQC Efficacy

This protocol outlines a generalized procedure for assessing the impact of 8-HQC on the vase life of cut flowers. Specific parameters may be adjusted based on the flower species and experimental objectives.

1. Plant Material and Preparation:

  • Flower Selection: Choose freshly harvested flowers of a uniform developmental stage, free from pests, diseases, and mechanical damage. For example, roses should be harvested at the "paint brush" stage, where the sepals have fully reflexed and the petals are just beginning to unfurl.

  • Stem Preparation: Upon arrival in the laboratory, re-cut the flower stems to a uniform length (e.g., 40 cm) under deionized water to prevent air emboli from forming in the xylem vessels.[3] Remove the lower leaves that would otherwise be submerged in the vase solution to minimize bacterial contamination.

2. Preparation of Preservative Solutions:

  • Control Solution: Use distilled or deionized water as the negative control.

  • 8-HQC Stock Solution: Prepare a stock solution of 8-HQC (e.g., 1000 ppm) in distilled water.

  • Treatment Solutions: Prepare a series of treatment solutions by diluting the 8-HQC stock solution to the desired final concentrations (e.g., 100 ppm, 150 ppm, 200 ppm).[4][5] Often, 8-HQC is combined with a sugar source, typically sucrose (e.g., 2-3%), to provide a respiratory substrate for the flowers.[3] The pH of the solutions can be adjusted to a specific level (e.g., pH 6.0) using dilute acids or bases if required for the experiment.[3]

3. Experimental Setup:

  • Vases/Containers: Place individual flower stems in clean, sterilized glass vases or flasks containing a defined volume of the respective treatment or control solution (e.g., 250 mL).[3]

  • Replication: Use a sufficient number of replicate flowers for each treatment group to ensure statistical validity (a minimum of 3-5 replicates is recommended). The experiment should be arranged in a completely randomized design (CRD).[4]

  • Environmental Conditions: Maintain the experimental setup under controlled environmental conditions, including temperature (e.g., 20-22°C), relative humidity (e.g., 60-70%), and a defined photoperiod (e.g., 12 hours of light and 12 hours of dark).[5][6]

4. Data Collection and Parameters:

The following parameters should be monitored daily or at regular intervals throughout the experiment:

  • Vase Life Determination: The vase life is considered terminated when the flowers exhibit signs of senescence, such as wilting, discoloration, or petal drop.

  • Water Uptake: Measure the volume of solution consumed by each flower stem daily. This can be calculated by weighing the vases with the flowers and solution at the beginning and end of each 24-hour period, accounting for evaporation by including a control vase without a flower.

  • Fresh Weight Change: Record the initial fresh weight of each flower and monitor its change over time.

  • Flower Diameter: For applicable species, measure the diameter of the flower head at its widest point.

  • Number of Open Florets: For inflorescence-type flowers like gladiolus and lilium, count the number of opened florets daily.[7]

  • Solution Clarity: Visually assess the clarity of the vase solution as an indicator of microbial growth.

Data Presentation

The quantitative data collected from the experiments can be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of 8-HQC on Vase Life and Quality of Cut Roses (cv. 'First Red')

TreatmentVase Life (days)Water Uptake (mL/day)Change in Fresh Weight (%)Maximum Flower Diameter (cm)
Control (Distilled Water)5.215.8-12.56.8
100 ppm 8-HQC8.122.5+5.37.5
200 ppm 8-HQC9.525.1+8.27.9
100 ppm 8-HQC + 2% Sucrose10.228.3+10.18.1
200 ppm 8-HQC + 2% Sucrose11.830.5+12.78.4

Table 2: Influence of 8-HQC on Gladiolus (cv. 'White Prosperity') Flower Characteristics

TreatmentDays to Basal Floret SenescenceTotal Open FloretsStem Collapse
Water45Yes
300 ppm 8-HQC78No
2% Sucrose69No
300 ppm 8-HQC + 2% Sucrose912No

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase flower_selection Select Uniform Cut Flowers stem_prep Re-cut Stems Under Water flower_selection->stem_prep solution_prep Prepare 8-HQC and Control Solutions stem_prep->solution_prep placement Place Stems in Vases solution_prep->placement incubation Incubate Under Controlled Conditions placement->incubation daily_monitoring Daily Monitoring incubation->daily_monitoring vase_life Vase Life daily_monitoring->vase_life water_uptake Water Uptake daily_monitoring->water_uptake fresh_weight Fresh Weight daily_monitoring->fresh_weight flower_diameter Flower Diameter daily_monitoring->flower_diameter data_analysis Statistical Analysis vase_life->data_analysis water_uptake->data_analysis fresh_weight->data_analysis flower_diameter->data_analysis conclusion Draw Conclusions data_analysis->conclusion signaling_pathway cluster_vase Vase Solution cluster_stem Cut Flower Stem cluster_flower Flower HQC This compound Microbes Bacteria & Fungi HQC->Microbes Inhibits Growth Xylem Xylem Vessels HQC->Xylem Prevents Blockage Microbes->Xylem Causes Blockage Water_Uptake Increased Water Uptake Xylem->Water_Uptake Leads to Vase_Life Extended Vase Life Water_Uptake->Vase_Life Quality Maintained Quality Water_Uptake->Quality

References

Application Notes and Protocols for Employing 8-Hydroxyquinoline Citrate as a Zinc Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-hydroxyquinoline citrate as a zinc ionophore in research settings. This document outlines the mechanism of action, experimental protocols, and relevant data to facilitate its use in studying the physiological and pathological roles of intracellular zinc.

Introduction

8-hydroxyquinoline and its derivatives are a class of compounds known for their ability to chelate metal ions.[1] this compound, in particular, can act as a zinc ionophore, a molecule that facilitates the transport of zinc ions across biological membranes, such as the plasma membrane of a cell. This property allows researchers to manipulate intracellular zinc concentrations and study the downstream effects of elevated zinc levels on various cellular processes. The ability of 8-hydroxyquinoline compounds to increase intracellular zinc has been implicated in a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Mechanism of Action

This compound functions as a zinc ionophore by forming a lipophilic complex with zinc ions. The 8-hydroxyquinoline molecule is a bidentate chelator, meaning it binds to a single zinc ion at two points (the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group) to form a stable complex. This complex is sufficiently nonpolar to diffuse across the lipid bilayer of the cell membrane. Once inside the cell, the complex can dissociate, releasing the zinc ion into the cytoplasm. This process effectively shuttles extracellular zinc into the cell, leading to a rapid increase in the intracellular free zinc concentration.

Quantitative Data

The following tables summarize key quantitative data related to the use of 8-hydroxyquinoline and its derivatives as zinc ionophores and their biological effects.

Table 1: Physicochemical and Ionophoretic Properties of 8-Hydroxyquinoline Derivatives

ParameterValueCompoundNotes
Molar Absorptivity of Zn-8HQ Chelate0.01578 x 10³ L·mol⁻¹·cm⁻¹8-HydroxyquinolineAt 384 nm.
Detection Limit for Zinc (Spectrophotometric)0.381 µg/mL8-Hydroxyquinoline
Quantification Limit for Zinc (Spectrophotometric)1.156 µg/mL8-Hydroxyquinoline
Binding Stoichiometry (Zn²⁺:8-HQ)1:28-HydroxyquinolineForms a stable complex.

Table 2: Cytotoxicity of 8-Hydroxyquinoline Derivatives in Various Cell Lines

CompoundCell LineAssayIC₅₀ / GI₅₀Reference
8-hydroxy-2-quinolinecarbaldehydeHep3BMTS6.25 ± 0.034 µg/mL[2]
8-hydroxy-2-quinolinecarbaldehydeNIH3T3MTS7.00 ± 0.051 µg/mL[2]
5-chloro-8-hydroxyquinolinium chlorideNalm6 (leukemia)Not specifiedMicromolar concentrations[3]
7-pyrrolidinomethyl-8-hydroxyquinolineHuman myeloma (RPMI 8226)Not specified14 µM (GI₅₀)[4]
7-morpholinomethyl-8-hydroxyquinoline60 cancer cell linesNot specified-5.09 M (log concentration for 50% growth inhibition)[4]
7-diethylaminomethyl-8-hydroxyquinoline60 cancer cell linesNot specified-5.35 M (log concentration for 50% growth inhibition)[4]
8-HQ-coated Graphene OxideMCF-7 (breast cancer)MTTDose- and time-dependent toxicity[5]
8-HQ-coated Graphene OxideMCF-10 (normal breast)MTTLow toxicity[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The solubility of 8-hydroxyquinoline derivatives can be limited in aqueous solutions. Using DMSO as a solvent for the stock solution is common practice. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Zinc Ionophore Assay Using a Fluorescent Zinc Probe

This protocol describes how to measure the increase in intracellular zinc concentration mediated by this compound using the fluorescent zinc indicator, FluoZin-3 AM.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Zinc sulfate (ZnSO₄) or Zinc chloride (ZnCl₂) stock solution (e.g., 10 mM in sterile water)

  • FluoZin-3 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Protocol:

Day 1: Cell Seeding

  • Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

Day 2: Zinc Ionophore Assay

  • Loading with FluoZin-3 AM:

    • Prepare a loading solution of FluoZin-3 AM in HBSS. A typical final concentration is 1-5 µM.

    • To aid in dye solubilization, first, dissolve FluoZin-3 AM in a small amount of DMSO and then add an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the FluoZin-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the loading solution and wash the cells twice with HBSS to remove any extracellular dye.

  • Treatment:

    • Prepare the treatment solutions in HBSS containing the desired final concentrations of this compound and zinc sulfate. A common starting point is to test a range of this compound concentrations (e.g., 1-50 µM) with a fixed concentration of zinc sulfate (e.g., 10 µM).

    • Include appropriate controls:

      • Vehicle control (DMSO)

      • Zinc sulfate alone

      • This compound alone

  • Fluorescence Measurement:

    • Immediately after adding the treatment solutions, measure the baseline fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~516 nm for FluoZin-3).

    • Continue to measure the fluorescence at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) to monitor the kinetics of zinc influx.

    • Alternatively, visualize the change in fluorescence in real-time using a fluorescence microscope.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Normalize the fluorescence intensity of treated cells to the baseline fluorescence (F/F₀).

  • Plot the change in fluorescence over time to visualize the rate of zinc influx.

  • Compare the fluorescence increase in cells treated with this compound and zinc to the control groups.

Visualizations

Signaling Pathways

G cluster_downstream Downstream Effects 8HQC_Zn_ext This compound- Zinc Complex (Extracellular) 8HQC_Zn_int This compound- Zinc Complex (Intracellular) 8HQC_Zn_ext->8HQC_Zn_int Diffusion Zn_int Intracellular Zinc (Zn²⁺) 8HQC_Zn_int->Zn_int Dissociation MAPK MAPK Pathway (e.g., ERK, p38) Zn_int->MAPK Activates PTP Protein Tyrosine Phosphatases (PTPs) Zn_int->PTP Inhibits Gene_Expression Altered Gene Expression MAPK->Gene_Expression PTP->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Seed Cells in 96-well Plate Load_Dye Load Cells with FluoZin-3 AM Prepare_Cells->Load_Dye Prepare_Reagents Prepare 8-HQC, ZnSO₄, and FluoZin-3 AM solutions Treat_Cells Add 8-HQC and ZnSO₄ (and controls) Prepare_Reagents->Treat_Cells Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Wash_Cells->Treat_Cells Measure_Fluorescence Measure Fluorescence Over Time Treat_Cells->Measure_Fluorescence Normalize_Data Normalize Fluorescence (F/F₀) Measure_Fluorescence->Normalize_Data Plot_Data Plot Time-Course and Dose-Response Normalize_Data->Plot_Data Analyze_Results Compare Treatment Groups to Controls Plot_Data->Analyze_Results

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Hydroxyquinoline Citrate for Metal Chelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 8-hydroxyquinoline citrate for metal chelation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it chelate metals?

This compound is the citrate salt of 8-hydroxyquinoline (8-HQ). 8-HQ is a bidentate chelating agent, meaning it binds to a single metal ion at two points. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with the metal ion. The citrate counter-ion helps to improve the solubility of 8-hydroxyquinoline in aqueous solutions and can lower the pH, which can influence chelation efficiency.

Q2: What is the typical molar ratio for 8-hydroxyquinoline to metal ion binding?

For many divalent metal ions, 8-hydroxyquinoline typically forms complexes in a 2:1 ligand-to-metal molar ratio (ML₂). However, the stoichiometry can vary depending on the metal ion, its oxidation state, and the surrounding coordination environment. It is always recommended to determine the optimal ratio experimentally for your specific application.

Q3: My this compound solution is cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation can occur due to several factors:

  • Solubility Limits: this compound has limited solubility in aqueous solutions, which can be exceeded at higher concentrations. Try preparing a more dilute stock solution.

  • pH Effects: The solubility of 8-hydroxyquinoline and its metal complexes is highly pH-dependent. Adjusting the pH of your solution may help to redissolve the precipitate. Ensure the pH is appropriate for both the stability of the chelator and the desired chelation reaction.

  • Metal Complex Precipitation: The formed metal-8-hydroxyquinoline complex itself may be insoluble in your solvent system. If this is the case, you may need to modify the solvent (e.g., by adding a co-solvent like ethanol) or consider using a different derivative of 8-hydroxyquinoline with enhanced solubility.

Q4: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in a suitable solvent. For aqueous solutions, start with deionized water. Gentle heating and stirring can aid dissolution. If solubility is an issue, a co-solvent such as ethanol can be used to prepare a more concentrated stock, which can then be diluted into your aqueous experimental medium. Always filter your stock solution through a 0.22 µm filter to ensure it is sterile and free of particulates.

Q5: How can I monitor the efficiency of metal chelation?

The formation of a metal-8-hydroxyquinoline complex often results in a change in the solution's color or fluorescence properties. These changes can be quantified using UV-Vis spectrophotometry or spectrofluorometry. By monitoring the absorbance or fluorescence at a specific wavelength, you can determine the extent of metal chelation.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Chelation Efficiency Incorrect pH for the target metal ion.Optimize the pH of the reaction buffer. The optimal pH for chelation varies for different metal ions.
Suboptimal this compound concentration.Perform a concentration titration to determine the optimal chelator-to-metal ratio for your specific experimental conditions.
Interference from other components in the media.Simplify the reaction buffer to identify interfering substances. Consider a purification step for your sample if necessary.
Inconsistent Results Instability of the this compound solution.Prepare fresh solutions for each experiment. Store stock solutions protected from light and at a low temperature (e.g., 4°C) for short periods.
Fluctuation in experimental conditions (e.g., temperature, pH).Ensure tight control over all experimental parameters. Use calibrated equipment and freshly prepared buffers.
Cell Toxicity in Culture High concentration of this compound.Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell line.
Formation of a toxic metal-chelator complex.Evaluate the toxicity of the complex itself. It's possible that the chelated form is more toxic to cells than the free chelator or metal.
Contamination of the this compound powder.Ensure you are using a high-purity grade of this compound.

Quantitative Data

The optimal concentration of this compound is highly dependent on the specific metal ion being chelated, the pH of the solution, and the experimental system. The following table provides a summary of reported concentrations for different applications.

Application Metal Ion 8-Hydroxyquinoline (or derivative) Concentration Notes
Inducing Iron Overload in Cell Culture Fe³⁺25 µM 8-hydroxyquinoline with 40 µM Ferric Ammonium CitrateUsed to study iron toxicity and neurodegenerative disease models.[1]
Antimicrobial Agent Various2.5 mg/mLUsed to test for inhibition of bacterial and fungal growth.[2]
Vase Solution for Cut Flowers N/A (acts as a biocide)200 mg/dm³Used in combination with sucrose to extend the vase life of cut flowers.

Stability Constants of 8-Hydroxyquinoline with Various Metal Ions

The stability of the metal-chelator complex is indicated by the stability constant (log K). Higher values indicate a more stable complex.

Metal Ion log K₁ log K₂
Cu²⁺12.111.2
Fe³⁺12.311.5
Zn²⁺8.07.6
Ni²⁺9.88.8
Co²⁺9.58.3
Al³⁺9.89.0

Note: These values are for 8-hydroxyquinoline and may vary slightly for this compound depending on experimental conditions.

Experimental Protocols

Protocol: Spectrophotometric Determination of Metal Chelation by this compound

This protocol provides a general method to determine the optimal concentration of this compound for chelating a specific metal ion using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Metal salt solution of known concentration (e.g., FeCl₃, CuSO₄)

  • Appropriate buffer solution (e.g., HEPES, MES, Acetate buffer)

  • UV-Vis spectrophotometer and cuvettes

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer.

    • Prepare a stock solution of the metal salt (e.g., 1 mM) in the same buffer.

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • In a cuvette, mix a fixed concentration of the metal salt with an excess of the this compound solution.

    • Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-600 nm) to identify the λmax of the metal-chelator complex.

  • Concentration Titration:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

    • Include a blank solution containing only the buffer and a control solution containing only the metal ion.

    • Incubate the solutions for a set period to allow the chelation reaction to reach equilibrium.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance at λmax as a function of the this compound concentration.

    • The concentration at which the absorbance plateaus indicates the saturating concentration of the chelator for that specific metal ion concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_experiment Experiment cluster_analysis Analysis prep_chelator Prepare 8-HQC Stock Solution determine_lambda Determine λmax of Complex prep_chelator->determine_lambda prep_metal Prepare Metal Ion Stock Solution prep_metal->determine_lambda prep_buffer Prepare Buffer prep_buffer->determine_lambda concentration_titration Perform Concentration Titration determine_lambda->concentration_titration ph_optimization Optimize pH concentration_titration->ph_optimization run_assay Run Main Experiment ph_optimization->run_assay data_acquisition Acquire Data (e.g., Absorbance) run_assay->data_acquisition analyze_data Analyze and Interpret Results data_acquisition->analyze_data conclusion Draw Conclusions analyze_data->conclusion

Caption: Workflow for optimizing 8-HQC concentration.

Signaling_Pathway cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_intervention Therapeutic Intervention cluster_outcome Outcome excess_metal Excess Intracellular Metal Ions (e.g., Fe³⁺, Cu²⁺) ros Reactive Oxygen Species (ROS) Production excess_metal->ros chelation Metal Chelation excess_metal->chelation lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation protein_aggregation Protein Aggregation ros->protein_aggregation neuronal_damage Neuronal Damage lipid_peroxidation->neuronal_damage protein_aggregation->neuronal_damage hqc 8-Hydroxyquinoline Citrate (8-HQC) hqc->chelation reduced_ros Reduced ROS chelation->reduced_ros Inhibits Fenton Reaction neuroprotection Neuroprotection reduced_ros->neuroprotection

Caption: 8-HQC's role in neuroprotection.

References

overcoming autofluorescence interference in 8-hydroxyquinoline citrate assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) citrate assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the interference of autofluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my 8-HQ citrate assay?

A1: Autofluorescence is the natural fluorescence emitted by various biological molecules and materials in your sample, independent of any specific fluorescent labels you have added.[1][2] Common sources include endogenous cellular components like NADH, collagen, and flavins, as well as exogenous sources like plasticware, cell culture media components (e.g., phenol red, serum), and fixatives.[3][4][5] In 8-hydroxyquinoline citrate assays, the fluorescence emission of the 8-HQ-metal complex is often in the blue-green spectral region (around 330-410 nm), which significantly overlaps with the emission spectra of many common autofluorescent sources.[6][7] This overlap can mask your specific signal, leading to a low signal-to-noise ratio and inaccurate quantification.

Q2: I am observing high background fluorescence in my unstained control wells. What are the likely causes?

A2: High background in unstained controls is a clear indicator of autofluorescence. The primary culprits are often the cell culture medium, the cells themselves, or the microplate.[3][4]

  • Culture Medium: Phenol red, a common pH indicator in media, is fluorescent. Fetal bovine serum (FBS) also contributes to background fluorescence.[4][5]

  • Cells: Cellular components such as NADH, riboflavin, and lipofuscin are intrinsically fluorescent.[2] Dead cells are also a significant source of autofluorescence.[2][4][5]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue or cells.[1][2]

  • Microplates: Polystyrene plates can exhibit higher autofluorescence compared to glass-bottomed plates.[4]

Q3: How can I reduce autofluorescence originating from my cell culture medium?

A3: To minimize autofluorescence from the medium, consider the following adjustments:

  • Switch to a phenol red-free medium formulation.[3][4]

  • Use a specialized low-autofluorescence medium, such as FluoroBrite.[3]

  • Reduce the concentration of fetal bovine serum (FBS) to the minimum required for cell health, or consider switching to bovine serum albumin (BSA) as a supplement.[3][5]

  • For endpoint assays, consider replacing the culture medium with a buffer that has low autofluorescence, like phosphate-buffered saline (PBS), just before measurement.[3]

Q4: What are the best practices for cell fixation to avoid inducing autofluorescence?

A4: The fixation method can significantly impact the level of autofluorescence.

  • Prefer Organic Solvents: Whenever possible, use ice-cold methanol or ethanol for fixation instead of aldehyde-based reagents.[2][4]

  • Optimize Aldehyde Fixation: If aldehyde fixation is necessary, keep the concentration and incubation time to a minimum.[1][4] Using paraformaldehyde is generally preferable to glutaraldehyde as it induces less autofluorescence.[1]

  • Quench Aldehyde-Induced Autofluorescence: After fixation with aldehydes, you can treat the samples with a quenching agent like sodium borohydride.[1][4]

Q5: Can I use a chemical quencher to reduce autofluorescence? Are there any risks?

A5: Yes, several chemical treatments can reduce autofluorescence.

  • Sodium Borohydride: This is commonly used to reduce autofluorescence induced by aldehyde fixatives.[1][8]

  • Sudan Black B: This lipophilic dye is effective at quenching lipofuscin-related autofluorescence.[1] However, be aware that Sudan Black B itself can fluoresce in the far-red channel, which might interfere with multiplexing.[1]

  • Commercial Quenchers: Reagents like TrueVIEW™ are designed to reduce autofluorescence from various sources, including collagen and red blood cells, by binding to them electrostatically.[9][10][11]

The main risk associated with quenching agents is the potential to also quench the specific signal from your 8-HQ citrate complex.[9] It is crucial to perform pilot experiments to optimize the quencher concentration and treatment time to ensure maximal background reduction with minimal impact on your signal of interest.

Q6: My sample has high intrinsic autofluorescence. How can I improve my signal-to-noise ratio?

A6: When dealing with samples that are naturally highly autofluorescent (e.g., certain tissues or cell types like macrophages), several strategies can be employed:[12]

  • Instrument Settings: Optimize the photomultiplier tube (PMT) voltages or detector gain to maximize the signal from your sample while minimizing background noise.[4]

  • Spectral Unmixing: If your imaging system or plate reader has spectral capabilities, you can measure the emission spectrum of an unstained sample (the autofluorescence signature) and computationally subtract it from your experimental samples.[13][14][15]

  • Fluorophore Choice (if applicable): While you are constrained by using 8-hydroxyquinoline, in other assays, choosing brighter, red-shifted fluorophores is a common strategy as autofluorescence is typically stronger in the blue-green region of the spectrum.[1][3][4]

Troubleshooting Guide & Experimental Protocols

This section provides detailed protocols for common troubleshooting scenarios.

Scenario 1: High Background Fluorescence in a Cell-Based Assay

If you are experiencing high background fluorescence, follow this workflow to identify and mitigate the source.

A Start: High Background Observed B Analyze Unstained Controls: - Cells in medium - Medium only - Empty plate A->B C Is 'Medium only' high? B->C Evaluate D Switch to Phenol-Red Free Medium or PBS C->D Yes E Is 'Cells in medium' high, but 'Medium only' is low? C->E No D->B F Cellular Autofluorescence is the Source E->F Yes J Is 'Empty plate' high? E->J No G Implement Cellular Mitigation Strategies F->G H Re-evaluate Background G->H H->G Still High I Proceed with Assay H->I Low J->I No, proceed K Switch to Low-Autofluorescence Plate (e.g., glass-bottom) J->K Yes K->B cluster_0 Sample Preparation cluster_1 Assay Protocol cluster_2 Data Acquisition A 1. Culture Cells B 2. Apply Experimental Treatment A->B C 3. Wash with PBS B->C D 4. Fixation C->D E 5. Autofluorescence Quenching (Optional) D->E F 6. Permeabilization (if needed) E->F G 7. Add 8-HQ Citrate Reagent F->G H 8. Incubation G->H I 9. Wash to Remove Unbound Reagent H->I J 10. Read Plate on Fluorescence Reader I->J K 11. Data Analysis J->K

References

improving the stability of 8-hydroxyquinoline citrate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-hydroxyquinoline citrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and handling this compound stock solutions effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the citrate salt of 8-hydroxyquinoline (8-HQ). 8-HQ is a heterocyclic organic compound that acts as a potent chelating agent for various metal ions.[1] This chelating ability is central to its diverse biological activities, including antimicrobial, antifungal, and antiseptic properties.[2] In research, it is often used in microbiology, mycology, and studies involving metal ion homeostasis. The citrate salt form is often utilized to enhance the solubility and bioavailability of 8-hydroxyquinoline and can lower the pH of solutions, which may augment its antimicrobial efficacy.

Q2: What are the primary factors that affect the stability of this compound stock solutions?

The stability of this compound solutions is primarily influenced by several factors:

  • Light: 8-hydroxyquinoline is known to be light-sensitive and will darken upon exposure.[3] Photolytic degradation can occur, with studies on the parent compound in aqueous solution showing a half-life of 40-64 hours under simulated daylight.[3]

  • pH: The pH of the solution can significantly impact the stability of compounds. While specific data for the citrate salt is limited, studies on the related sulfate salt in horticultural applications suggest that a neutral pH may be more favorable than acidic conditions for maintaining the desired effects.

  • Oxidizing Agents and Strong Bases: 8-hydroxyquinoline is incompatible with strong oxidizing agents and strong bases, which can lead to its degradation.

Q3: What are the signs of degradation in an this compound stock solution?

The most common visual indicator of degradation is a change in color. A freshly prepared solution of this compound is typically a pale yellow. Upon exposure to light or other degrading conditions, the solution may darken to a yellow, brownish, or even dark green color, indicating the formation of degradation products. Precipitation may also occur if the degradation products are insoluble.

Troubleshooting Guides

Issue 1: My this compound stock solution has changed color.
  • Problem: The stock solution has darkened from its original pale-yellow color.

  • Probable Cause: This is a strong indication of degradation, most likely due to exposure to light (photodegradation) or reaction with incompatible substances.

  • Solution:

    • Discard the solution: Do not use a discolored solution for experiments, as the presence of degradation products can lead to inaccurate and unreliable results.

    • Prepare a fresh solution: Follow the recommended protocol for preparing a new stock solution (see Experimental Protocols section).

    • Ensure proper storage: Store the new stock solution in an amber or foil-wrapped container to protect it from light. Store at the recommended temperature (see Storage Recommendations).

Issue 2: I am seeing a precipitate in my this compound stock solution.
  • Problem: A solid has formed in the stock solution.

  • Probable Cause:

    • Degradation: The precipitate could be insoluble degradation products.

    • Solubility Issues: The concentration of the solution may be too high for the chosen solvent, or the storage temperature may have caused the compound to crystallize out of solution.

  • Solution:

    • Check for signs of degradation: If the solution has also changed color, degradation is the likely cause. Discard the solution.

    • Address solubility: If the solution is not discolored, gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing a more dilute stock solution or storing it at a slightly warmer, controlled temperature if stability data permits.

    • Filter the solution: If the precipitate does not redissolve with warming and there are no other signs of degradation, you may consider filtering the solution through a 0.22 µm filter to remove the precipitate before use. However, preparing a fresh solution is the most reliable approach.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solutions

FactorEffect on StabilityRecommendation
Light Promotes photodegradation, leading to discoloration and loss of potency.[3]Store solutions in amber vials or wrap containers in aluminum foil.
pH Can influence degradation rates. Extreme pH values should be avoided.Maintain the pH of the solution within a stable range, ideally near neutral unless experimental conditions require otherwise.
Temperature Higher temperatures generally accelerate chemical degradation.Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to prolong shelf life.
Oxidizing Agents Can cause oxidative degradation of the 8-hydroxyquinoline molecule.Avoid contact with strong oxidizing agents.
Strong Bases Can lead to decomposition.Avoid exposure to strong bases.
Metal Ions 8-hydroxyquinoline is a strong metal chelator; contamination with metal ions can affect its availability.Use high-purity solvents and glassware to avoid metal contamination.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Aqueous Stock Solution
  • Materials:

    • This compound powder

    • High-purity, sterile water (e.g., Milli-Q or equivalent)

    • Sterile 50 mL conical tube (amber or wrapped in foil)

    • Sterile 0.22 µm syringe filter

    • Sterile syringe

    • Calibrated analytical balance

  • Procedure:

    • Weigh out the required amount of this compound powder. For a 10 mM solution in 50 mL, you will need 0.1686 g (Molar Mass = 337.28 g/mol ).

    • Transfer the powder to the 50 mL conical tube.

    • Add approximately 40 mL of sterile water to the tube.

    • Vortex or sonicate the solution until the powder is completely dissolved. The solution should be a pale-yellow color.

    • Bring the final volume to 50 mL with sterile water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

Stability Testing Workflow

A stability-indicating method using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is recommended to assess the stability of this compound solutions.

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_results Results Prep Prepare 8-HQC Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) Prep->Acid Expose to Stress Conditions Base Base Hydrolysis (e.g., 0.1N NaOH) Prep->Base Expose to Stress Conditions Oxidation Oxidative Degradation (e.g., 3% H2O2) Prep->Oxidation Expose to Stress Conditions Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Stress Conditions Photo Photolytic Stress (UV/Vis light exposure) Prep->Photo Expose to Stress Conditions HPLC HPLC/UPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Peak Purity, Degradant Peaks) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Stability Determine Solution Stability and Shelf-life Pathway->Stability

Caption: Workflow for assessing the stability of this compound solutions.

Mandatory Visualization

Logical Relationship for Preparing a Stable Stock Solution

Stable_Stock_Solution_Logic Start Start: Need for 8-HQC Stock Solution Solvent Select High-Purity Solvent (e.g., Sterile Water, DMSO) Start->Solvent Weigh Accurately Weigh 8-HQC Powder Solvent->Weigh Dissolve Dissolve Powder Completely Weigh->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Store Store in Light-Protected Aliquots (2-8°C or -20°C) Sterilize->Store If heat labile End Stable Stock Solution Ready for Use Store->End

References

Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-hydroxyquinoline and its derivatives is a cornerstone in the development of new therapeutic agents and functional materials. However, the path to obtaining these valuable compounds is often fraught with challenges, from unpredictable reaction kinetics to the formation of stubborn byproducts. This technical support center provides a comprehensive guide to troubleshooting common pitfalls encountered during the synthesis of these important molecules.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis of 8-hydroxyquinoline is producing a lot of tar, significantly lowering my yield. What's causing this and how can I prevent it?

A1: Tar formation is a classic pitfall in the Skraup synthesis, a reaction notorious for its exothermic nature and harsh acidic conditions. The high temperatures and strong acid can lead to the polymerization of glycerol into acrolein, and subsequent uncontrolled side reactions with the aniline precursor.

Troubleshooting Steps:

  • Control the Reaction Temperature: The reaction is highly exothermic. It is crucial to add the sulfuric acid slowly and with efficient cooling to maintain a controlled temperature, typically between 120-130°C.[1] Running the reaction at a lower temperature (e.g., 70-90°C) with the aid of a catalyst can also mitigate tar formation.

  • Use a Milder Oxidizing Agent: While nitrobenzene is traditionally used, it contributes to the reaction's vigor. Consider using milder and safer oxidizing agents such as arsenic pentoxide, or even carrying out the reaction under microwave irradiation without an external oxidant.[2]

  • Optimize Reactant Addition: A modified procedure where a pre-mixed solution of the aniline and glycerol is added portion-wise to hot sulfuric acid can help control the reaction rate and reduce charring.

  • Purification of the Crude Product: If tar has already formed, a purification method involving pH adjustment can be effective. After removing the solvent, dissolve the residue in water and adjust the pH to 3.7-3.9 with a sodium hydroxide solution. This will precipitate the polymeric byproducts, which can then be filtered off.

Q2: I'm attempting a Friedländer synthesis to obtain a substituted 8-hydroxyquinoline, but I'm observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge in the Friedlander synthesis when using unsymmetrical ketones. The cyclization can occur on either side of the ketone, leading to a mixture of products.

Troubleshooting Steps:

  • Choice of Catalyst: The catalyst can significantly influence the regioselectivity. While both acid and base catalysis are employed, the specific choice can favor one isomer over the other. Experimenting with different catalysts, such as trifluoroacetic acid, p-toluenesulfonic acid, or iodine, may improve the outcome.[3]

  • Use of Protecting Groups: Introducing a bulky protecting group on one of the α-carbons of the ketone can sterically hinder the reaction at that position, directing the cyclization to the desired side.

  • Alternative Substrates: Using an imine analog of the o-aminoaryl ketone can sometimes prevent side reactions like the self-condensation of the ketone under basic conditions, leading to a cleaner reaction profile.[4]

Q3: My Doebner-von Miller reaction is giving a low yield of the desired 2-substituted 8-hydroxyquinoline. What are the likely reasons?

A3: Low yields in the Doebner-von Miller reaction can often be attributed to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.

Troubleshooting Steps:

  • In Situ Generation of the Carbonyl Compound: Preparing the α,β-unsaturated carbonyl compound in situ from two simpler carbonyl compounds (the Beyer method) can sometimes lead to better yields by maintaining a low concentration of the reactive intermediate.[5]

  • Use of a Two-Phase System: Performing the reaction in a two-phase solvent system (e.g., an aqueous acid phase and an organic phase) can be advantageous for both the yield and the ease of work-up.

  • Alternative Catalysts: While strong Brønsted acids are common, Lewis acids like tin tetrachloride or scandium(III) triflate can also catalyze the reaction and may offer better results for specific substrates.[5]

Troubleshooting Guides

Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis, while powerful, is infamous for its violent nature. The primary challenge is controlling the highly exothermic reaction between glycerol, an aniline derivative, and sulfuric acid.

Problem: Reaction is too vigorous and difficult to control.

  • Cause: Rapid dehydration of glycerol to acrolein and subsequent exothermic polymerization and condensation reactions.

  • Solution:

    • Slow and Controlled Addition: Add the sulfuric acid dropwise to a cooled mixture of the aniline and glycerol.

    • Use of a Moderator: Ferrous sulfate can be added to moderate the reaction by acting as an oxygen carrier, leading to a more controlled oxidation.

    • Modified Procedure: A less violent reaction can be achieved by adding a pre-mixed solution of o-aminophenol and glycerol to hot sulfuric acid.

Problem: Low yield of 8-hydroxyquinoline.

  • Cause: Formation of tar and other polymeric byproducts due to high reaction temperatures and uncontrolled side reactions.

  • Solution:

    • Catalytic Approach: Employing a nickel(II) oxide catalyst in sulfuric acid and glacial acetic acid allows the reaction to proceed at a milder temperature (70-90°C), significantly reducing byproduct formation and improving the yield to as high as 85.2%.

    • Optimized Reagent Ratios: Using a specific molar ratio of o-aminophenol to anhydrous glycerol and o-nitrophenol can enhance the yield.

    • Purification: After the reaction, a specific workup involving pH adjustment to precipitate polymers can significantly improve the purity of the crude product before distillation.

Friedländer Synthesis: Addressing Regioselectivity and Side Reactions

The Friedländer synthesis offers a versatile route to quinolines but can be plagued by issues of regioselectivity and unwanted side reactions.

Problem: Formation of a mixture of regioisomers.

  • Cause: Use of an unsymmetrical ketone that can undergo condensation on either α-carbon.

  • Solution:

    • Strategic Use of Catalysts: The choice of acid or base catalyst can influence the site of cyclization. Systematic screening of catalysts is recommended.

    • Steric Hindrance: Introduction of a bulky substituent on one side of the ketone can direct the reaction to the less hindered position.

Problem: Aldol condensation of the ketone starting material.

  • Cause: Under basic conditions, the ketone can undergo self-condensation, leading to byproducts and reduced yield.

  • Solution:

    • Use of Imine Analogs: Reacting an imine derivative of the o-aminoaryl ketone can circumvent the issue of ketone self-condensation.[4]

    • Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help minimize this side reaction.

Data Presentation

Table 1: Comparison of Yields for 8-Hydroxyquinoline Synthesis via Modified Skraup Reaction.

Catalyst/ModificationOxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Nickel(II) oxide/H₂SO₄/Acetic Acido-Nitrophenol70-90585.2Patent CN102010255A
Anhydrous cupric sulfate/Calcium oxideo-Nitrophenol135-1402-3>90Patent CN105622503A
Standard SkraupNitrobenzene120-180-20-40[6]
Microwave-assisted (no external oxidant)None--Fair to Excellent[2]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis with a Nickel Catalyst

This protocol describes a higher-yield, lower-temperature synthesis of 8-hydroxyquinoline.

1. Catalyst Preparation:

  • Dissolve 0.06 g of nickel(II) oxide in 200 mL of concentrated sulfuric acid with stirring at room temperature.

  • Slowly add 30 mL of glacial acetic acid while continuing to stir.

  • Stir the mixture for 1 hour to obtain the catalyst solution.

2. Reaction:

  • In a separate reaction vessel, add 1 mole of o-aminophenol, 1.5 moles of anhydrous glycerol, and 1 mole of o-nitrophenol.

  • Stir the mixture vigorously and add 10 mL of the prepared catalyst solution.

  • Maintain the reaction temperature at 70°C and continue stirring for 5 hours.

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture and adjust the pH to 7 using a 40% sodium hydroxide solution.

  • Perform steam distillation to obtain the crude 8-hydroxyquinoline.

  • Recrystallize the crude product from ethanol to obtain pure 8-hydroxyquinoline.

Protocol 2: Friedländer Synthesis of a Substituted 8-Hydroxyquinoline

This protocol provides a general procedure for the acid-catalyzed Friedländer synthesis.

1. Reaction Setup:

  • To a solution of the o-aminoaryl aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add the carbonyl compound containing an α-methylene group (1.1 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

2. Reaction:

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • The reaction time will vary depending on the substrates and can range from a few hours to overnight.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 8-hydroxyquinoline.

Visualizations

reaction_troubleshooting cluster_skraup Skraup Synthesis Troubleshooting start Low Yield / Tar Formation q1 Is the reaction temperature too high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce temperature to 70-90°C with catalyst a1_yes->s1 q2 Is the oxidizing agent too harsh? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use milder oxidant (e.g., arsenic pentoxide) or microwave a2_yes->s2 q3 Is the work-up procedure effective? a2_no->q3 s2->q3 a3_no No q3->a3_no end Improved Yield and Purity q3->end Yes s3 Adjust pH to 3.7-3.9 to precipitate polymers a3_no->s3 s3->end

Caption: Troubleshooting workflow for low yield and tar formation in the Skraup synthesis.

friedlander_troubleshooting cluster_friedlander Friedländer Synthesis Troubleshooting start Mixture of Regioisomers q1 Is an unsymmetrical ketone used? start->q1 a1_yes Yes q1->a1_yes s1 Screen different acid/base catalysts a1_yes->s1 s2 Introduce steric hindrance via protecting groups a1_yes->s2 end Improved Regioselectivity s1->end s2->end

Caption: Troubleshooting workflow for poor regioselectivity in the Friedländer synthesis.

skraup_mechanism cluster_mechanism Skraup Synthesis Mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, -2H₂O michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition aniline Aniline Derivative aniline->michael_adduct cyclization Cyclized Intermediate michael_adduct->cyclization Acid-catalyzed cyclization dihydroquinoline 1,2-Dihydroquinoline Derivative cyclization->dihydroquinoline -H₂O hydroxyquinoline 8-Hydroxyquinoline Derivative dihydroquinoline->hydroxyquinoline Oxidation

References

dealing with precipitation of 8-hydroxyquinoline citrate in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline citrate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound is a salt of the organic compound 8-hydroxyquinoline. It is known for its properties as a metal chelator, meaning it can bind to metal ions.[1] In cell culture, it is investigated for a range of applications stemming from its antimicrobial and metal-chelating capabilities.[1] Its citrate component can lower the pH of solutions, which may enhance its antimicrobial activity.[1]

Q2: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in cell culture medium can occur for several reasons:

  • Low Solubility: 8-hydroxyquinoline has moderate aqueous solubility, which can be exceeded in buffered cell culture media, especially at physiological pH.

  • Metal Chelation: As a potent metal chelator, this compound can bind to divalent cations (e.g., calcium, magnesium, zinc, iron) present in the cell culture medium.[1] This can form insoluble metal-8-hydroxyquinoline complexes that precipitate out of solution.

  • pH Shifts: The citrate component can alter the local pH, potentially reducing the solubility of 8-hydroxyquinoline or other media components.[1]

  • High Concentration: The concentration of this compound in the final culture medium may be too high, exceeding its solubility limit.

  • Improper Dissolution: If the initial stock solution is not prepared correctly or is not properly diluted, the compound may precipitate when added to the aqueous environment of the cell culture medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of compounds for cell culture experiments. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium to the final desired concentration.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Precipitation of this compound

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem Possible Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon adding the stock solution to the medium. 1. High final concentration: The desired working concentration exceeds the solubility of this compound in the medium. 2. Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.1. Optimize concentration: Perform a dose-response curve to determine the lowest effective concentration. 2. Serial dilutions: Instead of adding the stock solution directly, perform serial dilutions in the cell culture medium to gradually decrease the DMSO concentration.
Precipitate forms over time in the incubator. 1. Interaction with media components: Chelation of metal ions from the medium over time leads to the formation of insoluble complexes. 2. Temperature and pH changes: Fluctuations in temperature and CO₂ levels in the incubator can affect the pH and solubility.1. Use serum-free medium for initial tests: Serum contains a high concentration of proteins and metal ions that can interact with the compound. 2. Monitor incubator conditions: Ensure stable temperature and CO₂ levels.
Cloudiness or fine precipitate observed in the stock solution. 1. Improper initial dissolution: The compound was not fully dissolved in DMSO. 2. Storage issues: The stock solution was not stored properly, leading to precipitation.1. Ensure complete dissolution: Gently warm the DMSO stock solution (e.g., in a 37°C water bath) and vortex to ensure the compound is fully dissolved. 2. Proper storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 337.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 337.28 g/mol = 0.00337 g = 3.37 mg

  • Weigh the compound: Accurately weigh 3.37 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If sterility is a major concern, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. However, as DMSO is bacteriostatic, this step is often omitted if proper aseptic technique is used.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol describes the dilution of the 10 mM stock solution to a final working concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Cells plated in a multi-well plate

Procedure:

  • Prepare an intermediate dilution: To minimize the risk of precipitation, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Mix gently by pipetting.

  • Prepare the final working solution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For a final concentration of 10 µM in a well containing 1 mL of medium, you would add 10 µL of the 1 mM intermediate solution.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of a DMSO/medium mixture (prepared in the same way but without the this compound) to control cells.

  • Incubation: Gently swirl the plate to ensure even distribution of the compound and return the plate to the incubator.

  • Observation: Regularly observe the cells under a microscope for any signs of precipitation or cytotoxicity.

Quantitative Data

Compound Solvent Predicted Water Solubility Notes
This compoundWater106.0 mg/mLThis is a predicted value and may vary depending on pH, temperature, and the presence of other solutes.

Signaling Pathways and Visualizations

8-hydroxyquinoline and its derivatives have been shown to modulate several signaling pathways. Below are diagrams of two such pathways that may be affected by this compound.

Hedgehog Signaling Pathway

8-hydroxyquinoline derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the GLI1 transcription factor.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI1 GLI1 SUFU->GLI1 GLI1_active Active GLI1 GLI1->GLI1_active 8-HQC 8-Hydroxyquinoline Citrate 8-HQC->GLI1 Inhibition TargetGenes Target Gene Expression GLI1_active->TargetGenes

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Calpain-Calpastatin Signaling Pathway

8-hydroxyquinoline derivatives can influence the calpain-calpastatin signaling pathway, which is involved in cellular processes like apoptosis.

Calpain_Calpastatin_Pathway cluster_stimulus Cellular Stress cluster_regulation Calpain Regulation cluster_downstream Downstream Effects Increased Ca2+ Increased Intracellular Ca²⁺ Calpain Calpain Increased Ca2+->Calpain Activation SubstrateCleavage Substrate Cleavage Calpain->SubstrateCleavage Calpastatin Calpastatin Calpastatin->Calpain Inhibition 8-HQC 8-Hydroxyquinoline Citrate 8-HQC->Calpain Modulation Apoptosis Apoptosis SubstrateCleavage->Apoptosis

Caption: Modulation of the Calpain-Calpastatin signaling pathway by this compound.

References

Technical Support Center: Enhancing Fluorescence of 8-Hydroxyquinoline Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the fluorescence signal of 8-hydroxyquinoline (8-HQ) and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why is 8-hydroxyquinoline weakly fluorescent on its own, but highly fluorescent when complexed with certain metals?

A1: 8-hydroxyquinoline (8-HQ) itself is typically weakly fluorescent in solution. This is due to a process called excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the molecule in the excited state.[1][2] This process provides a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence.[3] When 8-HQ chelates with a metal ion, the hydroxyl proton is displaced, and the molecule's conformation becomes more rigid.[2][4] This inhibits the ESIPT process and locks the molecule in a conformation that favors fluorescence emission, leading to a significant enhancement of the fluorescence signal.[1][5]

Q2: What is the role of citrate in "8-hydroxyquinoline citrate" metal complexes?

A2: The term "this compound" typically refers to a salt where citrate is the counter-ion to the protonated 8-hydroxyquinoline. While scientific literature extensively covers the fluorescence of 8-HQ metal complexes, the specific role of citrate in directly enhancing the fluorescence signal is not well-documented. Its presence is likely for one of the following reasons:

  • Solubility: Citrate salts are often more water-soluble than their freebase counterparts, which can be advantageous for preparing aqueous solutions of 8-HQ.

  • Buffering Agent: Citrate buffers are commonly used to maintain a stable pH in a solution. Since the fluorescence of 8-HQ metal complexes is highly pH-dependent, using a citrate buffer can be crucial for obtaining reproducible and optimal results.

  • Co-ligand/Stabilizer: In some cases, citrate can act as a co-ligand, forming a mixed-ligand complex with the metal ion and 8-hydroxyquinoline. This could potentially influence the stability and photophysical properties of the complex, although this is not its primary documented role in this specific context.

Q3: Which metals form the most intensely fluorescent complexes with 8-hydroxyquinoline?

A3: A variety of metal ions form fluorescent complexes with 8-hydroxyquinoline and its derivatives.[6] Generally, diamagnetic metal ions with a closed-shell electronic configuration tend to form highly fluorescent complexes. Some of the most commonly cited examples include:

  • Aluminum (Al³⁺)

  • Zinc (Zn²⁺)

  • Cadmium (Cd²⁺)[6]

  • Magnesium (Mg²⁺)[6]

  • Gallium (Ga³⁺)

  • Indium (In³⁺)

Cadmium often forms one of the most intensely fluorescent complexes in aqueous solutions.[6]

Q4: What are the typical excitation and emission wavelengths for 8-HQ metal complexes?

A4: The exact excitation and emission maxima can vary depending on the specific metal ion, solvent, and pH. However, for many 8-HQ metal complexes, the excitation wavelength is in the range of 360-420 nm (UV-A to violet light), and the emission is typically observed in the green to yellow-green region of the visible spectrum, around 500-550 nm. It is always recommended to perform excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very weak fluorescence signal Incorrect pH: The formation and fluorescence of the complex are highly pH-dependent. The optimal pH is typically between 5 and 8 for many metals.[6]Adjust the pH of your solution using a suitable buffer (e.g., acetate, phosphate, or citrate buffer). Perform a pH titration to find the optimal pH for your specific metal complex.
Presence of quenching metal ions: Paramagnetic metal ions like Fe³⁺, Cu²⁺, and Ni²⁺ can quench fluorescence, even at low concentrations.[6] Fe(III) is a particularly potent quencher.[6]Use high-purity reagents and solvents. If quenching ions are suspected, consider adding a masking agent like EDTA to chelate the interfering ions, provided it doesn't interfere with your target complex.[7]
Inappropriate solvent: The solvent polarity and type can significantly impact fluorescence intensity. Protic solvents (like water and alcohols) can sometimes lead to lower quantum yields compared to aprotic solvents.Test different solvents or solvent mixtures (e.g., water/DMF, water/DMSO) to find the optimal environment for your complex.[6] The use of micelles (e.g., from surfactants like CTAB) can also enhance fluorescence.
Incorrect stoichiometry: An incorrect ratio of metal to ligand can lead to incomplete complex formation.Ensure the molar ratio of 8-hydroxyquinoline to the metal ion is appropriate for the desired complex (often 2:1 or 3:1 for M²⁺ and M³⁺ ions, respectively).[5]
Photobleaching: Prolonged exposure to the excitation light source can cause the fluorophore to degrade.Minimize the exposure time to the excitation light. Use the lowest effective excitation intensity. Prepare fresh samples if photobleaching is suspected.
Inconsistent or irreproducible fluorescence readings Fluctuating pH: Small shifts in pH can lead to significant changes in fluorescence intensity.Use a reliable buffer system to maintain a constant pH throughout the experiment.
Temperature variations: Fluorescence is temperature-sensitive. Higher temperatures can increase non-radiative decay pathways, reducing fluorescence.Ensure all measurements are taken at a constant and controlled temperature. Use a temperature-controlled cuvette holder if available.
Precipitation of the complex: Many 8-hydroxyquinoline metal complexes have limited solubility in aqueous solutions, leading to precipitation and inaccurate readings.[6]Use a derivative of 8-HQ with enhanced water solubility, such as 8-hydroxyquinoline-5-sulfonic acid (HQS).[6] Alternatively, work in dilute solutions or use mixed-solvent systems or surfactants to improve solubility.
Inner filter effect: At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to non-linear and reduced fluorescence intensity.Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1 AU.
Shift in excitation or emission peaks Change in the chemical environment: The solvent, pH, or binding to other molecules can alter the electronic energy levels of the complex, causing spectral shifts.Carefully control all experimental parameters. A red-shift (to longer wavelengths) is often observed when moving to a more polar solvent.[7]
Formation of different complex species: Depending on the conditions, different stoichiometric complexes (e.g., ML, ML₂) or protonated/deprotonated forms may exist in equilibrium, each with its own spectral properties.Optimize conditions (pH, ligand-to-metal ratio) to favor the formation of a single, desired species.

Data Summary Tables

Table 1: Optimal pH for Fluorescence of Various Metal-HQS Complexes

Metal IonOptimal pH Range
Be²⁺~7
Mg²⁺>8
Ca²⁺>8
Sc³⁺, Y³⁺, La³⁺5 - 6[7]
Ti⁴⁺, Zr⁴⁺, Hf⁴⁺~5
Tl⁺~7[7]
Zn²⁺>7
Cd²⁺>7

Data compiled from studies on 8-hydroxyquinoline-5-sulfonic acid (HQS) complexes.[6][7]

Table 2: Metals known to form Fluorescent or Non-Fluorescent/Quenching Complexes with HQS

Fluorescent ComplexesNon-Fluorescent / Quenching Complexes
Al³⁺, Ga³⁺, In³⁺Fe³⁺ (strong quencher)[6]
Be²⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺Cu²⁺, Ag⁺, Au⁺ (Group IB metals)[6][7]
Zn²⁺, Cd²⁺Hg²⁺
Sc³⁺, Y³⁺, La³⁺Pb²⁺ (marginally fluorescent)[7]
Ti⁴⁺, Zr⁴⁺, Hf⁴⁺Sn²⁺

This table provides a general guide. The fluorescence behavior can be influenced by experimental conditions.[6][7]

Experimental Protocols

Protocol 1: General Synthesis of an 8-Hydroxyquinoline Metal Complex (e.g., M(8-HQ)₂)[5]

  • Ligand Solution: Prepare an ethanolic solution of 8-hydroxyquinoline. For example, dissolve 0.003 mol of 8-HQ in 30 mL of hot ethanol.

  • Metal Salt Solution: Prepare an ethanolic solution of the desired metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O). For a 1:2 metal-to-ligand ratio, dissolve 0.0015 mol of the metal salt in 30 mL of ethanol.

  • Reaction: Add the metal salt solution dropwise to the hot ethanolic solution of the 8-HQ ligand with constant stirring.

  • pH Adjustment: Adjust the pH of the mixture to the optimal range for complex formation (typically slightly acidic to neutral, e.g., by adding a few drops of 1M NaOH) to facilitate the deprotonation of the hydroxyl group of 8-HQ.

  • Reflux: Heat the mixture and reflux for 1-3 hours. The formation of a precipitate indicates the formation of the complex.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.

  • Washing: Wash the collected complex with ethanol and then with distilled water to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Measurement of Fluorescence Spectrum

  • Sample Preparation: Prepare a dilute solution of the 8-HQ metal complex in a suitable solvent (e.g., DMSO, DMF, or a buffered aqueous solution) in a 1 cm path length quartz cuvette. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at λₑₓ).

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (typically 15-30 minutes) for stable output.

  • Excitation Scan: Set a fixed emission wavelength (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-450 nm) to find the wavelength of maximum excitation (λₑₓ).

  • Emission Scan: Set the excitation monochromator to the determined λₑₓ and scan a range of emission wavelengths (e.g., 450-650 nm) to find the wavelength of maximum emission (λₑₘ).

  • Quantitative Measurement: For quantitative analysis, set the instrument to the optimal λₑₓ and λₑₘ. Measure the fluorescence intensity of your samples. Remember to measure a blank sample (solvent or buffer only) and subtract its intensity from your sample readings.

  • Parameter Optimization: For best results, optimize instrument parameters such as slit widths for both excitation and emission. Narrower slits provide better resolution but lower signal intensity, while wider slits increase the signal but reduce resolution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement p1 Prepare 8-HQ Ligand Solution p3 Mix & Adjust pH p1->p3 p2 Prepare Metal Salt Solution p2->p3 p4 Isolate & Purify Complex p3->p4 m1 Prepare Dilute Sample in Cuvette p4->m1 Synthesized Complex m2 Determine Optimal λex & λem m1->m2 m3 Measure Sample Fluorescence m2->m3 m4 Analyze Data m3->m4

Caption: General workflow for synthesis and fluorescence measurement.

troubleshooting_logic start Weak or No Fluorescence Signal q_ph Is pH optimal (e.g., 5-8)? start->q_ph q_quench Are quenching ions (Fe³⁺, Cu²⁺) present? q_ph->q_quench No sol_ph Adjust pH with a suitable buffer q_ph->sol_ph Yes q_solvent Is the solvent appropriate? q_quench->q_solvent No sol_quench Use high-purity reagents or add masking agent (EDTA) q_quench->sol_quench Yes sol_solvent Test alternative solvents (e.g., DMF, DMSO) or use surfactants q_solvent->sol_solvent No

Caption: Troubleshooting logic for weak fluorescence signals.

signaling_pathway HQ_ground 8-HQ (Ground State) HQ_excited 8-HQ* (Excited State) HQ_ground->HQ_excited Excitation (hν) ESIPT ESIPT Tautomer* HQ_excited->ESIPT Proton Transfer (Fast, Quenching) NonRadiative Non-Radiative Decay (Heat) ESIPT->NonRadiative NonRadiative->HQ_ground Complex_ground Metal Complex (Ground State) Complex_excited Metal Complex* (Excited State) Complex_ground->Complex_excited Excitation (hν) Fluorescence Fluorescence (Light Emission) Complex_excited->Fluorescence Radiative Decay (Slow, Emissive) Fluorescence->Complex_ground

Caption: Simplified energy pathways for 8-HQ vs. its metal complex.

References

minimizing cytotoxicity of 8-hydroxyquinoline citrate in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of 8-hydroxyquinoline citrate in primary cell cultures.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed in Primary Cultures
Possible Cause Troubleshooting Step Expected Outcome
Concentration of this compound is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a wide range of concentrations (e.g., 0.1 µM to 200 µM) and assess cell viability after a set exposure time (e.g., 24 hours).Identification of a concentration range that achieves the desired experimental effect without causing significant cell death.
Extended exposure time. Conduct a time-course experiment at a fixed, potentially non-toxic concentration to determine the maximum permissible exposure duration.Determination of the optimal incubation time that maximizes the desired effect while minimizing cytotoxicity.
Oxidative stress induced by this compound. Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E. Perform a dose-response of the antioxidant to find the optimal concentration. For example, NAC can be tested at concentrations ranging from 1 mM to 10 mM.[1][2]A significant reduction in cell death due to the mitigation of reactive oxygen species (ROS).
Metal ion imbalance in the culture medium. The cytotoxicity of 8-hydroxyquinoline and its derivatives can be influenced by the presence of metal ions, particularly copper.[3][4][5] Consider using a defined, serum-free medium with known concentrations of metal ions or chelating excess metal ions with a specific chelator if appropriate for the experimental design.Reduced cytotoxicity by controlling the formation of toxic 8-hydroxyquinoline-metal complexes.
High sensitivity of the primary cell type. Primary cells can be more sensitive than immortalized cell lines. Use the lowest effective concentration and shortest exposure time possible. Consider using a less sensitive primary cell type if the experimental goals allow.Successful experimentation with minimal impact on primary cell viability.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Troubleshooting Step Expected Outcome
Variability in cell plating density. Ensure a consistent cell seeding density across all wells and experiments. Optimize the seeding density to ensure cells are in a logarithmic growth phase during treatment.Reduced well-to-well and experiment-to-experiment variability in viability readouts.
Incomplete dissolution of this compound. Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) at a high concentration and then dilute it in the culture medium. Ensure complete dissolution before adding to the cells.Consistent and accurate final concentrations of the compound in the culture medium.
Fluctuations in incubator conditions. Regularly calibrate and monitor incubator temperature, CO2, and humidity levels to ensure a stable culture environment.Stable cell health and more reproducible experimental results.
Interference of serum with the compound. The concentration of fetal bovine serum (FBS) can affect the cytotoxicity of some compounds.[6] If possible, reduce the serum concentration during treatment or use a serum-free medium.More consistent compound activity and reduced variability in results.

Frequently Asked Questions (FAQs)

Q1: What is the typical non-toxic concentration range for this compound in primary cell cultures?

A1: The non-toxic concentration of this compound can vary significantly depending on the primary cell type and the experimental conditions. For example, in SH-SY5Y neuroblastoma cells, no significant cytotoxic effects were observed at 1 µM, whereas cytotoxic effects were seen at 10 µM. It is crucial to perform a dose-response experiment for each specific primary cell type to determine the optimal concentration.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?

A2: The most effective method is to perform a cytotoxicity assay, such as the MTT, AlamarBlue, or LDH assay. A detailed protocol for determining the IC50 (half-maximal inhibitory concentration) is provided in the "Experimental Protocols" section below. This will allow you to identify a concentration that has the desired biological effect without causing excessive cell death.

Q3: What is the mechanism of this compound-induced cytotoxicity?

A3: The cytotoxicity of 8-hydroxyquinoline and its derivatives is often linked to their ability to chelate metal ions, particularly copper.[3][4] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components like DNA, lipids, and proteins.[5] Some studies also suggest that it can induce a form of non-apoptotic cell death that may involve endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3][7]

Q4: Can I use antioxidants to reduce the cytotoxicity of this compound?

A4: Yes, co-treatment with antioxidants can be an effective strategy to mitigate cytotoxicity caused by oxidative stress. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture and has been shown to protect against ROS-induced cell death.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration of the antioxidant for your specific primary cells.

Q5: Does the presence of serum in the culture medium affect the cytotoxicity of this compound?

A5: Yes, components in serum can bind to experimental compounds and affect their bioavailability and cytotoxicity.[6] If you observe inconsistent results, consider reducing the serum concentration or using a serum-free medium during the treatment period. However, be mindful that prolonged culture in low-serum or serum-free conditions can also affect the viability of some primary cells.

Data Presentation

Table 1: Reported Cytotoxic Concentrations of 8-Hydroxyquinoline and its Derivatives in Various Cell Lines

CompoundCell LineAssayConcentrationEffect
8-hydroxyquinolineSH-SY5Y (neuroblastoma)MTT1 µMNo significant cytotoxicity
8-hydroxyquinolineSH-SY5Y (neuroblastoma)MTT10 µMCytotoxic
8-hydroxyquinoline derivative (hybrid)Mouse fibroblasts (primary)Not specifiedUp to 200 µMNo cell toxicity
5-Cl-7-I-8-HQ (Clioquinol) with CopperHeLa (cervical cancer)Not specifiedDose-dependentCell death
5-Cl-7-I-8-HQ (Clioquinol) with CopperPC3 (prostate cancer)Not specifiedDose-dependentCell death
5-Cl-7-I-8-HQ (Clioquinol) with CopperHUVEC (primary endothelial cells)Not specifiedHigher concentrations than cancer cellsCytotoxic

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Optimization cluster_mitigation Cytotoxicity Mitigation cluster_assessment Assessment start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed dose_response Dose-Response Experiment (Varying Concentrations of 8-HQ Citrate) seed->dose_response time_course Time-Course Experiment (Fixed Concentration, Varying Durations) seed->time_course antioxidant Co-treatment with Antioxidant (e.g., N-acetylcysteine) dose_response->antioxidant serum Optimize Serum Concentration time_course->serum viability_assay Perform Cell Viability Assay (e.g., MTT, AlamarBlue, LDH) antioxidant->viability_assay serum->viability_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis end End: Optimized Protocol data_analysis->end

Caption: Workflow for Minimizing this compound Cytotoxicity.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HQ This compound HQ_Metal 8-HQ-Metal Complex HQ->HQ_Metal Metal Metal Ions (e.g., Cu2+) Metal->HQ_Metal ROS Increased Reactive Oxygen Species (ROS) HQ_Metal->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria ER Endoplasmic Reticulum (ER) Stress OxidativeStress->ER CellDeath Cell Death (Non-Apoptotic) Mitochondria->CellDeath ER->CellDeath

Caption: Putative Signaling Pathway of this compound Cytotoxicity.

References

Technical Support Center: 8-Hydroxyquinoline Citrate-Based Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-hydroxyquinoline citrate-based fluorescence assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no fluorescence signal from my sample?

A1: Low or absent fluorescence in 8-hydroxyquinoline (8-HQ) based assays is a common issue that can stem from several factors. 8-HQ and its derivatives are known to be weakly fluorescent on their own and typically exhibit a significant increase in fluorescence emission upon chelation with metal ions.[1][2] The rigidity of the molecule upon binding with a metal ion is a primary reason for this enhancement.[1]

Troubleshooting Steps:

  • Confirm the Presence of the Target Analyte: Ensure that the metal ion or other target molecule you are trying to detect is present in your sample at a sufficient concentration.

  • Optimize pH: The fluorescence of 8-HQ complexes is highly pH-dependent. In acidic conditions, the cationic form of 8-HQ may be present, which can have different fluorescence properties.[3] Conversely, the formation of the fluorescent complex is often favored in a specific pH range. Prepare a pH titration curve to determine the optimal pH for your specific assay.

  • Check Reagent Concentrations: Inadequate concentration of this compound can lead to incomplete complex formation. Conversely, excessively high concentrations might lead to self-quenching or inner filter effects. Titrate the 8-HQ citrate concentration to find the optimal working range.

  • Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield.[3][4] In some cases, aprotic solvents can lead to higher fluorescence quantum yields.[3][4] If your experimental conditions allow, consider testing different solvent systems.

  • Excitation and Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for the specific 8-HQ-metal complex you are studying. These wavelengths can shift depending on the metal ion and the local chemical environment.

Q2: My assay is showing high background fluorescence. What are the potential causes and solutions?

A2: High background fluorescence can mask the specific signal from your analyte of interest and reduce the sensitivity of your assay. This can be caused by contaminants, unbound this compound, or the intrinsic fluorescence of your sample matrix.

Troubleshooting Steps:

  • Purity of Reagents and Solvents: Ensure that all your reagents, including this compound and solvents, are of high purity (spectroscopic grade is recommended). Impurities can be fluorescent and contribute to the background.

  • Blank Subtraction: Always run a blank sample containing all assay components except the analyte. Subtracting the fluorescence of the blank from your sample readings can help to correct for background fluorescence.

  • Optimize 8-HQ Citrate Concentration: Use the lowest possible concentration of this compound that still provides a robust signal. Excess unbound 8-HQ can contribute to the background.

  • Washing Steps: If your assay involves immobilized components, ensure that your washing steps are thorough to remove any unbound fluorescent reagents.

  • Sample Matrix Effects: Components in your sample matrix (e.g., cell culture media, biological fluids) can be autofluorescent. If possible, perform a sample cleanup or extraction to remove these interfering substances.

Q3: The fluorescence signal in my assay is unstable and changes over time. How can I improve signal stability?

A3: Signal instability, such as photobleaching or a drifting signal, can compromise the accuracy and reproducibility of your measurements.

Troubleshooting Steps:

  • Minimize Photobleaching:

    • Reduce the excitation light intensity.

    • Decrease the exposure time during measurement.

    • Incorporate an anti-fade reagent into your assay buffer if compatible with your experiment.

  • Allow for Equilibration: Ensure that the complex formation between this compound and your analyte has reached equilibrium before taking measurements. Monitor the signal over time to determine the optimal incubation period.

  • Temperature Control: Maintain a constant and optimal temperature throughout the experiment, as temperature fluctuations can affect reaction kinetics and fluorescence intensity.

  • pH Stability: Use a robust buffer system to maintain a stable pH throughout the assay, as pH changes can affect the fluorescence of the 8-HQ complex.[3]

  • Check for Contaminating Quenchers: The presence of quenching agents in your sample can lead to a decrease in fluorescence signal over time.[5] Heavy metals and certain organic molecules can act as quenchers.[5]

Quantitative Data Summary

For successful assay development, it is crucial to consider the optimal experimental parameters. The following table summarizes key quantitative data for 8-hydroxyquinoline-based fluorescence assays. Note that these values can vary depending on the specific derivative, metal ion, and solvent system used.

ParameterTypical Range / ValueNotes
Excitation Wavelength (λex) 360 - 410 nmVaries with the specific metal complex. Can be influenced by solvent polarity.[4]
Emission Wavelength (λem) 450 - 550 nmEmission often shows a significant Stokes shift. Dual fluorescence bands may be observed.[3][4]
Optimal pH Range 5.0 - 8.0Highly dependent on the target metal ion and the specific 8-HQ derivative.
Working Concentration of 8-HQ Citrate 1 µM - 50 µMShould be optimized for each specific assay to maximize signal-to-noise ratio.
Quantum Yield of Metal Complexes 0.1 - 0.8Can be significantly enhanced in the presence of surfactants or in aprotic solvents.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for a Metal Ion Detection Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of standard solutions of the target metal ion of known concentrations in a suitable buffer.

    • Prepare the assay buffer at the optimal pH for complex formation.

  • Assay Procedure:

    • To the wells of a microplate, add the assay buffer.

    • Add the standard solutions or unknown samples to the respective wells.

    • Add the this compound solution to all wells to reach the final desired concentration.

    • Mix gently and incubate the plate in the dark for a predetermined time to allow for complex formation and signal stabilization.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the specific 8-HQ-metal complex.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound-based fluorescence assays.

G cluster_ligand 8-Hydroxyquinoline (8-HQ) cluster_analyte Analyte cluster_complex Fluorescent Complex 8_HQ 8-HQ (Weakly Fluorescent) Complex 8-HQ-Metal Ion Complex (Highly Fluorescent) 8_HQ->Complex Chelation Metal_Ion Metal Ion (e.g., Al³⁺, Zn²⁺) Metal_Ion->Complex

Caption: Mechanism of fluorescence enhancement in 8-hydroxyquinoline-based assays.

G Start Low Fluorescence Signal Check_Analyte Is analyte present? Start->Check_Analyte Optimize_pH Optimize pH Check_Analyte->Optimize_pH Yes Successful_Signal Signal Improved Check_Analyte->Successful_Signal No (Add Analyte) Optimize_Conc Optimize 8-HQ concentration Optimize_pH->Optimize_Conc Check_Wavelengths Verify Ex/Em wavelengths Optimize_Conc->Check_Wavelengths Check_Wavelengths->Successful_Signal

Caption: Troubleshooting workflow for low fluorescence signal.

G Start High Background Fluorescence Check_Reagents Check reagent/solvent purity Start->Check_Reagents Blank_Subtraction Perform blank subtraction Check_Reagents->Blank_Subtraction Optimize_Conc Optimize 8-HQ concentration Blank_Subtraction->Optimize_Conc Check_Matrix Investigate sample matrix effects Optimize_Conc->Check_Matrix Background_Reduced Background Reduced Check_Matrix->Background_Reduced

Caption: Troubleshooting workflow for high background fluorescence.

References

avoiding interference of biological thiols with 8-hydroxyquinoline citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from biological thiols in experiments involving 8-hydroxyquinoline citrate.

Frequently Asked Questions (FAQs)

Q1: Why is there a decrease in the signal (e.g., fluorescence) of my this compound assay in the presence of biological samples?

A1: Biological samples often contain high concentrations of thiols, such as glutathione (GSH) and cysteine. The primary mechanism of interference is not a direct reaction with 8-hydroxyquinoline (8-HQ) itself, but rather a competition for the metal ion that 8-HQ is chelating. Thiols can form stable, non-fluorescent complexes with metal ions, effectively quenching the fluorescence of the 8-HQ-metal complex.[1]

Q2: What are the most common biological thiols that can cause interference?

A2: The most abundant low-molecular-weight thiol in biological systems is glutathione (GSH). Cysteine, a common amino acid residue in proteins, is another major source of interference.

Q3: At what concentrations do thiols typically start to interfere with this compound assays?

A3: The concentration at which thiols cause significant interference depends on several factors, including the specific metal ion, the pH of the assay buffer, and the relative concentrations of the metal ion and this compound. As a general guideline, thiol concentrations in the high micromolar to millimolar range, which are physiologically relevant, can lead to noticeable interference.

Q4: Can the choice of metal ion in my assay affect the degree of thiol interference?

A4: Yes, the choice of metal ion is critical. Thiols and 8-hydroxyquinoline have different binding affinities (stability constants) for different metal ions. To minimize interference, you should ideally use a metal ion that has a significantly higher stability constant with 8-hydroxyquinoline than with the interfering thiol.

Q5: Are there any general strategies to mitigate thiol interference in my assay?

A5: Yes, there are two primary strategies:

  • Increase the concentration of this compound: By providing an excess of the primary chelator, you can shift the equilibrium in favor of the 8-HQ-metal complex.

  • Block the interfering thiols: You can use a thiol-reactive reagent to covalently modify the thiol groups, preventing them from binding to the metal ion.

Troubleshooting Guide

Issue: Reduced or Unstable Signal in the Presence of Biological Lysates or Fluids

This guide will walk you through a step-by-step process to diagnose and resolve interference from biological thiols in your this compound-based assay.

Step 1: Confirm Thiol Interference

  • Symptom: A significant decrease in your assay signal (e.g., fluorescence) when your biological sample is added, compared to a buffer-only control.

  • Diagnostic Test: Spike a known concentration of a common biological thiol (e.g., 1 mM glutathione) into your assay system (without your biological sample). If you observe a similar signal decrease, thiol interference is the likely cause.

Step 2: Review and Optimize Assay Components

  • Check Metal Ion Concentration: Ensure you are not using an excessive concentration of the metal ion, as this will provide more opportunities for thiols to bind.

  • Evaluate this compound Concentration: If the concentration of this compound is too low, it may be easily outcompeted by the thiols in your sample.

Step 3: Implement Mitigation Strategies

Choose one of the following strategies based on your experimental needs and constraints.

  • Option A: Increase this compound Concentration

    • Rationale: According to Le Chatelier's principle, increasing the concentration of one reactant (this compound) will drive the equilibrium towards the formation of the desired product (the 8-HQ-metal complex).

    • Procedure: Create a dose-response curve by titrating increasing concentrations of this compound into your assay in the presence of your biological sample (or a known concentration of thiol) to find the optimal concentration that recovers your signal without introducing artifacts.

  • Option B: Block Thiols with a Thiol-Reactive Reagent

    • Rationale: Covalently modifying the thiol groups will prevent them from chelating the metal ion. N-ethylmaleimide (NEM) is a commonly used thiol-blocking agent.

    • Procedure: See the detailed experimental protocol below.

Quantitative Data

The stability of metal complexes is described by the logarithm of the overall stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the log β values for complexes of 8-hydroxyquinoline, cysteine, and glutathione with several common divalent metal ions.

Metal Ion8-Hydroxyquinoline (log β₂)Cysteine (log β₂)Glutathione (log β₁)
Cu²⁺~24~19~10
Ni²⁺~20~15~7
Zn²⁺~17~16~8
Fe²⁺~15~11~6
Mn²⁺~11~7~4

Note: These are approximate values compiled from various sources and experimental conditions may vary. The data illustrates the general trend of stability.

From this data, it is evident that for ions like Cu²⁺ and Ni²⁺, 8-hydroxyquinoline forms significantly more stable complexes than cysteine or glutathione, suggesting that using these metal ions could reduce, but not necessarily eliminate, interference. For an ion like Zn²⁺, the stability constants with 8-hydroxyquinoline and cysteine are quite similar, indicating a higher potential for competitive binding and interference.

Experimental Protocols

Protocol 1: Thiol Blocking with N-ethylmaleimide (NEM)

This protocol describes how to pre-treat a biological sample with NEM to block free thiol groups before analysis with an this compound-based assay.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • N-ethylmaleimide (NEM) stock solution (1 M in DMSO or ethanol)

  • Assay buffer

  • This compound assay reagents

Procedure:

  • Sample Preparation: Prepare your biological sample in the appropriate assay buffer.

  • NEM Treatment: a. To a final concentration of 1-5 mM, add the NEM stock solution to your biological sample. Note: The optimal concentration of NEM should be determined empirically, but 1-5 mM is a good starting point. b. As a control, prepare an identical sample and add the same volume of the solvent used for the NEM stock (e.g., DMSO or ethanol).

  • Incubation: Incubate the samples at room temperature for 30 minutes, protected from light.

  • Assay: Proceed with your standard this compound assay protocol using the NEM-treated and control samples.

  • Analysis: Compare the signal from the NEM-treated sample to the untreated control. A significant recovery of the signal in the NEM-treated sample confirms that thiol interference was the issue.

Visualizations

InterferenceMechanism Interference by Metal Chelation Competition HQ 8-Hydroxyquinoline (Fluorescent Chelator) HQ_Metal HQ-Metal Complex (Fluorescent Signal) HQ->HQ_Metal Metal Metal Ion (M²⁺) Metal->HQ_Metal Chelation Thiol_Metal Thiol-Metal Complex (Non-Fluorescent) Metal->Thiol_Metal Thiol Biological Thiol (e.g., GSH) (Interfering Chelator) Thiol->Thiol_Metal Competitive Chelation HQ_Metal->Thiol_Metal Quenching

Caption: Mechanism of thiol interference with 8-hydroxyquinoline assays.

TroubleshootingWorkflow Troubleshooting Workflow for Thiol Interference Start Start: Low/Unstable Signal Confirm Confirm Thiol Interference (Spike with GSH) Start->Confirm Interference Thiol Interference Confirmed Confirm->Interference Yes NoInterference No Thiol Interference (Investigate other causes) Confirm->NoInterference No Mitigate Choose Mitigation Strategy Interference->Mitigate IncreaseHQ Increase [8-HQ] Mitigate->IncreaseHQ Option A BlockThiols Block Thiols (e.g., with NEM) Mitigate->BlockThiols Option B Optimize Optimize Concentration IncreaseHQ->Optimize Assay Run Assay BlockThiols->Assay Optimize->Assay End End: Signal Restored Assay->End

Caption: A logical workflow for troubleshooting thiol interference.

References

pH optimization for 8-hydroxyquinoline citrate chelation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for 8-hydroxyquinoline citrate chelation efficiency. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for metal chelation using 8-hydroxyquinoline (8-HQ)?

A1: The optimal pH for chelation with 8-hydroxyquinoline is dependent on the specific metal ion but generally falls in a slightly acidic to neutral or slightly alkaline range (pH 5 to 8). The efficiency of chelation is directly related to the deprotonation of the hydroxyl group of 8-HQ, which has a pKa of approximately 9.9.[1] Therefore, as the pH increases, the hydroxyl group is more readily deprotonated, making the oxygen atom available for coordination with the metal ion. However, at very high pH, metal ions may precipitate as hydroxides, reducing the concentration of free metal ions available for chelation.

Q2: What is the role of the citrate in this compound?

A2: The citrate component in this compound primarily serves to enhance the solubility of 8-hydroxyquinoline in aqueous solutions and to help maintain a lower pH, which can be beneficial for certain applications and for preventing the precipitation of metal hydroxides. Citric acid itself is a weak chelating agent and can influence the overall chelation equilibrium.

Q3: How does pH affect the chemical species of 8-hydroxyquinoline in solution?

A3: 8-hydroxyquinoline has two key pKa values: one for the protonated nitrogen atom (pKa ≈ 5.13) and one for the hydroxyl group (pKa ≈ 9.9).[2]

  • At pH < 5: The nitrogen atom is protonated (forms a pyridinium ion), and the hydroxyl group is protonated.

  • At pH between 5 and 10: The nitrogen is deprotonated, and the hydroxyl group remains protonated. In this range, 8-HQ exists as a neutral molecule and a zwitterion in equilibrium.[3]

  • At pH > 10: Both the nitrogen and the hydroxyl group are deprotonated, resulting in the anionic form of 8-HQ, which is a potent chelator.

Q4: Can I use a different buffer system instead of citrate?

A4: Yes, other buffer systems can be used depending on the specific requirements of your experiment, such as the target pH range and compatibility with the metal ion of interest. Common biological buffers like MES, PIPES, HEPES, and TRIS can be employed. However, it is crucial to ensure that the buffer components do not significantly interact or compete with 8-hydroxyquinoline for metal ion chelation.

Q5: How can I determine the chelation efficiency?

A5: Chelation efficiency can be determined using several analytical techniques:

  • UV-Vis Spectrophotometry: The formation of a metal-8-HQ complex often results in a shift in the maximum absorbance wavelength (λmax) and an increase in absorbance intensity, which can be monitored to quantify complex formation.[4][5][6]

  • Fluorescence Spectroscopy: 8-hydroxyquinoline itself is weakly fluorescent, but many of its metal complexes exhibit strong fluorescence.[7][8] The increase in fluorescence intensity upon metal binding is proportional to the concentration of the complex.

  • Potentiometric Titration: This method can be used to determine the stability constants of the metal-ligand complex.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no chelation observed Incorrect pH: The pH of the solution may not be optimal for the deprotonation of 8-HQ or for the stability of the metal ion.Systematically vary the pH of the reaction mixture (e.g., in 0.5 pH unit increments from 4 to 10) to find the optimal condition. Ensure your pH measurements are accurate.
Metal Hydroxide Precipitation: At higher pH values, the metal ion of interest may be precipitating out of solution as a hydroxide.Visually inspect the solution for any turbidity or precipitate. Lower the pH or add a competing chelator that is more soluble at the desired pH.
Incorrect Stoichiometry: The molar ratio of 8-hydroxyquinoline to the metal ion may not be optimal.Vary the molar ratio of ligand to metal (e.g., 1:1, 2:1, 3:1) to determine the ratio that yields the highest chelation. The most common stoichiometry for 8-HQ with divalent metals is 2:1 (ligand:metal).[6]
Precipitate formation upon mixing reagents Low Solubility: The 8-hydroxyquinoline-metal complex may have low solubility in the chosen solvent.Try a different solvent system or add a co-solvent to increase solubility. Ensure the citrate form of 8-hydroxyquinoline is used for better aqueous solubility.
High Concentrations: The concentrations of the reactants may be too high, leading to precipitation.Reduce the concentrations of both the 8-hydroxyquinoline and the metal salt.
Inconsistent or non-reproducible results pH Fluctuation: The pH of the solution is not stable.Use a reliable buffer system with sufficient buffering capacity at the target pH.
Degradation of 8-hydroxyquinoline: 8-hydroxyquinoline can be light-sensitive.Prepare solutions fresh and store them protected from light.
Contaminating Metal Ions: Trace metal contaminants in reagents or glassware can interfere with the chelation of the target metal.Use high-purity reagents and deionized water. Clean all glassware thoroughly, potentially with a dilute acid wash followed by rinsing with deionized water. Adding a small amount of a strong chelator like EDTA can sometimes help to sequester interfering ions, but this should be done with caution as it can also compete for the target metal.[9]
Unexpected Spectrophotometric Readings Interference from other species: The buffer or other components in the solution may absorb at the same wavelength as the 8-HQ-metal complex.Run a blank spectrum containing all components except the metal ion to check for background absorbance.
Instrumental Drift: The spectrophotometer may not be stable.Allow the instrument to warm up properly before taking measurements and re-blank periodically.

Experimental Protocols

Protocol 1: pH Optimization of Metal Chelation using UV-Vis Spectrophotometry

Objective: To determine the optimal pH for the chelation of a specific metal ion by this compound by monitoring changes in UV-Vis absorbance.

Materials:

  • This compound

  • Metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • A series of buffers (e.g., acetate, MES, HEPES, TRIS) covering a pH range of 4-10

  • Deionized water

  • UV-Vis Spectrophotometer and cuvettes

  • pH meter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in deionized water.

    • Prepare a 1 mM stock solution of the metal salt in deionized water.

  • Prepare Reaction Mixtures:

    • For each pH to be tested, prepare a series of solutions in cuvettes.

    • In each cuvette, add a fixed volume of the buffer for the desired pH.

    • Add a fixed volume of the this compound stock solution (e.g., to a final concentration of 50 µM).

    • Add a fixed volume of the metal salt stock solution (e.g., to a final concentration of 25 µM, for a 2:1 ligand-to-metal ratio).

    • Bring the final volume to a constant value with deionized water.

    • Prepare a blank for each pH containing the buffer and this compound, but no metal salt.

  • Incubation:

    • Allow the solutions to equilibrate for a set period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 250-500 nm).

    • Use the corresponding blank to zero the instrument for each pH.

    • Measure the absorbance spectrum of each reaction mixture.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the metal-8-HQ complex.

    • Plot the absorbance at this λmax as a function of pH. The pH that corresponds to the highest absorbance is the optimal pH for chelation under these conditions.

Protocol 2: Determination of Chelation Stoichiometry (Job's Plot)

Objective: To determine the stoichiometry of the metal-8-hydroxyquinoline complex using the method of continuous variation (Job's Plot).

Materials:

  • Same as Protocol 1, with the optimal buffer determined from the previous experiment.

Procedure:

  • Prepare Stock Solutions:

    • Prepare equimolar stock solutions of this compound and the metal salt (e.g., 1 mM) in the optimal buffer.

  • Prepare a Series of Solutions:

    • Prepare a series of solutions with a constant total volume and a constant total molar concentration of reactants, but with varying mole fractions of the metal and ligand. For example, in a total volume of 2 mL, the volume of the metal stock solution would vary from 0 to 2 mL in 0.2 mL increments, and the volume of the ligand stock solution would be the complement (2 mL - volume of metal solution).

  • Incubation and Measurement:

    • Follow the same incubation and spectrophotometric measurement steps as in Protocol 1.

  • Data Analysis:

    • Calculate the absorbance change (ΔA) by subtracting the theoretical absorbance of the uncomplexed metal and ligand from the measured absorbance of the mixture.

    • Plot ΔA against the mole fraction of the ligand. The mole fraction at which the maximum ΔA occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 (ligand:metal) complex.

Visualizations

Chelation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ligand Prepare 8-HQ Citrate Stock Solution mix Mix Reagents in Varying pH Buffers prep_ligand->mix prep_metal Prepare Metal Salt Stock Solution prep_metal->mix prep_buffer Prepare Buffer Solutions (Varying pH) prep_buffer->mix incubate Incubate mix->incubate measure Measure Absorbance (UV-Vis) incubate->measure plot Plot Absorbance vs. pH measure->plot determine Determine Optimal pH plot->determine

Caption: Experimental workflow for pH optimization.

ph_effect cluster_low_ph Low pH (< 5) cluster_mid_ph Mid pH (5-10) cluster_high_ph High pH (> 10) mid_ph_species Neutral/Zwitterionic (Moderate Chelator) high_ph_species Deprotonated Hydroxyl (Strong Chelator) low_ph_species Protonated Nitrogen (Poor Chelator) low_ph_species->mid_ph_species Deprotonation of N mid_ph_species->high_ph_species Deprotonation of OH

Caption: Effect of pH on 8-hydroxyquinoline species.

Disclaimer: This information is for guidance purposes only. Researchers should always adhere to standard laboratory safety practices and consult relevant literature for their specific applications.

References

Technical Support Center: 8-Hydroxyquinoline Citrate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the purity of synthesized 8-hydroxyquinoline citrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized crude 8-hydroxyquinoline?

A1: Crude 8-hydroxyquinoline synthesized via methods like the Skraup reaction can contain several impurities. These include unreacted starting materials (e.g., o-aminophenol, glycerol), by-products from side reactions (such as polymers and tars), and residual catalysts or acids.[1][2] The presence of these impurities can affect the yield and purity of the final this compound product.

Q2: My 8-hydroxyquinoline product is a dark, tarry substance. How can I purify it?

A2: The formation of polymers and tarry substances is a known issue, particularly in the Skraup synthesis of 8-hydroxyquinoline.[2] A common purification strategy involves an initial separation of these polymers by adjusting the pH of the reaction mixture. The crude product can then be further purified by recrystallization from a suitable solvent like methanol or a chloralkane.[2][3]

Q3: What is the most effective method for purifying crude 8-hydroxyquinoline to a high purity (>99%)?

A3: Recrystallization is a highly effective and commonly used method to achieve high purity 8-hydroxyquinoline.[2][3] Solvents such as methanol, ethanol, or chlorinated hydrocarbons like 1,2-dichloroethane have been shown to yield purities of 99.0% to 99.9%.[1][2][3] The choice of solvent will depend on the specific impurities present and the desired final purity.

Q4: How is this compound synthesized from purified 8-hydroxyquinoline?

A4: this compound is typically synthesized through a straightforward acid-base reaction. This involves reacting the purified 8-hydroxyquinoline (a weak base) with citric acid in a suitable solvent. Commonly used solvents for this reaction include ethanol or water. The citrate salt then precipitates from the solution and can be collected by filtration.

Q5: What are the potential impurities in the final this compound product?

A5: Impurities in the final product can include unreacted 8-hydroxyquinoline, excess citric acid, and any residual impurities that were not removed during the purification of the 8-hydroxyquinoline precursor. The presence of these can affect the product's physical properties and biological activity.

Q6: How can I purify the synthesized this compound?

A6: Similar to its precursor, this compound can be purified by recrystallization. The choice of solvent is crucial and should be one in which the citrate salt is soluble at high temperatures but has low solubility at room temperature. A water/ethanol mixture is often a good starting point for the recrystallization of organic salts.

Q7: What analytical techniques can be used to assess the purity of this compound?

A7: Several analytical techniques can be employed to determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the main component and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and detect the presence of unreacted starting materials. Titration can also be used to determine the salt's stoichiometry and overall purity.

Troubleshooting Guides

Issue 1: Low Yield of Purified 8-Hydroxyquinoline
Possible Cause Troubleshooting Step
Incomplete reaction during synthesis.Optimize reaction conditions (temperature, time, catalyst) for the synthesis of 8-hydroxyquinoline.
Loss of product during polymer removal.Carefully control the pH during the precipitation of polymers to minimize co-precipitation of the product.
Product loss during recrystallization.Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals.
Inefficient extraction from the reaction mixture.If using liquid-liquid extraction, ensure the correct pH for the aqueous phase to maximize the partitioning of 8-hydroxyquinoline into the organic phase.
Issue 2: Poor Purity of 8-Hydroxyquinoline After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate recrystallization solvent.The ideal solvent should dissolve the 8-hydroxyquinoline well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Screen different solvents or solvent mixtures.
Crystals crashing out too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
Insufficient washing of crystals.Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Presence of colored impurities.Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.
Issue 3: Incomplete Formation of this compound
Possible Cause Troubleshooting Step
Incorrect stoichiometry of reactants.Use a slight excess of citric acid to ensure complete conversion of the 8-hydroxyquinoline.
Poor solubility of reactants.Gently heat the reaction mixture to ensure both 8-hydroxyquinoline and citric acid are fully dissolved before allowing the salt to precipitate upon cooling.
Inappropriate reaction solvent.The solvent should be able to dissolve both reactants but allow for the precipitation of the resulting citrate salt.

Quantitative Data Summary

Table 1: Purity and Yield of 8-Hydroxyquinoline after Purification

Purification Method Solvent Initial Purity (%) Final Purity (%) Yield (%) Reference
RecrystallizationMethanolNot Specified>9996.8[2]
Recrystallization1,2-dichloroethane80.099.998.0[3]
RecrystallizationTrichloromethane82.099.095.0[3]
RecrystallizationEthanolNot Specified9585.2[1]

Experimental Protocols

Protocol 1: Purification of Crude 8-Hydroxyquinoline by Recrystallization from Methanol

This protocol is based on a method that yields a product with a purity of over 99%.[2]

  • Dissolution: In a fume hood, dissolve the crude 8-hydroxyquinoline product in methanol. The ratio of crude product to methanol should be approximately 1:1.5 (w/v).[2]

  • Heating: Heat the mixture to 50°C with stirring until the solid is completely dissolved.[2]

  • Cooling and Crystallization: Slowly cool the solution to 30-40°C and continue stirring for 30 minutes to allow for crystal formation.[2] For optimal crystal growth and purity, allow the solution to cool to room temperature before further cooling in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

  • Purity Assessment: Determine the purity of the final product using HPLC or melting point analysis.

Protocol 2: Synthesis and Purification of this compound

This protocol is based on general principles of acid-base salt formation and purification.

  • Reaction Setup: In a suitable flask, dissolve one molar equivalent of purified 8-hydroxyquinoline in ethanol.

  • Addition of Citric Acid: In a separate container, dissolve one molar equivalent of citric acid in a minimal amount of warm ethanol.

  • Salt Formation: Slowly add the citric acid solution to the 8-hydroxyquinoline solution with constant stirring. A precipitate of this compound should form.

  • Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Initial Isolation: Collect the crude this compound by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a hot ethanol/water mixture to dissolve the salt completely. The optimal ratio of ethanol to water should be determined experimentally to achieve a good balance of solubility at high temperature and insolubility at low temperature.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

  • Purity Assessment: Analyze the purity of the final product by HPLC, NMR, or titration.

Visualizations

experimental_workflow_8hq_purification crude_8hq Crude 8-Hydroxyquinoline dissolution Dissolve in Hot Methanol crude_8hq->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Methanol filtration->washing impurities Impurities in Mother Liquor filtration->impurities drying Drying under Vacuum washing->drying pure_8hq Pure 8-Hydroxyquinoline (>99%) drying->pure_8hq

Caption: Workflow for the purification of crude 8-hydroxyquinoline.

logical_relationship_citrate_synthesis cluster_reactants Reactants cluster_process Process cluster_products Products pure_8hq Pure 8-Hydroxyquinoline reaction Acid-Base Reaction in Ethanol pure_8hq->reaction citric_acid Citric Acid citric_acid->reaction purification Recrystallization (e.g., Ethanol/Water) reaction->purification pure_citrate Pure this compound purification->pure_citrate

Caption: Synthesis and purification of this compound.

References

addressing inconsistencies in 8-hydroxyquinoline citrate antimicrobial assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in 8-hydroxyquinoline citrate antimicrobial assay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and sources of variability in a question-and-answer format.

Q1: My MIC/zone of inhibition values for this compound are inconsistent between experiments. What are the likely causes?

A1: Inconsistent results with this compound are often linked to its properties as a metal chelator and its solubility. Key factors to investigate include:

  • Media Composition: The concentration of divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) in your culture medium can significantly impact the apparent activity of this compound. The compound's mechanism involves chelating these essential metal ions, so batch-to-batch variability in cation concentration in Mueller-Hinton Broth (MHB) or other media can lead to fluctuating MIC values. It's recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB) for better consistency.

  • Inoculum Preparation: The density of the bacterial inoculum must be standardized. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to higher MICs or smaller zones of inhibition. Conversely, a light inoculum may result in falsely low MICs. Always prepare your inoculum to a 0.5 McFarland standard.

  • pH of the Medium: The antimicrobial activity of 8-hydroxyquinoline can be pH-dependent. Ensure the pH of your test medium is within the recommended range (typically 7.2-7.4 for MHB) and is consistent across experiments.

  • Compound Solubility and Stability: this compound has limited aqueous solubility. Improper dissolution or precipitation of the compound in the stock solution or during the assay can lead to significant errors. Ensure your stock solution is fully dissolved and consider the final concentration of any solvent (like DMSO) in your assay.

  • Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions (e.g., CO₂) can affect bacterial growth rates and, consequently, the outcome of the susceptibility test. Adhere strictly to standardized incubation parameters.

Q2: I am observing smaller zones of inhibition or higher MIC values for Gram-negative bacteria compared to Gram-positive bacteria. Is this expected?

A2: Yes, it is common to observe lower activity of 8-hydroxyquinoline and its derivatives against Gram-negative bacteria.[1] This is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, limiting the uptake of the compound into the cell.[1] The lipopolysaccharide (LPS) layer can also interact with and sequester chelating agents, further reducing their effective concentration at the target sites.

Q3: What is the appropriate solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of 8-hydroxyquinoline and its derivatives due to its ability to dissolve a wide range of organic compounds. However, it is crucial to control the final concentration of DMSO in the assay, as it can have an inhibitory effect on bacterial growth at higher concentrations. The final DMSO concentration should typically not exceed 1-2.5%. Always include a solvent control (media with the same concentration of DMSO used in the test wells) to ensure that the observed antimicrobial activity is not due to the solvent itself.

Q4: Are there standardized quality control (QC) ranges for this compound?

Q5: I am seeing precipitation of my compound in the wells of my microdilution plate. How can I address this?

A5: Precipitation indicates that the compound's solubility limit has been exceeded in the test medium. To address this:

  • Review Stock Solution Preparation: Ensure the stock solution is fully dissolved before preparing serial dilutions. Gentle warming or vortexing may be necessary.

  • Lower the Starting Concentration: If precipitation occurs at the highest concentrations, consider lowering the starting concentration for your serial dilution.

  • Solvent Concentration: Check if the final solvent concentration is appropriate. In some cases, a slightly higher (but non-inhibitory) final DMSO concentration might be needed to maintain solubility.

  • Media Components: Be aware that components of the culture medium can sometimes interact with the test compound, leading to precipitation.

Data Presentation

The following tables summarize minimum inhibitory concentration (MIC) data for 8-hydroxyquinoline and its derivatives from various studies. Note that direct comparison of values should be done with caution due to differences in experimental conditions.

Table 1: MIC of 8-Hydroxyquinoline and its Derivatives against Various Bacterial Strains

CompoundOrganismMIC (µg/mL)MIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureus-27.58[2]
8-HydroxyquinolineEnterococcus faecalis-27.58[2]
8-HydroxyquinolineCandida albicans-27.58[2]
8-HydroxyquinolineNeisseria gonorrhoeae (clinical isolates)4-827.56-55.11
5,7-dichloro-8-hydroxyquinolineNeisseria gonorrhoeae (clinical isolates)0.06-0.120.28-0.56
8-HydroxyquinolineEscherichia coli>100-
8-HydroxyquinolinePseudomonas aeruginosa>100-
PH176 (8-hydroxyquinoline derivative)Methicillin-resistant Staphylococcus aureus (MRSA) (MIC₅₀)16-
PH176 (8-hydroxyquinoline derivative)Methicillin-resistant Staphylococcus aureus (MRSA) (MIC₉₀)32-

Table 2: Zone of Inhibition Data for 8-Hydroxyquinoline Derivatives

CompoundOrganismConcentrationZone of Inhibition (mm)Reference
8-Hydroxyquinoline derivative 5Vibrio parahaemolyticus (ATCC 17802)10⁻³ g/mL25[1]
8-Hydroxyquinoline derivative 5Staphylococcus aureus (ATCC 29213)10⁻³ g/mL25[1]
8-Hydroxyquinoline derivative 5Pseudomonas aeruginosa (ATCC 27853)10⁻³ g/mL15[1]
8-Hydroxyquinoline derivative 5Escherichia coli (ATCC 35218)10⁻³ g/mL15[1]

Experimental Protocols

The following are detailed methodologies for key experiments, based on standard CLSI and EUCAST guidelines, with considerations for testing this compound.

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. c. Prepare intermediate dilutions from the stock solution in sterile DMSO or cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Plate Preparation: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB to achieve the desired final concentration range. b. Include a positive control well (bacteria in CAMHB with no compound) and a negative control well (CAMHB only). c. Also, include a solvent control well containing the highest concentration of DMSO present in the test wells.

4. Inoculation and Incubation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension. b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method as described by CLSI and EUCAST.

1. Preparation of this compound Disks: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Aseptically apply a precise volume of the stock solution to sterile blank paper disks (6 mm diameter) to achieve a specific drug load per disk. c. Allow the solvent to evaporate completely in a sterile environment before use.

2. Inoculum Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

3. Inoculation of Agar Plate: a. Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. c. Allow the plate to dry for 3-5 minutes.

4. Application of Disks and Incubation: a. Aseptically place the prepared this compound disks onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar. c. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

5. Interpretation of Results: a. Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Mandatory Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_media Media Issues cluster_inoculum Inoculum Issues cluster_compound Compound Issues start Inconsistent Assay Results check_media Review Media Composition (Cation content, pH) start->check_media check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_compound Assess Compound Preparation (Solubility, Solvent Control) start->check_compound check_incubation Confirm Incubation Conditions (Time, Temperature) start->check_incubation media_inconsistent Inconsistent Cation Levels? check_media->media_inconsistent inoculum_density Incorrect Density? check_inoculum->inoculum_density precipitation Precipitation Observed? check_compound->precipitation end_node Consistent Results check_incubation->end_node use_camhb Action: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) media_inconsistent->use_camhb Yes use_camhb->end_node standardize_inoculum Action: Re-standardize to 0.5 McFarland inoculum_density->standardize_inoculum Yes standardize_inoculum->end_node adjust_protocol Action: Adjust Solvent/Concentration and Include Solvent Control precipitation->adjust_protocol Yes adjust_protocol->end_node

Caption: Troubleshooting workflow for inconsistent assay results.

Proposed Mechanism of Action of 8-Hydroxyquinoline

MechanismOfAction cluster_outside Extracellular Space cluster_cell Bacterial Cell HQ 8-Hydroxyquinoline HQ_Cu_complex 8-HQ-Cu²⁺ Complex HQ->HQ_Cu_complex Chelates Cu2_ext Extracellular Copper (Cu²⁺) Cu2_ext->HQ_Cu_complex Cu2_int Increased Intracellular Copper (Cu²⁺) HQ_Cu_complex->Cu2_int Acts as Ionophore ROS Reactive Oxygen Species (ROS) Generation Cu2_int->ROS stress_response Copper Stress Response (e.g., induction of ctpV) Cu2_int->stress_response enzyme_inhibition Inhibition of Metalloenzymes (e.g., DNA Gyrase, Topoisomerase IV) Cu2_int->enzyme_inhibition cell_death Cell Death ROS->cell_death enzyme_inhibition->cell_death

References

optimizing incubation time for 8-hydroxyquinoline citrate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the use of 8-hydroxyquinoline citrate and its derivatives in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 8-hydroxyquinoline (8-HQ) in cellular assays?

A1: 8-Hydroxyquinoline and its derivatives primarily act as metal chelators and ionophores.[1][2] Most of their biological activities stem from this chelating ability.[1] They can bind to metal ions, such as copper and zinc, and transport them across cellular membranes.[1][3][4] This disruption of metal ion homeostasis can lead to a variety of downstream effects, including the induction of oxidative stress, inhibition of enzymes that require metal cofactors, and activation of specific cell signaling pathways.[3][5]

Q2: How does this compound differ from 8-hydroxyquinoline?

A2: this compound is a salt form of 8-hydroxyquinoline. The citrate component can lower the pH of solutions, which may enhance its antimicrobial activity.[5] For most cellular assays focused on its metal-chelating and ionophore properties, the active component is the 8-hydroxyquinoline moiety.[5]

Q3: What is a typical starting concentration range for this compound in cellular assays?

A3: Based on published studies, a typical starting concentration for 8-hydroxyquinoline and its derivatives is in the micromolar (µM) range.[6][7][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What is a standard incubation time for assessing the effects of this compound?

A4: Incubation times can vary significantly depending on the cell type, the concentration of the compound, and the biological question being addressed. Common incubation periods reported in the literature range from 24 to 72 hours.[9][10][11][12] For anti-proliferative or cytotoxicity assays, longer incubation times (e.g., 48-72 hours) are often used to observe significant effects.[11][12] For studies on signaling pathways, shorter time points may be more appropriate.

Q5: Is this compound cytotoxic to all cell types?

A5: 8-hydroxyquinoline and its derivatives have shown cytotoxic effects against a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[6][7][13] However, its toxicity can be selective. For example, some derivatives show less effect on normal cells compared to cancer cells.[1] It is crucial to determine the cytotoxicity profile in your specific cell line of interest, including any relevant normal or control cell lines.

Troubleshooting Guides

Issue 1: No significant effect or low efficacy observed at expected concentrations.

  • Question: I am not observing the expected anti-proliferative or cytotoxic effect of this compound on my cells. What could be the reason?

  • Answer:

    • Incubation Time: The incubation time may be too short. The effects of this compound on cell proliferation or viability can take 48 to 72 hours to become apparent.[12] Consider extending the incubation period.

    • Concentration: The concentration might be too low for your specific cell line. Perform a dose-response curve with a wider range of concentrations to determine the optimal effective dose.

    • Metal Ion Availability: The mechanism of 8-HQ often depends on the presence of metal ions like copper or zinc in the culture medium.[3][14] The basal media and serum used can have varying levels of these ions. You may need to supplement the media with a low, non-toxic concentration of a metal salt (e.g., CuSO₄) to potentiate the activity of 8-HQ.

    • Compound Stability: Ensure that your this compound solution is properly prepared and stored. Degradation of the compound can lead to a loss of activity.

Issue 2: High levels of cytotoxicity observed even at low concentrations.

  • Question: I am seeing excessive cell death in my experiments, even at the lowest concentrations of this compound. How can I address this?

  • Answer:

    • Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. It is important to perform a thorough dose-response analysis to identify a narrow optimal window.

    • Incubation Time: A shorter incubation time may be necessary. For highly sensitive cells, effects can be observed in as little as 8 to 24 hours.[11]

    • Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can influence the compound's activity. Proteins in the serum can bind to the compound, reducing its effective concentration. If you are using a low-serum medium, the effective concentration of the compound will be higher.

    • Control for Metal Toxicity: The combination of this compound and metal ions in the medium can lead to enhanced toxicity.[3] Ensure that the basal level of metal ions in your medium is not contributing to excessive cell death.

Issue 3: High variability between experimental replicates.

  • Question: My results for IC50 determination with this compound are not consistent across experiments. What are the possible sources of this variability?

  • Answer:

    • Cell Seeding Density: Inconsistent cell seeding density is a common source of variability in cell-based assays.[15] Ensure that you have a uniform single-cell suspension before seeding and that the cell number is consistent across all wells and experiments.

    • Edge Effects: In multi-well plates, wells on the edge are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[12]

    • Compound Dilution: Inaccuracies in preparing serial dilutions of this compound can lead to significant variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.

    • Assay Timing: The timing of reagent addition and reading the results should be kept consistent across all plates and experiments. For example, in an MTT assay, the incubation time with the MTT reagent should be precisely controlled.

Data Presentation

Table 1: Summary of 8-Hydroxyquinoline Derivatives, Concentrations, and Incubation Times in Cellular Assays

CompoundCell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
8-hydroxyquinolineSH-SY5Y (Neuroblastoma)Cell Viability1 µM24 hoursIncreased cell viability under high-glucose conditions[9]
8-hydroxyquinolineB16 (Mouse Melanoma)Growth InhibitionMicromolar (µM)Not specifiedInhibition of cell growth[6][7]
5-carboxy-8-HQHeLaHistone Demethylase InhibitionVaries24 hoursInhibition of JMJD2A histone demethylase activity[10]
Cobalt(II) 8-hydroxyquinoline complexesT-24, HeLa, HepG2, etc.Cytotoxicity (MTT)2.5 - 40 µM48 hoursInhibition of cancer cell proliferation[11]
8-HQ DerivativesLeukemia Cell LinesCytotoxicityMicromolar (µM)Not specifiedInhibition of cell growth[6][8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 300 µM).[12] Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a media-only control.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound to the respective wells in triplicate.

    • Incubate the plate for the desired incubation time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for cytotoxicity assays.[11]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h (Cell Attachment) start->incubation1 treatment Treat cells with 8-HQ Citrate (Dose-Response) incubation1->treatment incubation2 Incubate for Time Points (e.g., 24h, 48h, 72h) treatment->incubation2 assay Perform Viability/Cytotoxicity Assay (e.g., MTT) incubation2->assay readout Measure Readout (e.g., Absorbance) assay->readout analysis Calculate % Viability and IC50 readout->analysis

Caption: Workflow for optimizing 8-HQ citrate incubation time.

signaling_pathway Proposed Mechanism of 8-Hydroxyquinoline (8-HQ) Action HQ 8-HQ Citrate (Extracellular) Complex 8-HQ-Metal Complex HQ->Complex Chelation Membrane -------------------- Cell Membrane -------------------- HQ_inside 8-HQ (Intracellular) Membrane->HQ_inside Ionophore Activity ROS Reactive Oxygen Species (ROS) Generation HQ_inside->ROS Enzyme Inhibition of Metalloenzymes HQ_inside->Enzyme Metal Metal Ions (e.g., Cu²⁺, Zn²⁺) Metal->Complex Complex->Membrane Apoptosis Apoptosis / Cell Cycle Arrest ROS->Apoptosis Enzyme->Apoptosis

Caption: Proposed signaling pathway of 8-hydroxyquinoline.

troubleshooting_tree Troubleshooting Guide for 8-HQ Citrate Assays cluster_low_effect Low or No Effect cluster_high_tox High Toxicity start Unexpected Result q1 Is incubation time sufficient? start->q1 q3 Is incubation time too long? start->q3 a1_yes Check concentration. Is it high enough? q1->a1_yes Yes a1_no Increase incubation time (e.g., 48h or 72h) q1->a1_no No q2 Is concentration optimal? a1_yes->q2 a2_yes Check metal ion availability in media. q2->a2_yes Yes a2_no Perform wider dose-response. q2->a2_no No a3_yes Reduce incubation time (e.g., 24h) q3->a3_yes Yes a3_no Check concentration. Is it too high? q3->a3_no No q4 Is concentration too high? a3_no->q4 a4_yes Lower concentration range. q4->a4_yes Yes a4_no Check cell line sensitivity. q4->a4_no No

References

Technical Support Center: Managing the Light Sensitivity of 8-Hydroxyquinoline Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 8-hydroxyquinoline citrate, its inherent light sensitivity can be a critical factor influencing experimental accuracy and reproducibility. This technical support center provides essential guidance on handling, experimental design, and troubleshooting to mitigate the effects of photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it light-sensitive?

This compound is a salt of 8-hydroxyquinoline, a heterocyclic aromatic organic compound. Its structure contains a quinoline ring system which can absorb ultraviolet (UV) and visible light. This absorption of light energy can lead to photochemical reactions, causing the molecule to degrade.

Q2: What are the primary degradation products of this compound upon light exposure?

Upon exposure to light, particularly in the presence of photosensitizers, 8-hydroxyquinoline can undergo photooxidation. A primary degradation product is quinoline-5,8-quinone .[1] This transformation can significantly alter the chemical and biological properties of the solution.

Q3: What are the observable signs of this compound degradation?

While subtle at first, degradation of this compound solutions may be indicated by a color change. Freshly prepared solutions are typically light yellow. Upon degradation, the solution may darken or change in hue due to the formation of quinone-type structures. For definitive confirmation, spectroscopic methods such as UV-Vis spectrophotometry can be employed to detect changes in the absorption spectrum.

Q4: How can I minimize the photodegradation of this compound during my experiments?

Minimizing light exposure is key. Always store this compound powder and stock solutions in amber or light-blocking containers. When conducting experiments, work in a dimly lit area or use red light, which is lower in energy. If possible, cover experimental setups (e.g., cell culture plates, microplates) with aluminum foil or a light-blocking box.

Q5: At what wavelengths is this compound most sensitive?

Troubleshooting Guide

This guide addresses common issues encountered due to the light sensitivity of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological activity (e.g., in antimicrobial or anticancer assays). Photodegradation of this compound leading to a lower effective concentration of the active compound.1. Prepare fresh solutions of this compound for each experiment. 2. Protect all solutions and experimental setups from light at all times. 3. Compare the activity of a freshly prepared, light-protected solution with an aged or light-exposed solution to confirm degradation as the cause.
Unexpected or off-target effects in cell-based assays. The degradation product, quinoline-5,8-quinone, is biologically active and can interfere with experimental results. It is known to be an inhibitor of proteins like Cdc25B and can generate reactive oxygen species (ROS).[2]1. Review the literature for the biological activities of quinoline-5,8-quinones to understand potential off-target effects.[1] 2. If unexpected results are observed, consider the possibility of interference from degradation products. 3. Implement stringent light protection protocols to minimize the formation of these byproducts.
High background or artifacts in fluorescence-based assays. The degradation products of 8-hydroxyquinoline may be fluorescent or may quench the fluorescence of your probes.1. Run a control with a light-exposed solution of this compound (without your fluorescent probe) to check for background fluorescence. 2. Always use freshly prepared and light-protected solutions for fluorescence experiments.
Precipitate formation in solutions. Photodegradation can lead to the formation of less soluble byproducts.1. Visually inspect solutions for any signs of precipitation before use. 2. If a precipitate is observed, discard the solution and prepare a fresh one, ensuring it is protected from light.

Experimental Protocols: Best Practices for Handling this compound

While specific quantitative data on the photostability of this compound is limited in the available literature, the following best practices are recommended to ensure the integrity of your experiments.

Preparation of Stock Solutions
  • Materials:

    • This compound powder

    • High-purity solvent (e.g., sterile water, DMSO, depending on the experimental requirements)

    • Amber glass vials or vials wrapped in aluminum foil

    • Vortex mixer

    • Sterile filter (if for cell culture)

  • Procedure:

    • Work in a dimly lit environment or under a fume hood with the sash lowered to minimize light exposure.

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate solvent in an amber vial.

    • Vortex until the powder is completely dissolved.

    • For cell culture applications, sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.

    • Store the stock solution at the recommended temperature (typically -20°C for long-term storage), protected from light.

Use in Cell Culture Experiments
  • Procedure:

    • Thaw the this compound stock solution in the dark.

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium in a dimly lit environment.

    • Immediately add the final solution to your cell culture plates.

    • Wrap the cell culture plates in aluminum foil or place them in a light-proof secondary container before returning them to the incubator.

    • For experiments involving microscopy, minimize the exposure time of the cells to the microscope light source. Use the lowest effective light intensity and appropriate filters.

Visualizations

Signaling Pathway Interference

The primary degradation product of this compound, quinoline-5,8-quinone, is known to be biologically active and can interfere with cellular signaling pathways. For instance, it can inhibit Cdc25B, a phosphatase involved in cell cycle regulation, and can generate reactive oxygen species (ROS), which can induce oxidative stress and affect various signaling cascades.

G cluster_degradation Photodegradation cluster_interference Potential Experimental Interference 8-HQ_Citrate 8-Hydroxyquinoline Citrate Quinone Quinoline-5,8-quinone 8-HQ_Citrate->Quinone Photooxidation Light Light Exposure (UV/Visible) Light->8-HQ_Citrate Cdc25B Cdc25B Phosphatase Quinone->Cdc25B Inhibition ROS Reactive Oxygen Species (ROS) Quinone->ROS Generation Cell_Cycle Cell Cycle Progression Cdc25B->Cell_Cycle Promotes Oxidative_Stress Oxidative Stress Signaling ROS->Oxidative_Stress G Start Start Experiment Prepare_Stock Prepare Stock Solution (Dim Light, Amber Vial) Start->Prepare_Stock Store_Stock Store Stock Solution (-20°C, Protected from Light) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dim Light, Freshly Made) Store_Stock->Prepare_Working Treat_Samples Treat Samples (e.g., Cells, Enzymes) Prepare_Working->Treat_Samples Incubate Incubate Samples (Protect from Light, e.g., Foil) Treat_Samples->Incubate Analyze Analyze Results (Minimize Light Exposure) Incubate->Analyze End End Analyze->End

References

Validation & Comparative

A Comparative Analysis of 8-Hydroxyquinoline Derivatives in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive investigation of various chemical scaffolds, among which 8-hydroxyquinoline and its derivatives have emerged as a promising class of compounds. Possessing a versatile structure amenable to diverse chemical modifications, these derivatives have demonstrated significant cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving metal chelation, induction of oxidative stress, and modulation of key signaling pathways that govern cell survival and death. This guide provides a comparative analysis of the anticancer performance of several 8-hydroxyquinoline derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Anticancer Efficacy

The in vitro cytotoxicity of 8-hydroxyquinoline derivatives is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of various 8-hydroxyquinoline derivatives against a panel of human cancer cell lines, offering a direct comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034[1]
MDA-MB-231 (Breast Cancer)12.5–25[1]
T-47D (Breast Cancer)12.5–25[1]
Hs578t (Breast Cancer)12.5–25[1]
SaoS2 (Osteosarcoma)12.5–25[1]
K562 (Chronic Myelogenous Leukemia)12.5–25[1]
SKHep1 (Hepatocellular Carcinoma)12.5–25[1]
Compound 22 (aloperine thiourea derivative) PC9 (Non-small cell lung cancer)1.43[1]
5,7-dihalo-substituted-8-hydroxyquinolines (Zinc and Copper complexes) Hepatoma, Ovarian, and Non-small-cell lung cancer0.0014 - 32.13[2]
Most active Cu(II) complex of 8-hydroxyquinoline thiosemicarbazones Various cancer cells< 1[2]
Styrylquinoline derivative (R = CH3, R1 = R3 = H, R2 = R4 = F) MCF-7 (Breast Cancer)0.0201[3]
KB-V1Vbl (Cervical Cancer)0.014[3]
Styrylquinoline derivative (R = CH3, R1 = R3 = R4 = H, R2 = NO2) KB-V1Vbl (Cervical Cancer)0.020[3]
1,3,4-oxadiazole-triazole derivative (o-chloro substitution) A-549 (Lung Carcinoma)5.6[3]

In Vivo Antitumor Efficacy

Preclinical in vivo studies are crucial for validating the therapeutic potential of anticancer compounds. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to assess the in vivo efficacy of drug candidates.

One study demonstrated that 8-hydroxy-2-quinolinecarbaldehyde, when administered intraperitoneally at a dose of 10 mg/kg/day for 9 days, completely abolished the growth of subcutaneous Hep3B hepatocellular carcinoma xenografts in athymic nude mice.[1] Importantly, no histological damage to vital organs was observed, suggesting a favorable toxicity profile at this effective dose.

Mechanisms of Action: Signaling Pathways

The anticancer activity of 8-hydroxyquinoline derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death. This is achieved through the modulation of specific signaling pathways.

Death Receptor-Mediated Apoptosis

Certain 8-hydroxyquinoline derivatives, such as Tris(8-hydroxyquinoline)iron (Feq3), have been shown to activate the extrinsic apoptosis pathway, also known as the death receptor pathway.[4][5] This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspases, primarily caspase-8. Activated caspase-8 can then directly activate effector caspases, such as caspase-3, or cleave Bid to tBid, which in turn activates the mitochondrial (intrinsic) pathway of apoptosis.

Death_Receptor_Pathway 8-HQ Derivative 8-HQ Derivative Death Receptors (Fas, TNFR, TRAIL-R) Death Receptors (Fas, TNFR, TRAIL-R) 8-HQ Derivative->Death Receptors (Fas, TNFR, TRAIL-R) activates FADD FADD Death Receptors (Fas, TNFR, TRAIL-R)->FADD recruits Procaspase-8 Procaspase-8 FADD->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Death Receptor-Mediated Apoptosis Pathway

ERK and JNK Signaling in Apoptosis

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, play complex roles in cell fate decisions. While ERK is often associated with cell survival and proliferation, sustained activation of ERK and JNK can promote apoptosis in response to cellular stress.[6][7] Some 8-hydroxyquinoline derivatives have been found to induce apoptosis through the activation of ERK and JNK signaling.[6] This can occur through various downstream mechanisms, including the phosphorylation and regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

ERK_JNK_Pathway 8-HQ Derivative 8-HQ Derivative Upstream Kinases Upstream Kinases 8-HQ Derivative->Upstream Kinases activates MEK1/2 MEK1/2 Upstream Kinases->MEK1/2 MKK4/7 MKK4/7 Upstream Kinases->MKK4/7 ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates JNK JNK MKK4/7->JNK phosphorylates Apoptotic Proteins (e.g., Bcl-2 family) Apoptotic Proteins (e.g., Bcl-2 family) ERK1/2->Apoptotic Proteins (e.g., Bcl-2 family) regulates JNK->Apoptotic Proteins (e.g., Bcl-2 family) regulates Apoptosis Apoptosis Apoptotic Proteins (e.g., Bcl-2 family)->Apoptosis

ERK and JNK Signaling in Apoptosis

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to attach overnight. B Treat cells with various concentrations of 8-HQ derivatives for a specified time (e.g., 24, 48, 72h). A->B C Add MTT solution to each well and incubate for 2-4 hours at 37°C. B->C D Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate cell viability as a percentage of the untreated control and determine the IC50 value. E->F

MTT Assay Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with 8-HQ derivatives for the desired time. B Harvest cells (including floating and adherent cells) and wash with PBS. A->B C Resuspend cells in Annexin V binding buffer. B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI). C->D E Incubate in the dark for 15 minutes at room temperature. D->E F Analyze the stained cells by flow cytometry. E->F

Annexin V/PI Apoptosis Assay Workflow

Detailed Steps:

  • Cell Treatment and Harvesting: Treat cells with the 8-hydroxyquinoline derivatives as described for the MTT assay. After the incubation period, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family members, and PARP.

Detailed Steps:

  • Protein Extraction: After treating cells with 8-hydroxyquinoline derivatives, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates (typically 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold represents a fertile ground for the development of novel anticancer therapeutics. The derivatives discussed in this guide exhibit a range of potencies and act through diverse mechanisms, highlighting the tunability of this chemical structure. The provided data and protocols offer a valuable resource for researchers in the field to compare the efficacy of existing derivatives and to guide the design of new, more potent, and selective anticancer agents. While in vitro and preclinical in vivo data are promising, the translation of these findings into clinical applications remains a key objective. As of now, there is a lack of extensive clinical trial data for 8-hydroxyquinoline derivatives in oncology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, conducting comprehensive in vivo efficacy and toxicity studies in various cancer models, and ultimately, advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in cancer patients.

References

A Comparative Guide to 8-Hydroxyquinoline Citrate and Alternative Fluorescent Probes for Selective Zinc Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 8-hydroxyquinoline citrate as a selective fluorescent probe for zinc (Zn²⁺), comparing its performance with two widely used alternative probes: FluoZin-3 and Zinquin. This document is intended to assist researchers in making informed decisions when selecting a suitable fluorescent probe for their specific experimental needs, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of the underlying mechanisms and workflows.

Introduction

Zinc is an essential trace element involved in a myriad of physiological and pathological processes. The ability to accurately detect and quantify labile zinc ions in biological systems is crucial for understanding its roles in health and disease. Fluorescent probes have emerged as indispensable tools for this purpose due to their high sensitivity, and spatiotemporal resolution. 8-hydroxyquinoline and its derivatives have long been recognized for their ability to form fluorescent complexes with metal ions. This guide focuses on the validation of this compound as a selective "turn-on" fluorescent probe for Zn²⁺ and provides a direct comparison with other commercially available probes.

Performance Comparison of Zinc Fluorescent Probes

The selection of an appropriate fluorescent probe depends on several key performance indicators. The following table summarizes the quantitative data for this compound, FluoZin-3, and Zinquin to facilitate a direct comparison.

FeatureThis compoundFluoZin-3Zinquin
Quantum Yield (Φ) of Zn²⁺ Complex Varies with solvent (e.g., up to 10.2% in THF/H₂O for a derivative)[1]Not explicitly reported, but shows >50-fold fluorescence increase upon Zn²⁺ saturation[2]Not explicitly reported, but forms highly fluorescent complexes[3][4]
Limit of Detection (LOD) 0.381 µg/mL (spectrophotometric)[5][6]Not explicitly reported, but has a high affinityNot explicitly reported, but used for micromolar concentrations[7]
Dissociation Constant (Kd) Not explicitly reported~15 nM[2]370 nM and 850 nM (for 1:1 and 2:1 complexes)[7]
Excitation Wavelength (λex) ~360-380 nm~494 nm~368 nm
Emission Wavelength (λem) ~490-520 nm~516 nm~490 nm
Selectivity Good selectivity for Zn²⁺ over many divalent cations.[5]High selectivity for Zn²⁺ over Ca²⁺; fluorescence quenched by Cu²⁺.[8]Can react with Zn²⁺ bound to proteins.[3][4]
Stoichiometry (Probe:Zn²⁺) 2:11:11:1 and 2:1[7]

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of 8-hydroxyquinoline and its derivatives is significantly enhanced upon chelation with zinc ions. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is the primary signaling mechanism. In its free form, 8-hydroxyquinoline exhibits weak fluorescence due to photoinduced electron transfer (PET) from the phenol oxygen to the quinoline ring, which provides a non-radiative de-excitation pathway. Upon binding to Zn²⁺, this PET process is inhibited, leading to a rigid complex that favors radiative de-excitation, resulting in a "turn-on" fluorescent signal.

CHEF_Mechanism 8-HQ_Free 8-Hydroxyquinoline (Free) (Weak Fluorescence) PET Photoinduced Electron Transfer (PET) 8-HQ_Free->PET dominates Chelation Chelation 8-HQ_Free->Chelation Zn2_Ion Zn²⁺ Ion Zn2_Ion->Chelation 8-HQ_Zn_Complex 8-HQ-Zn²⁺ Complex (Strong Fluorescence) Inhibition PET Inhibition 8-HQ_Zn_Complex->Inhibition Chelation->8-HQ_Zn_Complex Validation_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Properties cluster_performance Performance Validation cluster_application Biological Application Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Abs_Em Absorbance & Emission Spectra Characterization->Abs_Em QY Quantum Yield Determination Abs_Em->QY Titration Zn²⁺ Titration & Binding Affinity (Kd) QY->Titration LOD Limit of Detection (LOD) Titration->LOD Selectivity Selectivity Against Interfering Ions Titration->Selectivity Cell_Loading Cell Loading & Imaging Selectivity->Cell_Loading Cytotoxicity Cytotoxicity Assay Cell_Loading->Cytotoxicity

References

A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectrum of 8-hydroxyquinoline citrate against other classes of quinoline-based antimicrobials, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential applications and limitations of these compounds.

Executive Summary

8-Hydroxyquinoline and its salts, such as citrate, demonstrate a broad antimicrobial spectrum with a mechanism of action distinct from the more widely known fluoroquinolone antibiotics. While fluoroquinolones target bacterial DNA replication, 8-hydroxyquinoline's efficacy is largely attributed to its ability to chelate metal ions essential for microbial enzyme function. This fundamental difference in their mode of action results in varied spectrums of activity and presents 8-hydroxyquinoline as a potential alternative or adjunctive therapy, particularly in the context of rising resistance to fluoroquinolones.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of 8-hydroxyquinoline and representative fluoroquinolones against a range of microorganisms, as compiled from various studies. It is important to note that direct comparisons can be influenced by variations in experimental protocols between studies.

Table 1: Antimicrobial Spectrum of 8-Hydroxyquinoline

MicroorganismTypeMIC (µM)
Staphylococcus aureusGram-positive bacteria3.44 - 27.58[1]
Enterococcus faecalisGram-positive bacteria~27.58[1]
Mycobacterium tuberculosisAcid-fast bacteria<5 - 3.6[2][3]
Candida albicansFungus (Yeast)3.44 - 13.78[1]
Escherichia coliGram-negative bacteria> 64 µg/mL (generally less active)[4]
Pseudomonas aeruginosaGram-negative bacteria> 64 µg/mL (generally less active)[4]

Note: Data for 8-hydroxyquinoline (8-HQ) is presented, as it is the active moiety in this compound. The citrate salt is expected to exhibit a similar antimicrobial profile.

Table 2: Antimicrobial Spectrum of Representative Fluoroquinolones

MicroorganismCiprofloxacin (2nd Gen) MIC (mg/L)Levofloxacin (3rd Gen) MIC (mg/L)Moxifloxacin (4th Gen) MIC (mg/L)
Staphylococcus aureus0.25 - 20.25 - 20.06 - 0.5
Streptococcus pneumoniae1 - 40.5 - 20.12 - 0.5
Enterococcus faecalis1 - 41 - 80.5 - 4
Escherichia coli≤0.008 - 0.25≤0.015 - 0.5≤0.015 - 0.25
Pseudomonas aeruginosa0.03 - 0.50.12 - 22 - 8
Bacteroides fragilis (Anaerobe)8 - 322 - 80.5 - 2

Note: This table provides a general range of MICs compiled from various sources. Specific values can vary significantly based on the bacterial strain and testing methodology. Fluoroquinolones are classified into generations, with later generations generally having a broader spectrum of activity against Gram-positive and anaerobic bacteria.[5][6]

Experimental Protocols

The data presented in this guide is derived from studies employing standardized antimicrobial susceptibility testing methods. The primary experimental protocols are outlined below.

Broth Microdilution Method

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or a fluoroquinolone) is prepared and serially diluted in a multi-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]

Agar Dilution Method

Similar to the broth dilution method, the agar dilution method determines the MIC by incorporating the antimicrobial agent directly into the agar medium.[8]

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculation: A standardized inoculum of the test microorganism is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[10]

  • Plate Preparation: A sterile agar plate is uniformly inoculated with the test microorganism.

  • Disk Application: A paper disk impregnated with a standardized amount of the antimicrobial agent is placed on the agar surface.

  • Incubation: The plate is incubated, allowing the antimicrobial agent to diffuse into the agar.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of no growth around the disk.

Mandatory Visualizations

The following diagrams illustrate the distinct mechanisms of action of 8-hydroxyquinoline and fluoroquinolones, as well as a typical experimental workflow for antimicrobial susceptibility testing.

Antimicrobial_Mechanisms cluster_8HQ 8-Hydroxyquinoline cluster_Fluoroquinolones Fluoroquinolones 8HQ 8-Hydroxyquinoline Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Mg²⁺, Zn²⁺) 8HQ->Metal_Ions Chelation Enzyme_Inactivation Metalloenzyme Inactivation Metal_Ions->Enzyme_Inactivation Depletion leads to Metabolic_Disruption Disruption of Essential Metabolic Pathways Enzyme_Inactivation->Metabolic_Disruption Cell_Death_8HQ Microbial Cell Death Metabolic_Disruption->Cell_Death_8HQ FQs Fluoroquinolones DNA_Gyrase DNA Gyrase (Topoisomerase II) FQs->DNA_Gyrase Topoisomerase_IV Topoisomerase IV FQs->Topoisomerase_IV DNA_Replication_Block Inhibition of DNA Replication and Repair DNA_Gyrase->DNA_Replication_Block Topoisomerase_IV->DNA_Replication_Block DNA_Damage Accumulation of DNA Strand Breaks DNA_Replication_Block->DNA_Damage Cell_Death_FQs Bacterial Cell Death DNA_Damage->Cell_Death_FQs

Caption: Mechanisms of Action: 8-Hydroxyquinoline vs. Fluoroquinolones.

Experimental_Workflow Start Start: Isolate Microorganism Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plates or Agar Plates Inoculum_Prep->Inoculation Compound_Prep Prepare Serial Dilutions of Antimicrobial Agents Compound_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Data_Collection Visually or Spectrophotometrically Assess Microbial Growth Incubation->Data_Collection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Data_Collection->MIC_Determination End End: Report Results MIC_Determination->End

Caption: Workflow for Antimicrobial Susceptibility Testing.

Discussion

The compiled data indicates that this compound possesses a potent antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1] Its efficacy against Mycobacterium tuberculosis is also noteworthy.[3] However, its activity against Gram-negative bacteria, such as E. coli and P. aeruginosa, is generally lower compared to second and third-generation fluoroquinolones.[4] Some halogenated derivatives of 8-hydroxyquinoline have shown improved activity against Gram-negative organisms.[1]

Fluoroquinolones, on the other hand, exhibit a broad spectrum of activity that has been systematically expanded with each generation.[6] While early generations were highly effective against Gram-negative aerobes, later generations have gained potent activity against Gram-positive cocci and, in the case of fourth-generation agents, anaerobes.[5][6] The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[11][12][13]

The distinct mechanisms of action between 8-hydroxyquinoline (a metal chelator) and fluoroquinolones (DNA synthesis inhibitors) are significant.[12][14] This difference suggests that cross-resistance between these two classes of quinolines would be unlikely. Therefore, 8-hydroxyquinoline and its derivatives may represent a valuable therapeutic option for infections caused by fluoroquinolone-resistant strains. Further research into the synergistic potential of combining this compound with other antimicrobial agents could also yield promising results.

References

Validation of a High-Throughput Screening Assay for Histone Demethylase Inhibitors: A Comparative Guide to 8-Hydroxyquinoline Citrate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-hydroxyquinoline citrate and its alternatives for the inhibition of Jumonji C (JmjC) domain-containing histone demethylases, a critical target in epigenetic drug discovery. The following sections detail the validation of a high-throughput screening (HTS) assay, present comparative performance data, and provide detailed experimental protocols to aid researchers in their drug development efforts.

Comparative Performance of Histone Demethylase Inhibitors

The selection of an appropriate inhibitor is crucial for target validation and lead discovery. 8-Hydroxyquinolines have emerged as a promising class of inhibitors for 2-oxoglutarate (2OG)-dependent oxygenases, including the KDM4/JMJD2 family of histone demethylases. This section provides a quantitative comparison of 8-hydroxyquinoline derivatives with other known inhibitors.

Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Notes
8-Hydroxyquinoline 5-carboxy-8-hydroxyquinolineJMJD2E~2.9[1]A potent inhibitor identified from a quantitative high-throughput screen.
8-Hydroxyquinoline IOX1 (5-carboxy-8-hydroxyquinoline)KDM4E0.2[2]A broad-spectrum inhibitor of 2-OG-dependent oxygenases.
8-Hydroxyquinoline SD70KDM4C30[3]Demonstrates in vivo antitumor activity in a prostate cancer model.[3]
8-Hydroxyquinoline Analogue 9eKDM4B0.00474A highly potent derivative identified through structure-activity relationship studies.
Pyridine Carboxylic Acid2,4-pyridinedicarboxylic acid (2,4-PDCA)JMJD2E~2.1[1]A well-characterized 2OG analogue and broad inhibitor of 2OG oxygenases.[1]
Pyridine Carboxylic Acid2,4-PDCAJMJD2A~1.8[1]
Pyridine Carboxylic Acid2,4-PDCAFIH~0.1[1]Factor-inhibiting HIF.
Pyridine Carboxylic Acid2,4-PDCAPHD2~0.08[1]Prolyl hydroxylase domain-containing protein 2.
Thiazole CarboxylateJIB-04KDM4A/B/C/E, KDM6B-Inhibits by chelating iron in the catalytic site and disrupting substrate binding.[3]

Experimental Protocols

Rigorous assay validation is paramount for the success of any HTS campaign. This section provides a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common methodology for screening histone demethylase inhibitors.

High-Throughput Screening (HTS) Assay Protocol: TR-FRET for KDM4B Inhibition

This protocol is adapted from a method for screening KDM4B inhibitors and can be modified for other JmjC-domain-containing demethylases.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1% BSA, 0.01% Tween-20.

  • Enzyme Solution: Recombinant human KDM4B (catalytic domain) diluted in assay buffer to the final desired concentration.

  • Substrate Solution: Biotinylated histone H3 peptide (e.g., H3K9me3) diluted in assay buffer.

  • Cofactor Solution: 2-oxoglutarate, Fe(II), and Ascorbate diluted in assay buffer.

  • Detection Reagents: Europium-labeled anti-histone antibody (e.g., anti-H3K9me2) and Streptavidin-allophycocyanin (SA-APC) diluted in detection buffer.

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Add 50 nL of test compounds (dissolved in DMSO) and controls (DMSO for negative control, known inhibitor for positive control) to the assay plate.

  • Enzyme Addition: Add 5 µL of the KDM4B enzyme solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the substrate and cofactor solution to each well to start the demethylation reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the detection reagent mixture (Europium-antibody and SA-APC) to stop the reaction and initiate the FRET signal.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Normalize the data using the negative (DMSO) and positive controls to determine the percent inhibition for each compound.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Orthogonal Assays for Hit Confirmation

To eliminate false positives, hits identified from the primary screen should be confirmed using an orthogonal assay that employs a different detection technology.

  • Mass Spectrometry-Based Assay: This method directly measures the change in mass of the histone peptide substrate as it is demethylated by the enzyme. It is a label-free and highly sensitive method for confirming inhibitor activity.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between the demethylated substrate and a specific antibody. The generation of a chemiluminescent signal is proportional to the enzyme activity.

Visualizing the Workflow and Mechanism

Diagrams are provided below to illustrate the experimental workflow for HTS and a simplified signaling pathway involving histone demethylases.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Characterization AssayDev Assay Development AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal PrimaryScreen Primary Screen (Single Concentration) AssayVal->PrimaryScreen Proceed to HTS DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse PrimaryScreen->DoseResponse OrthogonalAssay Orthogonal Assays (e.g., Mass Spec) DoseResponse->OrthogonalAssay Confirmed Hits DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship OrthogonalAssay->SAR

Caption: High-throughput screening workflow for inhibitor discovery.

Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 Signal Transduction cluster_2 Epigenetic Regulation cluster_3 Gene Expression Stimuli Growth Factors, Hormones (e.g., Estrogen) Receptor Nuclear Receptors (e.g., Estrogen Receptor) Stimuli->Receptor KDM4 KDM4/JMJD2 Histone Demethylase Receptor->KDM4 Recruitment/ Activation Histone Histone H3 (H3K9me3) KDM4->Histone Demethylation Transcription Target Gene Transcription Histone->Transcription Activation CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Inhibitor This compound & Alternatives Inhibitor->KDM4 Inhibition

Caption: Simplified signaling pathway of KDM4 histone demethylases.

References

A Comparative Analysis of 8-Hydroxyquinoline Citrate and its Sulfonated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-hydroxyquinoline citrate and its sulfonated derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information presented is supported by experimental data from peer-reviewed literature to assist in research and development efforts.

Chemical and Physical Properties

8-Hydroxyquinoline, also known as oxine, is a heterocyclic organic compound with a quinoline backbone substituted with a hydroxyl group at the 8th position. Its ability to act as a bidentate chelating agent, binding to various metal ions, is central to its biological activity.[1] This section compares the fundamental properties of this compound and its prominent sulfonated derivative, 8-hydroxyquinoline-5-sulfonic acid.

PropertyThis compound8-Hydroxyquinoline-5-sulfonic acidReference(s)
Structure The citrate salt of 8-hydroxyquinoline.8-hydroxyquinoline with a sulfonic acid group at the 5th position.
Solubility Soluble in water. The citrate component can lower the pH of solutions.Soluble in water, with solubility influenced by pH.[2]
Metal Chelation The 8-hydroxyquinoline moiety readily chelates divalent and trivalent metal ions.Also a strong chelating agent, with similar complexation constants to 8-hydroxyquinoline for many metals. The sulfonic acid group can influence the stability and solubility of the metal complexes.[2][3][4]
Appearance Typically a yellowish crystalline powder.Yellow to green crystalline solid.

Comparative Biological Activity

Both this compound and its sulfonated derivatives exhibit a broad spectrum of biological activities, primarily attributed to their metal-chelating properties. This section summarizes their performance in key therapeutic areas.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known for their potent antibacterial and antifungal properties. Their mechanism of action often involves the chelation of essential metal ions, disrupting microbial metabolism. Some studies also suggest that these compounds can inhibit transcription.[5][6]

Organism8-Hydroxyquinoline (representative for citrate)8-Hydroxyquinoline-5-sulfonamide DerivativesReference(s)
Staphylococcus aureus (MRSA)MIC: 6.25 µg/mL (for a dibromo-methyl derivative)MIC: High activity comparable to oxacillin/ciprofloxacin for some derivatives.[7][8]
Gram-positive & Gram-negative bacteriaBroad-spectrum activity.Significant activity against both, with some derivatives outperforming standard antibiotics like Penicillin G.[9]
FungiEffective against various fungal strains.Some sulfonamide derivatives show antifungal activity.[10][11]

Note: Direct comparative MIC values for this compound were not available in the reviewed literature. The data for 8-hydroxyquinoline is presented as a proxy.

Anticancer Activity

The anticancer activity of these compounds is also linked to their ability to modulate metal ion homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis.

Cell Line8-Hydroxyquinoline Derivatives (IC50)8-Hydroxyquinoline-5-sulfonamide Derivatives (IC50)Reference(s)
MCF-7 (Breast Cancer)~6 µM (for a related derivative)High activity, comparable to cisplatin/doxorubicin for some derivatives.[7][8]
A549 (Lung Cancer)-High activity, comparable to cisplatin/doxorubicin for some derivatives.[7][12]
HCT116 (Colon Cancer)-High activity, comparable to cisplatin/doxorubicin for some derivatives.[7]

Note: IC50 values are highly dependent on the specific derivative and the experimental conditions.

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

Materials:

  • 8-Hydroxyquinoline

  • Fuming sulfuric acid

  • Ice water

Procedure:

  • Cool fuming sulfuric acid to below 10°C with stirring.

  • Slowly add 8-hydroxyquinoline, maintaining the temperature below 15°C.

  • After the addition is complete, heat the mixture and stir for 5 hours below 30°C.

  • Allow the reaction mixture to stand overnight.

  • Slowly pour the reaction solution into 8-10 times its volume of ice water, keeping the temperature around 60°C.

  • Allow the product to precipitate and crystallize overnight.

  • Filter the precipitate, wash with cold water, and dry at 100°C to obtain 8-hydroxyquinoline-5-sulfonic acid.[13]

Synthesis of this compound

Materials:

  • 8-Hydroxyquinoline

  • Citric acid

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as ethanol.

  • Separately, dissolve an equimolar amount of citric acid in the same solvent.

  • Mix the two solutions with stirring.

  • The this compound salt will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry to obtain the final product.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

Materials:

  • Nutrient agar plates

  • Bacterial culture

  • Sterile cork borer

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Spread the bacterial inoculum evenly over the surface of a nutrient agar plate.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Add a specific volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14][15][16][17][18]

Cytotoxicity Assessment: MTT Assay

Materials:

  • Cancer cell line

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow: Antimicrobial Susceptibility Testing

G prep_inoculum Prepare Standardized Bacterial Inoculum spread_culture Spread Inoculum on Agar Plate prep_inoculum->spread_culture prep_plates Prepare Nutrient Agar Plates prep_plates->spread_culture prep_compounds Prepare Test Compound Solutions add_compounds Add Test Compounds and Controls to Wells prep_compounds->add_compounds create_wells Create Wells in Agar spread_culture->create_wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare_activity Compare Antimicrobial Activity measure_zones->compare_activity

Caption: Workflow for Agar Well Diffusion Assay.

Proposed Mechanism of Action: Metal Ion Chelation

G cluster_cell Target Cell (Microbe/Cancer) cluster_extracellular Extracellular cluster_intracellular Intracellular HQ_deriv 8-Hydroxyquinoline Derivative HQ_metal_complex HQ-Metal Complex HQ_deriv->HQ_metal_complex Chelation Metal_ion Essential Metal Ion (e.g., Fe, Zn, Cu) Metal_ion->HQ_metal_complex ROS Reactive Oxygen Species (ROS) HQ_metal_complex->ROS Generates Metabolic_enzymes Metabolic Enzymes HQ_metal_complex->Metabolic_enzymes Inhibits Transcription Transcription HQ_metal_complex->Transcription Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Cell_death Cell Death Metabolic_enzymes->Cell_death Leads to Transcription->Cell_death Leads to Apoptosis->Cell_death

Caption: Metal Chelation Mechanism of 8-Hydroxyquinolines.

Conclusion

Both this compound and its sulfonated derivatives are potent biological agents with significant antimicrobial and anticancer properties. Their primary mechanism of action is widely accepted to be their ability to chelate essential metal ions, thereby disrupting critical cellular processes. The addition of a sulfonic acid group generally increases the aqueous solubility of the parent 8-hydroxyquinoline molecule, which can be advantageous for pharmaceutical formulations. However, this modification may also influence the compound's cell permeability and, consequently, its biological activity, as suggested by some studies where sulfonation decreased cytotoxicity.[19] The choice between this compound and a sulfonated derivative will depend on the specific application, balancing the need for aqueous solubility with the desired therapeutic efficacy. Further direct comparative studies are warranted to elucidate the precise differences in their biological performance.

References

The Rise of a Versatile Antimicrobial: Evaluating 8-Hydroxyquinoline Citrate's Efficacy Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A resurgence of interest in the antimicrobial properties of 8-hydroxyquinoline and its derivatives is underway as the challenge of drug-resistant bacteria continues to grow. This guide provides a comprehensive comparison of 8-hydroxyquinoline citrate's performance against these formidable pathogens, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

8-Hydroxyquinoline (8HQ), a heterocyclic aromatic organic compound, has long been recognized for its antiseptic and disinfectant properties.[1] Its derivatives are now at the forefront of research, demonstrating potent activity against a wide spectrum of bacteria and fungi, including strains that have developed resistance to conventional antibiotics.[1] This renewed focus stems from their unique mechanism of action, which primarily involves the chelation of metal ions essential for bacterial survival and metabolic processes.[2][3]

Mechanism of Action: A Metal-Mediated Assault

The primary antimicrobial mechanism of 8-hydroxyquinoline lies in its ability to act as a potent metal chelator.[3][4] By binding to essential metal ions such as iron, zinc, and copper, it disrupts crucial cellular processes within bacteria.[2][3] Furthermore, studies have shown that 8-hydroxyquinoline's activity against Mycobacterium tuberculosis is potentiated by copper, suggesting a copper-mediated toxicity pathway.[4][5] This involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and cell death.[5] This multi-faceted attack makes it a promising candidate for overcoming existing resistance mechanisms.

Performance Against Drug-Resistant Pathogens: A Quantitative Comparison

The efficacy of 8-hydroxyquinoline and its derivatives has been demonstrated against a range of drug-resistant bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for evaluating performance. The table below summarizes the MIC values of 8-hydroxyquinoline and its derivatives against several resistant pathogens, alongside common antibiotics for comparison.

CompoundBacteriumResistance ProfileMIC (µM)Reference DrugMIC (µM)
8-Hydroxyquinoline (8HQ)Staphylococcus aureusMethicillin-Resistant (MRSA)16.0–32.0--
Fe(8-hq)₃Staphylococcus aureusMupirocin-Resistant MRSA4.0 (>99% inhibition of biofilm-derived MRSA)--
8-Hydroxyquinoline (8HQ)Neisseria gonorrhoeaeHigh Resistance to Cefixime & Ciprofloxacin27.56-55.11Spectinomycin24.07-3,622.65
Iodoquinol (dihalogenated 8HQ)Neisseria gonorrhoeaeHigh Resistance to Cefixime & Ciprofloxacin0.08-0.20Spectinomycin24.07-3,622.65
Clioquinol (dihalogenated 8HQ)Neisseria gonorrhoeaeHigh Resistance to Cefixime & Ciprofloxacin0.10-0.20Spectinomycin24.07-3,622.65
8-Hydroxyquinoline (8HQ)Mycobacterium tuberculosis-<5--
8-Hydroxyquinoline (8HQ)Staphylococcus aureus-27.58Ampicillin26.93
8-Hydroxyquinoline (8HQ)Enterococcus faecalis-27.58Ampicillin26.93

Note: MIC values can vary depending on the specific strain and experimental conditions. The data presented here is a summary from multiple sources.[2][6][7][8]

Experimental Protocols: A Guide to Reproducible Research

Accurate and reproducible experimental design is paramount in antimicrobial research. The following are detailed methodologies for key experiments cited in the evaluation of 8-hydroxyquinoline's efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3] A series of twofold serial dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[3][9]

  • Preparation of Bacterial Inoculum: The test bacterium is cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[9] The microtiter plate is then incubated at 35-37°C for 18-24 hours.[6]

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[11]

Agar Disk Diffusion Assay

The agar disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[11]

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and swabbed evenly across the entire surface of the agar plate to create a lawn of bacteria.[11]

  • Application of Disks: Sterile paper disks impregnated with a known concentration of this compound are placed onto the surface of the inoculated agar plate.[11] A control disk impregnated with the solvent alone is also included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.[11]

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

signaling_pathway cluster_0 Bacterial Cell 8HQ 8-Hydroxyquinoline Chelation Metal Chelation 8HQ->Chelation MetalIons Essential Metal Ions (Fe, Zn, Cu) MetalIons->Chelation Disruption Disruption of Cellular Processes Chelation->Disruption ROS Reactive Oxygen Species (ROS) Production Chelation->ROS Copper-mediated CellDeath Bacterial Cell Death Disruption->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Mechanism of action of 8-hydroxyquinoline.

experimental_workflow Start Start PrepareAgent Prepare 8-HQ Citrate Serial Dilutions Start->PrepareAgent PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PrepareAgent->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Broth microdilution workflow for MIC determination.

Conclusion and Future Directions

The available data strongly suggests that 8-hydroxyquinoline and its derivatives, particularly halogenated forms, are potent antimicrobial agents against a variety of drug-resistant bacteria.[6][12] Their unique metal-chelating mechanism of action offers a promising avenue to combat resistance. Further research should focus on in vivo efficacy, toxicity profiles, and the development of novel derivatives with enhanced activity and safety. The potential for combination therapies with existing antibiotics also warrants exploration to enhance synergistic effects and further mitigate the development of resistance.

References

A Comparative Guide to Ionophores: 8-Hydroxyquinoline Citrate and Other Key Ion-Transporting Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of 8-hydroxyquinoline citrate and other widely used ionophores, including the zinc ionophore pyrithione, the calcium ionophore A23187, and the sodium ionophore monensin. The information presented is curated to assist in the selection of appropriate ionophores for research and therapeutic development, with a focus on their performance, mechanisms of action, and associated experimental methodologies.

Overview of Ionophores

Ionophores are lipid-soluble molecules that transport ions across biological membranes. Their ability to modulate intracellular ion concentrations makes them invaluable tools in cell biology research and potential therapeutic agents for a variety of diseases. This guide focuses on a comparative analysis of this compound, a derivative of the versatile chelator 8-hydroxyquinoline, against other well-characterized ionophores.

Comparative Performance of Ionophores

The following tables summarize the available quantitative data for the selected ionophores. It is important to note that the data presented are collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Ion Selectivity and Affinity

IonophorePrimary Ion(s) TransportedOther Ions TransportedDissociation Constant (Kd)Notes
This compound Zn²⁺, Cu²⁺Fe²⁺, Pb²⁺Not widely reportedActs as a chelator and ionophore for various divalent metals.[1]
Pyrithione Zn²⁺Pb²⁺Not widely reportedCommonly used as a zinc ionophore in cell-based assays.[1]
A23187 (Calcimycin) Ca²⁺, Mn²⁺Mg²⁺, Sr²⁺, Ba²⁺~15 nM for Zn²⁺ (FluoZin-3)Primarily a calcium ionophore but also transports other divalent cations.[2][3]
Monensin Na⁺K⁺, Li⁺, Rb⁺, Ag⁺Not applicableFunctions as an Na⁺/H⁺ antiporter.[4][5]

Table 2: Cytotoxicity (EC50 Values)

IonophoreCell LineEC50Exposure TimeReference
8-Hydroxyquinoline derivative (Clioquinol) Human Ovarian Cancer (A2780)~2.5 µM7 days
Pyrithione Not specifiedNot specifiedNot specifiedData not readily available in a comparable format.
A23187 (Calcimycin) Rat ThymocytesDependent on extracellular Ca²⁺3-4 hours[6]
Monensin C2C12 Myoblasts~0.5 µM48 hours[7]

Signaling Pathways and Mechanisms of Action

Ionophores exert their biological effects by disrupting ion homeostasis, which can trigger various downstream signaling pathways.

8-Hydroxyquinoline and the Calpain-Calpastatin Pathway

8-Hydroxyquinoline and its derivatives, such as clioquinol, can increase intracellular concentrations of divalent cations like zinc and calcium. Elevated intracellular calcium can lead to the activation of calpains, a family of calcium-dependent proteases. Calpains are involved in a variety of cellular processes, including cell motility, proliferation, and apoptosis. The activity of calpains is regulated by their endogenous inhibitor, calpastatin. The disruption of the balance between calpain and calpastatin can lead to aberrant proteolytic activity and contribute to cellular dysfunction and cell death.

Calpain_Pathway Ionophore 8-Hydroxyquinoline Citrate Ca_influx Increased Intracellular Ca²⁺ Ionophore->Ca_influx Calpain_inactive Pro-Calpain (Inactive) Ca_influx->Calpain_inactive activates Calpain_active Calpain (Active) Calpain_inactive->Calpain_active Proteolysis Substrate Proteolysis Calpain_active->Proteolysis Calpastatin Calpastatin Calpastatin->Calpain_active inhibits Apoptosis Apoptosis Proteolysis->Apoptosis

Figure 1: Calpain-Calpastatin signaling pathway activated by 8-Hydroxyquinoline.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare ionophores.

Measurement of Ionophore-Mediated Zinc Influx

This protocol describes the use of the fluorescent zinc probe FluoZin-3 to measure the increase in intracellular zinc concentration mediated by an ionophore.

Zinc_Influx_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Fluorescence Measurement cell_culture 1. Culture cells to confluence in a 96-well plate wash_cells 2. Wash cells with Hank's Balanced Salt Solution (HBSS) cell_culture->wash_cells load_dye 3. Load cells with FluoZin-3 AM ester incubate_dye 4. Incubate for 30 min at 37°C load_dye->incubate_dye wash_dye 5. Wash cells to remove extracellular dye incubate_dye->wash_dye add_ionophore 6. Add ionophore and ZnCl₂ to the wells read_fluorescence 7. Measure fluorescence (Ex/Em = 494/518 nm) over time add_ionophore->read_fluorescence

Figure 2: Experimental workflow for measuring zinc influx.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • 96-well black, clear-bottom tissue culture plates

  • FluoZin-3, AM ester (cell-permeant)

  • Pluronic F-127

  • Hank's Balanced Salt Solution (HBSS)

  • Zinc chloride (ZnCl₂)

  • Ionophore of interest (e.g., this compound)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of 5 µM FluoZin-3 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the FluoZin-3 AM loading solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Measurement of Zinc Influx:

    • Prepare a solution of the ionophore and ZnCl₂ in HBSS at 2x the final desired concentration.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for FluoZin-3 (Ex/Em = 494/518 nm).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Add 100 µL of the 2x ionophore/ZnCl₂ solution to each well.

    • Continue to record fluorescence at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence data to the baseline reading to determine the fold change in intracellular zinc.

Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of ionophores.

MTT_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_mtt_reaction MTT Reaction cluster_readout Absorbance Measurement seed_cells 1. Seed cells in a 96-well plate add_compound 2. Add serial dilutions of the ionophore seed_cells->add_compound incubate_compound 3. Incubate for 24-72 hours add_compound->incubate_compound add_mtt 4. Add MTT reagent to each well incubate_mtt 5. Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt add_solubilizer 6. Add solubilization solution (e.g., DMSO) read_absorbance 7. Measure absorbance at 570 nm add_solubilizer->read_absorbance

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the ionophore in the appropriate cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the ionophore. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the ionophore).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the ionophore concentration to determine the EC50 value.[8][9][10][11]

Conclusion

The choice of an ionophore is highly dependent on the specific research question and experimental system. This compound offers a versatile option for modulating divalent cation concentrations, particularly zinc and copper. In contrast, A23187 and monensin provide more specific tools for studying calcium and sodium signaling, respectively. Pyrithione remains a widely used and effective zinc ionophore. This guide provides a foundational framework for comparing these molecules and selecting the most appropriate tool for your research needs. Further experimental validation under your specific conditions is always recommended.

References

Comparative Analysis of Neuroprotective Effects: 8-Hydroxyquinoline Derivatives vs. Alternatives in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals evaluating the neuroprotective potential of 8-hydroxyquinoline derivatives in a preclinical model of Parkinson's disease. This guide provides a comparative analysis with other neuroprotective agents, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological feature is oxidative stress, which contributes significantly to neuronal cell death. Consequently, therapeutic strategies are increasingly focused on neuroprotective agents that can mitigate this damage. 8-Hydroxyquinoline and its derivatives have emerged as promising multifunctional compounds due to their ability to chelate metal ions, exert antioxidant effects, and inhibit monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism and the production of reactive oxygen species (ROS).

This guide provides an objective comparison of the neuroprotective effects of 8-hydroxyquinoline derivatives with other potential therapeutic agents in a widely used in vitro model of Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in human neuroblastoma SH-SY5Y cells.

Comparative Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of an 8-hydroxyquinoline derivative, Clioquinol, and a well-studied natural neuroprotectant, Resveratrol, in the 6-OHDA-induced SH-SY5Y cell model of Parkinson's disease.

Table 1: Effect on Cell Viability

CompoundConcentration6-OHDA Concentration% Increase in Cell Viability (compared to 6-OHDA alone)
Clioquinol1 µM120 mM (High Glucose Model)*~26%[1]
Resveratrol5 µM300 µM (DA-induced)**Attenuated cytotoxicity[2][3]
Resveratrol Carbon Dots12.5-50 µg/mL200 µMPrevented cell death[4]

*Note: Data for Clioquinol is from a high-glucose-induced toxicity model in SH-SY5Y cells, which shares some pathological mechanisms with neurodegenerative models. Direct comparative data in a 6-OHDA model was not available. **Note: Data for Resveratrol is from a dopamine-induced toxicity model, which also mimics aspects of dopaminergic neurodegeneration.

Table 2: Modulation of Apoptotic and Signaling Molecules

CompoundTarget MoleculeEffect
ClioquinolCalpainAttenuated increased expression[1][3]
ResveratrolBcl-2Increased expression[2][3]
ResveratrolCaspase-3Decreased activation/cleavage[2][3]
Resveratrolp-Akt (Ser473)Increased phosphorylation[5][6]

Signaling Pathways in Neuroprotection

The neuroprotective effects of both 8-hydroxyquinoline derivatives and Resveratrol are mediated through the modulation of key intracellular signaling pathways that regulate cell survival and apoptosis. A central pathway implicated in the action of both classes of compounds is the PI3K/Akt signaling cascade.

8-Hydroxyquinoline Derivative (Clioquinol) Signaling

Clioquinol's neuroprotective mechanism involves the regulation of calcium homeostasis and downstream apoptotic pathways. By attenuating the increase in calpain expression, it can prevent the activation of caspase-3 and subsequent cell death.

G 6-OHDA 6-OHDA Increased Intracellular Ca2+ Increased Intracellular Ca2+ 6-OHDA->Increased Intracellular Ca2+ Calpain Activation Calpain Activation Increased Intracellular Ca2+->Calpain Activation Caspase-3 Activation Caspase-3 Activation Calpain Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Clioquinol Clioquinol Clioquinol->Calpain Activation Inhibits G Resveratrol Resveratrol PI3K PI3K Resveratrol->PI3K Activates Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 Akt->Bcl-2 Promotes Caspase-3 Caspase-3 Akt->Caspase-3 Inhibits Bcl-2->Caspase-3 Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis 6-OHDA 6-OHDA 6-OHDA->Caspase-3 Activates G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Analysis Seed SH-SY5Y cells Seed SH-SY5Y cells Incubate 24h Incubate 24h Seed SH-SY5Y cells->Incubate 24h Pre-treat with Compound Pre-treat with Compound Incubate 24h->Pre-treat with Compound Measure Cell Viability (MTT) Measure Cell Viability (MTT) Incubate 24h->Measure Cell Viability (MTT) Measure ROS (DCFH-DA) Measure ROS (DCFH-DA) Incubate 24h->Measure ROS (DCFH-DA) Measure MMP (JC-1) Measure MMP (JC-1) Incubate 24h->Measure MMP (JC-1) Add 6-OHDA Add 6-OHDA Pre-treat with Compound->Add 6-OHDA Add 6-OHDA->Incubate 24h

References

Comparative Transcriptomic Analysis of Cellular Responses to 8-Hydroxyquinoline Citrate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of 8-hydroxyquinoline (8-HQ) citrate and its analogs on various cell types. The data presented here is compiled from multiple studies to offer insights into the mechanisms of action and potential therapeutic applications of this class of compounds. Due to the absence of a single comprehensive comparative transcriptomic study, this guide synthesizes findings from different experimental contexts.

Quantitative Data Summary

The following tables summarize the observed changes in gene expression in cells treated with 8-hydroxyquinoline and its derivatives.

Table 1: Differentially Expressed Genes in Esophageal Cancer Cells Treated with 8-Hydroxy-2-quinolinecarbaldehyde

GeneRegulationFold Change (%)Cell LineReference
CCL5Down-regulated-53.42%KYSE150[1]
CLGNUp-regulated+65.42%KYSE150[1]

Table 2: Modulation of Apoptosis-Related Gene Expression by 8-Hydroxyquinoline-Coated Graphene Oxide in Breast Cancer Cells

GeneRegulationEffectCell Line
P53Up-regulatedPro-apoptoticMCF-7
P21Up-regulatedCell cycle arrestMCF-7
BaxUp-regulatedPro-apoptoticMCF-7
BCL2Down-regulatedPro-apoptoticMCF-7

Experimental Protocols

Below are detailed methodologies for representative transcriptomic experiments.

1. Cell Culture and Treatment

  • Cell Lines: Human cancer cell lines (e.g., esophageal cancer KYSE150, breast cancer MCF-7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, they are treated with 8-hydroxyquinoline citrate or its analogs at various concentrations for specific durations (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. RNA Extraction and Quality Control

  • Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA extraction kit.

  • RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-purity RNA with intact ribosomal RNA peaks.

3. Microarray Analysis

  • Labeling and Hybridization: A starting amount of 100-500 ng of total RNA is used for labeling. The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5). The labeled cDNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.

  • Washing and Scanning: After hybridization, the microarray slides are washed to remove non-specifically bound probes and then scanned using a microarray scanner to detect the fluorescent signals.

  • Data Analysis: The scanned images are processed to quantify the intensity of each spot. The data is then normalized (e.g., using RMA or quantile normalization) to correct for technical variations. Differentially expressed genes are identified by comparing the signal intensities between treated and control samples, typically using a fold-change cutoff and a p-value threshold.

4. RNA Sequencing (RNA-Seq)

  • Library Preparation: A starting amount of 1 µg of total RNA is typically used. Ribosomal RNA is depleted from the total RNA. The remaining RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is then synthesized, and the ends are repaired and adenylated. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are assessed for quality. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this raw count data is normalized. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways

8-Hydroxyquinoline and its analogs have been shown to modulate several key signaling pathways involved in cancer progression and other diseases.

Hedgehog_Signaling Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI GLI SUFU->GLI inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression activates 8-HQ Analog (GLI1 Inhibitor) 8-HQ Analog (GLI1 Inhibitor) 8-HQ Analog (GLI1 Inhibitor)->GLI inhibits

Hedgehog Signaling Pathway Inhibition by 8-HQ Analogs.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Bax Bax p53->Bax Bcl-2 Bcl-2 p53->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 8-HQ 8-HQ 8-HQ->p53

Apoptosis Signaling Pathways Modulated by 8-Hydroxyquinoline.

Experimental Workflow

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab (Bioinformatics) Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Library Prep / Labeling Library Prep / Labeling RNA Extraction->Library Prep / Labeling Sequencing / Hybridization Sequencing / Hybridization Library Prep / Labeling->Sequencing / Hybridization Data QC Data QC Sequencing / Hybridization->Data QC Alignment / Normalization Alignment / Normalization Data QC->Alignment / Normalization Differential Expression Analysis Differential Expression Analysis Alignment / Normalization->Differential Expression Analysis Pathway Analysis Pathway Analysis Differential Expression Analysis->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

General Experimental Workflow for Transcriptomic Analysis.

References

Unlocking the Therapeutic Potential of 8-Hydroxyquinolines: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-hydroxyquinoline derivatives, detailing their structure-activity relationships (SAR) in anticancer, antimicrobial, and neuroprotective applications. Supported by experimental data, this document aims to be a valuable resource for designing and developing novel therapeutics based on the versatile 8-hydroxyquinoline scaffold.

The 8-hydroxyquinoline (8HQ) core structure is a privileged scaffold in medicinal chemistry, renowned for its metal-chelating properties and broad spectrum of biological activities.[1] Modifications to this heterocyclic structure have profound effects on its therapeutic efficacy. This guide synthesizes key findings on the SAR of 8HQ derivatives, presenting a comparative analysis of their performance in various biological assays.

Anticancer Activity: Targeting Cellular Proliferation

8-hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, is a frequent target of these compounds.[2][3][4]

Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 8-hydroxyquinoline derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Clioquinol 5-chloro-7-iodoMCF-7 (Breast)12.5[5]
Nitroxoline 5-nitroA549 (Lung)8.7[5]
Compound 1 2-methyl, 5,7-dibromoA549 (Lung)5.8[5]
Compound 2 2-methyl, 5,7-dichloroA549 (Lung)2.2[6]
Compound 3 2-((dimethylamino)methyl)PC-3 (Prostate)7.5
Compound 4 5-aminoHeLa (Cervical)>50
Compound 5 2-chloro-3-((quinolin-8-yl)oxy)naphthalene-1,4-dioneA549 (Lung)4.3[7]
Compound 6 2-((2-methylquinolin-8-yl)oxy)naphthalene-1,4-dioneA549 (Lung)2.1[7]

Key SAR Insights for Anticancer Activity:

  • Halogenation at C5 and C7: The presence of halogens, particularly chlorine and iodine, at the C5 and C7 positions, as seen in Clioquinol and its analogs, often enhances anticancer activity.[5]

  • Substitution at C2: The introduction of a methyl group at the C2 position can increase cytotoxicity.[6][7]

  • Fusion with other ring systems: Hybrid molecules incorporating the 8-hydroxyquinoline scaffold with other pharmacophores, such as naphthoquinone, can lead to potent anticancer agents.[7]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, like the nitro group in Nitroxoline, can contribute to increased anticancer potency.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The 8-hydroxyquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] Several 8-hydroxyquinoline derivatives exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes HQ_deriv 8-Hydroxyquinoline Derivatives HQ_deriv->PI3K Inhibits HQ_deriv->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-hydroxyquinoline derivatives.

Antimicrobial Activity: Combating Bacterial Growth

8-hydroxyquinoline and its derivatives have long been recognized for their antimicrobial properties.[8] Their primary mechanism of action is believed to be the chelation of essential metal ions, such as iron, zinc, and copper, which are crucial for bacterial enzyme function and survival.[8] This disruption of metal homeostasis leads to the inhibition of bacterial growth.

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 8-hydroxyquinoline derivatives against Staphylococcus aureus, a common and often drug-resistant bacterial pathogen. Lower MIC values indicate stronger antimicrobial activity.

DerivativeSubstituent(s)Bacterial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline UnsubstitutedS. aureus12.5[9]
Clioquinol 5-chloro-7-iodoS. aureus3.125[9]
5,7-dibromo-2-methylquinolin-8-ol 2-methyl, 5,7-dibromoS. aureus6.25[9]
5,7-dichloro-2-methylquinoline 2-methyl, 5,7-dichloroMethicillin-resistant S. aureus (MRSA)1.1 µM[6][10]
PH176 ProprietaryMRSA16 (MIC50), 32 (MIC90)[11]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: Similar to anticancer activity, halogenation at the C5 and C7 positions significantly enhances antibacterial potency.[9]

  • Lipophilicity: Increased lipophilicity, often achieved through halogenation or the addition of other nonpolar groups, can improve the ability of the compound to penetrate bacterial cell membranes.

  • Metal Chelation: The ability to chelate metal ions is fundamental to the antimicrobial action of these compounds.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The 8-hydroxyquinoline derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Mechanism of Action: Disruption of Metal Homeostasis

The antimicrobial activity of 8-hydroxyquinoline derivatives is primarily attributed to their ability to chelate essential metal ions within the bacterial cell, disrupting vital enzymatic processes.

Antimicrobial_Mechanism HQ_deriv 8-Hydroxyquinoline Derivative Metal_Ions Essential Metal Ions (Fe, Zn, Cu) HQ_deriv->Metal_Ions Chelates Bacterial_Enzymes Bacterial Metalloenzymes HQ_deriv->Bacterial_Enzymes Inhibits Metal_Ions->Bacterial_Enzymes Required for function Enzyme_Inhibition Enzyme Inhibition Bacterial_Death Bacterial Growth Inhibition/Death Enzyme_Inhibition->Bacterial_Death

Caption: Metal chelation by 8-hydroxyquinoline derivatives leading to bacterial enzyme inhibition.

Neuroprotective Activity: A Multifaceted Approach

8-hydroxyquinoline derivatives have emerged as promising agents for the treatment of neurodegenerative diseases due to their ability to chelate metal ions, reduce oxidative stress, and modulate signaling pathways involved in neuronal cell death.[12]

Comparative Neuroprotective Activity of 8-Hydroxyquinoline Derivatives

The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to assess the antioxidant capacity of compounds. Higher ORAC values indicate greater antioxidant potential. Another measure of neuroprotection is the ability to protect neuronal cells from toxins.

DerivativeAssayResultReference
8-Hydroxyquinoline Protection against H₂O₂ in PC12 cellsModerate[13]
Clioquinol Protection against high glucose toxicity in SH-SY5Y cellsSignificant[12]
Nitroxoline Protection against high glucose toxicity in SH-SY5Y cellsSignificant[12]
Compound 5b ORAC-FL2.63 Trolox equivalents[13]
M30 Neuroprotection in cell modelsPotent[14]
HLA-20 Neuroprotection in cell modelsPotent[14]

Key SAR Insights for Neuroprotective Activity:

  • Metal Chelation: The ability to chelate redox-active metals like copper and iron is crucial for reducing oxidative stress in the brain.[1]

  • Antioxidant Properties: The phenolic hydroxyl group of the 8-hydroxyquinoline scaffold contributes to its antioxidant activity.

  • Modulation of Signaling Pathways: Derivatives can protect neurons by modulating pathways such as the calpain-calpastatin system.[12]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.

Methodology:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared.

  • Reaction Mixture: The 8-hydroxyquinoline derivative, the fluorescent probe, and the free radical generator are mixed in the wells of a microplate.

  • Fluorescence Measurement: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader. The presence of an antioxidant slows down the fluorescence decay.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is expressed as Trolox equivalents.

Signaling Pathway: Modulation of Calpain-Calpastatin System

Calpains are calcium-activated proteases that, when overactivated, contribute to neuronal damage in neurodegenerative diseases.[15][16] Calpastatin is the endogenous inhibitor of calpains. Some 8-hydroxyquinoline derivatives can afford neuroprotection by modulating this system.[12]

Calpain_Pathway Ca_influx Excessive Ca²⁺ Influx Calpain Calpain Ca_influx->Calpain Activates Substrates Cellular Substrates (e.g., cytoskeletal proteins) Calpain->Substrates Calpastatin Calpastatin Calpastatin->Calpain Inhibits Cleavage Proteolytic Cleavage Substrates->Cleavage Neuronal_Damage Neuronal Damage & Cell Death Cleavage->Neuronal_Damage HQ_deriv 8-Hydroxyquinoline Derivatives HQ_deriv->Calpain Inhibits HQ_deriv->Calpastatin Upregulates

Caption: Neuroprotective mechanism of 8-hydroxyquinoline derivatives via modulation of the calpain-calpastatin system.

Conclusion

The 8-hydroxyquinoline scaffold offers a versatile platform for the development of potent therapeutic agents with diverse biological activities. The structure-activity relationships highlighted in this guide underscore the importance of strategic modifications to the core structure to optimize anticancer, antimicrobial, and neuroprotective properties. By understanding these relationships and utilizing the provided experimental frameworks, researchers can continue to innovate and design next-generation 8-hydroxyquinoline-based drugs to address a range of challenging diseases.

References

Unveiling the Potential of 8-Hydroxyquinoline Citrate in Combating Alzheimer's-Related Amyloid Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data highlights the significant role of 8-hydroxyquinoline citrate and its derivatives in inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. This comparison guide provides researchers, scientists, and drug development professionals with a consolidated overview of the efficacy of 8-hydroxyquinoline-based compounds compared to other known Aβ aggregation inhibitors, supported by detailed experimental protocols and mechanistic insights.

The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. The ability of 8-hydroxyquinoline and its derivatives to interfere with this process is largely attributed to their metal chelating properties. These compounds can sequester metal ions like copper and zinc, which are known to promote Aβ aggregation.[1][2][3][4][5][6][7] This guide delves into the quantitative data supporting this mechanism and provides a comparative landscape of various inhibitors.

Comparative Efficacy of Aβ Aggregation Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 8-hydroxyquinoline derivatives and other notable Aβ aggregation inhibitors. Lower IC50 values indicate greater potency.

CompoundAβ SpeciesIC50 (µM)Reference
Clioquinol Aβ(1-42) oligomers< 10[8][9][10]
PBT2 Aβ(1-42)~5.1[11]
Curcumin Aβ40~0.8[12][13][14]
Resveratrol Not effective in inhibiting aggregation in some studies[15]
Novel 8-Hydroxyquinoline Derivative (5b) Self-induced Aβ(1-42)5.64[1]

Mechanistic Insights: The Role of Metal Chelation

The primary mechanism by which 8-hydroxyquinoline derivatives inhibit Aβ aggregation is through the chelation of metal ions, particularly copper and zinc. These metal ions are found in high concentrations in amyloid plaques and are known to accelerate the aggregation process. By binding to these metal ions, 8-hydroxyquinoline compounds prevent their interaction with Aβ peptides, thereby inhibiting aggregation.

A_Beta_Aggregation_Pathway cluster_0 Aβ Monomer Homeostasis cluster_1 Aggregation Pathway cluster_2 Inhibitory Action Aβ Monomer Aβ Monomer Oligomers Oligomers Aβ Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Neuronal Toxicity Neuronal Toxicity Oligomers->Neuronal Toxicity Fibrils (Plaques) Fibrils (Plaques) Protofibrils->Fibrils (Plaques) This compound This compound Metal Ions (Cu2+, Zn2+) Metal Ions (Cu2+, Zn2+) This compound->Metal Ions (Cu2+, Zn2+) Chelates Metal Ions (Cu2+, Zn2+)->Oligomers Promotes

Caption: Aβ aggregation and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of Aβ Peptides: Solubilize synthetic Aβ(1-42) peptides in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state, then remove the solvent by vacuum centrifugation. Resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) at the desired concentration.

  • Incubation: Mix the Aβ peptide solution with the test compound (e.g., this compound) at various concentrations in a 96-well black plate with a clear bottom. Include a control with Aβ peptide and vehicle (e.g., DMSO) and a blank containing only the buffer and ThT.

  • ThT Addition: Add ThT to each well to a final concentration of approximately 10-20 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. Incubate the plate at 37°C with intermittent shaking between readings.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The percentage of inhibition can be calculated by comparing the fluorescence of the samples with the inhibitor to the control at a specific time point. The IC50 value is the concentration of the inhibitor that reduces the ThT fluorescence by 50%.

ThT_Assay_Workflow A Prepare Monomeric Aβ Solution B Incubate Aβ with Inhibitor and ThT A->B C Measure Fluorescence (Ex: 440nm, Em: 485nm) B->C D Plot Fluorescence vs. Time C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the Thioflavin T (ThT) assay.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.

Protocol:

  • Sample Preparation: Prepare Aβ aggregation reactions as described for the ThT assay. At desired time points, take aliquots of the reaction mixture.

  • Grid Preparation: Place a small volume (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Remove excess sample with filter paper and stain the grid with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate, for 1-2 minutes.

  • Drying: Remove the excess staining solution and allow the grid to air dry completely.

  • Imaging: Visualize the grids using a transmission electron microscope at an appropriate magnification.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay is used to determine the neuroprotective effects of inhibitors against Aβ-induced toxicity.

Protocol:

  • Cell Culture: Culture a suitable neuronal cell line, such as SH-SY5Y human neuroblastoma cells, in 96-well plates until they reach the desired confluence.

  • Treatment: Treat the cells with pre-aggregated Aβ oligomers in the presence or absence of the test compound for a specified period (e.g., 24-48 hours). Include a control with cells treated only with the vehicle.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

MTT_Assay_Workflow A Culture Neuronal Cells (e.g., SH-SY5Y) B Treat with Aβ Oligomers +/- Inhibitor A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (~570nm) D->E F Calculate % Cell Viability E->F

Caption: Workflow for the MTT cell viability assay.

Conclusion

The collective evidence strongly supports the role of 8-hydroxyquinoline derivatives as potent inhibitors of Aβ aggregation, primarily through their metal-chelating properties. While direct quantitative data for this compound is an area for further investigation, the performance of its close analogs, Clioquinol and PBT2, in preclinical and clinical studies underscores the therapeutic potential of this class of compounds. The experimental protocols provided in this guide offer a standardized framework for researchers to further explore and validate the efficacy of this compound and other novel inhibitors in the context of Alzheimer's disease research.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 8-Hydroxyquinoline Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 8-Hydroxyquinoline citrate, a compound utilized in various laboratory applications, is classified as a hazardous substance requiring specific disposal procedures to mitigate risks to human health and the ecosystem. Adherence to these protocols is not only a matter of regulatory compliance but also a reflection of a deep-seated commitment to safety and sustainability.

Immediate Safety and Disposal Protocols

This compound and its parent compound, 8-Hydroxyquinoline, are categorized as hazardous waste.[1][2] Disposal must be conducted in strict accordance with all applicable national, regional, and local regulations. Under no circumstances should this chemical be disposed of in sanitary sewers or waterways, as it is very toxic to aquatic life with long-lasting effects.[3]

The primary recommended method of disposal for this compound is through a licensed hazardous-waste disposal contractor.[3] A common practice for organic materials of this nature is incineration. This involves dissolving or mixing the compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]

Empty or uncleaned containers must be handled with the same precautions as the substance itself and disposed of as hazardous waste.[2]

In the event of a spill, it is crucial to prevent the material from entering drains or surface waters.[1] Spills should be carefully contained and collected using appropriate absorbent materials. The collected waste must then be placed in a suitable, sealed container for disposal by a licensed professional.[4]

Hazard Profile and Personal Protective Equipment

The hazardous nature of 8-Hydroxyquinoline and its salts necessitates the use of appropriate personal protective equipment (PPE) at all times. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4] If there is a risk of dust formation, respiratory protection should be worn.

The following table summarizes the key hazard information for 8-Hydroxyquinoline, the active component of this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[3]
Serious Eye Damage Causes serious eye damage.[3]
Skin Sensitization May cause an allergic skin reaction.[3]
Reproductive Toxicity May damage the unborn child.[3]
Aquatic Toxicity (Acute) Very toxic to aquatic life.[3]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects.[3]
Transport Hazard Classified as a toxic solid, organic, n.o.s. (8-Hydroxyquinoline), UN 2811, Hazard Class 6.1, Packing Group III for transportation.[2]

Disposal Workflow

The decision-making process for the proper disposal of this compound can be visualized as a clear workflow. This ensures that all safety and regulatory aspects are considered.

cluster_0 Start: this compound Waste Generated cluster_1 Hazard Assessment & Containment cluster_2 Disposal Pathway cluster_3 Final Steps start Identify Waste as This compound assess_hazards Assess Hazards: - Toxic - Environmental Hazard - Potential Reproductive Toxin start->assess_hazards containerize Properly Label and Contain Waste in a Sealed, Compatible Container assess_hazards->containerize no_drain Do NOT Dispose Down the Drain or in General Waste containerize->no_drain contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor no_drain->contact_ehs incineration Arrange for Disposal via Chemical Incineration contact_ehs->incineration documentation Complete all Necessary Waste Disposal Documentation incineration->documentation end Waste Safely Disposed documentation->end

References

Essential Safety and Logistics for Handling 8-Hydroxyquinoline Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling 8-Hydroxyquinoline citrate, including detailed operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesChemically resistant gloves, inspected prior to use.
Protective ClothingFire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended.[1][2]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or irritation occurs. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step guidance outlines the procedures for pre-handling, handling, and post-handling of this compound.

Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Inspect PPE: Check all personal protective equipment for integrity and proper functioning.

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources. Have spill control materials readily available.

Handling Procedures

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[1][2]

  • Weighing and Transferring: Use appropriate tools to handle and weigh the substance. Ground all equipment containing the material.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Do not breathe dust.[3]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[3]

Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is sensitive to light and should be stored in light-resistant containers.

Disposal Plan for this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

Waste Characterization and Segregation

  • Hazardous Waste: this compound is considered hazardous waste.

  • Container Management: Do not reuse empty containers. Contaminated packaging should be treated as hazardous waste.

Disposal Steps

  • Collect Waste: Place spilled material or waste residue in a suitable, closed, and labeled container for disposal.[2]

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.

  • Prevent Environmental Release: Do not allow the product to enter drains, surface water, or ground water.[2][3]

Emergency Procedures

Spill Response

  • Evacuate and Secure: Evacuate the area and remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container. For large spills, use a shovel to place the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.

  • Ventilate: Ventilate the affected area.[3]

First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][2]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal pre_handling_start Start: Handling this compound review_sds Review SDS pre_handling_start->review_sds check_ventilation Ensure Adequate Ventilation review_sds->check_ventilation inspect_ppe Inspect PPE check_ventilation->inspect_ppe prepare_workspace Prepare Workspace inspect_ppe->prepare_workspace don_ppe Don PPE prepare_workspace->don_ppe avoid_dust Avoid Dust Formation don_ppe->avoid_dust handle_carefully Weigh & Transfer Carefully avoid_dust->handle_carefully avoid_contact Avoid Personal Contact handle_carefully->avoid_contact decontaminate Decontaminate Workspace avoid_contact->decontaminate remove_ppe Properly Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands store_properly Store Securely wash_hands->store_properly collect_waste Collect Waste in Labeled Container store_properly->collect_waste consult_regulations Consult Disposal Regulations collect_waste->consult_regulations dispose_facility Dispose at Approved Facility consult_regulations->dispose_facility end_process End of Process dispose_facility->end_process

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.